molecular formula ZnCO3<br>CO3Zn B1246572 Zinc Carbonate CAS No. 5263-02-5

Zinc Carbonate

Cat. No.: B1246572
CAS No.: 5263-02-5
M. Wt: 125.4 g/mol
InChI Key: FMRLDPWIRHBCCC-UHFFFAOYSA-L
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Description

Zinc carbonate appears as a white crystalline solid or powder that is insoluble in water. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. Used in pharmaceuticals, to make other zinc compounds, as a feed additive.
This compound is an organooxygen compound.
The CIR Expert Panel concluded that the following 27 zinc salts are safe in cosmetics in the present practices of use and concentration described in this safety assessment when formulated to be non-irritating...this compound...
Nutrient supplement. This compound belongs to the family of Organic Carbonic Acids and Derivatives. These are compounds comprising the organic carbonic acid or a derivative thereof.

Properties

IUPAC Name

zinc;carbonate
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InChI

InChI=1S/CH2O3.Zn/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2
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InChI Key

FMRLDPWIRHBCCC-UHFFFAOYSA-L
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Canonical SMILES

C(=O)([O-])[O-].[Zn+2]
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Molecular Formula

ZnCO3, CO3Zn
Record name ZINC CARBONATE
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DSSTOX Substance ID

DTXSID5049817
Record name Zinc carbonate
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Molecular Weight

125.4 g/mol
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Physical Description

Zinc carbonate appears as a white crystalline solid or powder that is insoluble in water. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. Used in pharmaceuticals, to make other zinc compounds, as a feed additive., Dry Powder; Other Solid, White solid; [Hawley] White odorless powder; [MSDSonline]
Record name ZINC CARBONATE
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Record name Carbonic acid, zinc salt (1:1)
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Solubility

0.001 G/100 G OF WATER AT 15 °C; SOL IN DIL ACIDS, ALKALIES & SOLN OF AMMONIUM SALTS., INSOL IN AMMONIA, PYRIDINE & ACETONE, Insol in alcohol
Record name ZINC CARBONATE
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Density

4.398 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.4 g/cu cm
Record name ZINC CARBONATE
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Impurities

CADMIUM IS A MINOR CONSTITUENT OF SMITHSONITE.
Record name ZINC CARBONATE
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Color/Form

WHITE RHOMBIC CRYSTALS, WHITE, CRYSTALLINE POWDER, RHOMBOHEDRAL STRUCTURE

CAS No.

3486-35-9
Record name ZINC CARBONATE
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Record name ZINC MONOCARBONATE
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Melting Point

Loses CO2 at 572 °F = 300 °F = 573.2 °F (USCG, 1999)
Record name ZINC CARBONATE
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Foundational & Exploratory

what are the chemical properties of zinc carbonate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of Zinc Carbonate

Introduction

This compound (ZnCO₃) is an inorganic compound that occurs naturally as the mineral smithsonite.[1] It is a white, crystalline solid that is practically insoluble in water.[2] Due to its chemical properties, this compound serves as a critical raw material and active agent in various fields, including pharmaceuticals, ceramics, and chemical synthesis.[3][4] In the pharmaceutical and drug development sectors, it is valued for its astringent, antiseptic, and anti-inflammatory properties and is a key component in topical formulations for skin conditions.[1] Furthermore, it is an important precursor for the synthesis of zinc oxide (ZnO) nanoparticles, which have significant applications in drug delivery and antimicrobial therapies.

This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for their characterization, and a summary of its applications relevant to researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a stable compound under standard conditions. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Chemical Formula ZnCO₃
Molar Mass 125.38 g/mol
Appearance White, odorless, crystalline solid or powder
Density ~4.4 g/cm³
Crystal Structure Trigonal (resembles calcite)
Refractive Index 1.818, 1.618
Melting Point Decomposes upon heating
Solubility in Water 0.001 g / 100 g of water (15 °C)
Solubility Product (Ksp) 1.46 × 10⁻¹⁰ at 25 °C
Solubility in other solvents Soluble in dilute acids, alkalis, and solutions of ammonium salts; Insoluble in alcohol and acetone.

Thermodynamic Properties

The thermodynamic stability of this compound is critical for understanding its formation, decomposition, and reactivity. The standard thermodynamic data at 298.15 K (25 °C) are provided below.

PropertySymbolValueSource(s)
Standard Enthalpy of Formation ΔH_f°-812.78 kJ/mol
Standard Gibbs Free Energy of Formation ΔG_f°-731.52 kJ/mol
Standard Molar Entropy 82.4 J/(mol·K)

Chemical Reactivity and Pathways

Thermal Decomposition

This compound is thermally unstable and decomposes upon heating to form zinc oxide (ZnO) and carbon dioxide (CO₂). This endothermic reaction is fundamental to the industrial production of zinc oxide from smithsonite ore and for the synthesis of ZnO nanoparticles from this compound precursors.

The decomposition of anhydrous this compound begins at approximately 300 °C. However, basic this compound, a more common synthetic form, starts to decompose at a lower temperature of around 150 °C, with the process becoming significant above 200 °C. The reaction is as follows:

ZnCO₃(s) + Heat → ZnO(s) + CO₂(g)

Thermal_Decomposition ZnCO3 This compound (ZnCO₃) (Solid, White) Heat Δ (≥ 300°C) ZnCO3->Heat ZnO Zinc Oxide (ZnO) (Solid, Yellow when hot, White when cold) CO2 Carbon Dioxide (CO₂) (Gas) Heat->ZnO Heat->CO2

Caption: Reaction of this compound with a strong acid.

Reaction with Bases

This compound is amphoteric, meaning it can react with strong bases. It dissolves in excess strong alkali solutions to form zincates.

ZnCO₃(s) + 2OH⁻(aq) → [Zn(OH)₄]²⁻(aq) + CO₃²⁻(aq)

Role as a Precursor in Nanoparticle Synthesis

In materials science and nanomedicine, this compound is a widely used precursor for the facile synthesis of zinc oxide nanoparticles. The process typically involves the thermal decomposition (calcination) of prepared this compound nanoparticles. This pathway is favored for its control over the size and morphology of the final ZnO product, which is crucial for applications in drug delivery and as an antimicrobial agent.

dot

Nanoparticle_Synthesis Precursors Zinc Salt (e.g., Zn(NO₃)₂) + Carbonate Source (e.g., (NH₄)₂CO₃) Precipitation Direct Precipitation Precursors->Precipitation ZnCO3_NP ZnCO₃ Nanoparticles Precipitation->ZnCO3_NP Calcination Thermal Decomposition (Calcination) ZnCO3_NP->Calcination ZnO_NP ZnO Nanoparticles Calcination->ZnO_NP Application Biomedical Applications (Drug Delivery, Antimicrobial) ZnO_NP->Application

Caption: Workflow for ZnO nanoparticle synthesis.

Experimental Protocols

Determination of Solubility Product (Ksp)

This protocol details the determination of the Ksp of this compound by measuring the equilibrium concentration of Zn²⁺ ions in a saturated solution via EDTA titration.

Methodology:

  • Preparation of Saturated Solution:

    • Add excess solid this compound to 100 mL of deionized water in a sealed flask.

    • Stir the suspension continuously at a constant temperature (25 °C) for 24-48 hours using a magnetic stirrer to ensure equilibrium is reached.

    • Filter the solution through a 0.22 µm filter to remove all undissolved solid ZnCO₃.

  • Titration with EDTA:

    • Pipette a precise volume (e.g., 25.00 mL) of the clear, saturated filtrate into a 250 mL Erlenmeyer flask.

    • Add 2 mL of an ammonia-ammonium chloride buffer solution (pH 10) to the flask.

    • Add a few drops of Eriochrome Black T indicator. The solution should turn wine-red.

    • Titrate with a standardized 0.01 M EDTA solution until the color changes from wine-red to a distinct sky blue, indicating the endpoint.

    • Repeat the titration at least three times to ensure precision.

  • Calculation:

    • Calculate the molar concentration of Zn²⁺ in the filtrate using the titration results (M₁V₁ = M₂V₂).

    • Since the dissolution stoichiometry is 1:1, [Zn²⁺] = [CO₃²⁻] = s (molar solubility).

    • Calculate the Ksp using the formula: Ksp = [Zn²⁺][CO₃²⁻] = s² .

dot

Ksp_Determination Start Add excess ZnCO₃ to Deionized Water Equilibrate Stir at 25°C for 24-48h to reach Equilibrium Start->Equilibrate Filter Filter to obtain Saturated Solution Equilibrate->Filter Titrate Titrate known volume of filtrate with standardized EDTA solution (pH 10, Eriochrome Black T) Filter->Titrate Calculate Calculate [Zn²⁺] from Titration Volume Titrate->Calculate Ksp Calculate Ksp = [Zn²⁺]² Calculate->Ksp

Caption: Experimental workflow for Ksp determination.

Thermal Analysis by TGA/DSC

This protocol describes the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to characterize the thermal decomposition of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of dry this compound powder into a ceramic or aluminum TGA/DSC pan.

  • Instrument Setup:

    • Place the sample pan in the TGA/DSC instrument.

    • Purge the furnace with an inert atmosphere (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative side reactions.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • TGA Curve: Analyze the plot of mass (%) vs. temperature. The onset temperature of the significant mass loss step corresponds to the beginning of decomposition. The stoichiometry of the decomposition can be confirmed from the total percentage of mass lost (theoretical mass loss for ZnCO₃ → ZnO is ~35.1%).

    • DSC Curve: Analyze the plot of heat flow (mW) vs. temperature. An endothermic peak will correspond to the decomposition event. Integrate the area under this peak to determine the enthalpy of decomposition (ΔH_decomp).

Conclusion

The chemical properties of this compound make it a highly versatile compound with significant utility for researchers, particularly in drug development and materials science. Its well-defined thermal decomposition pathway allows for its use as a reliable precursor for zinc oxide nanoparticles, while its reactivity with acids and mild astringent properties are leveraged in pharmaceutical formulations. The experimental protocols detailed in this guide provide a framework for the quantitative analysis of its key characteristics, ensuring reproducible and accurate characterization for advanced applications.

References

A Comprehensive Technical Guide to the Synthesis of Zinc Carbonate from Zinc Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Zinc carbonate (ZnCO₃), an inorganic compound found naturally as the mineral smithsonite, is a material of significant interest in various industrial and scientific fields. It serves as a crucial precursor for the production of high-purity zinc oxide and finds applications in ceramics, feed additives, and medicine.[1][2] The synthesis of this compound from zinc sulfate is a widely employed method due to its cost-effectiveness and relatively simple procedure.[1] This guide provides an in-depth overview of the primary synthesis methodologies, detailed experimental protocols, and key reaction parameters for researchers, scientists, and professionals in drug development.

Core Synthesis Methodologies

The most prevalent method for synthesizing this compound from zinc sulfate is through precipitation.[1] This involves reacting an aqueous solution of zinc sulfate with a carbonate source, leading to the formation of insoluble this compound, which can then be isolated. The choice of precipitating agent can influence the final product's characteristics, including its composition (pure vs. basic this compound) and morphology.

Precipitation via Sodium Carbonate

This is a classic double displacement reaction where aqueous solutions of zinc sulfate and sodium carbonate are mixed to produce a white precipitate of this compound.[3]

The balanced chemical equation for this reaction is: ZnSO₄(aq) + Na₂CO₃(aq) → ZnCO₃(s) + Na₂SO₄(aq)

The sodium sulfate byproduct remains dissolved in the solution and is subsequently removed during the washing phase.

Precipitation via Ammonium Bicarbonate

When ammonium bicarbonate is used as the precipitating agent, the reaction often yields basic this compound, such as hydrozincite (Zn₅(CO₃)₂(OH)₆), particularly when the reaction is heated. This method is also widely used for industrial applications.

The synthesis of basic this compound is a key focus in many studies, with optimal conditions identified to ensure high product quality.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its basic form from zinc sulfate.

Protocol 1: Synthesis of this compound using Sodium Carbonate

This protocol is adapted from procedures describing precipitation from concentrated solutions.

Objective: To synthesize this compound by precipitation.

Materials:

  • Concentrated zinc sulfate solution (e.g., 32 Baumé)

  • Concentrated sodium carbonate solution (e.g., 30 Baumé)

  • Distilled water

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus

  • Drying oven

Procedure:

  • Place a defined volume of the concentrated zinc sulfate solution into the reaction vessel.

  • Heat the solution and maintain the temperature between 35 °C and 55 °C.

  • While stirring vigorously, slowly add the concentrated sodium carbonate solution to the zinc sulfate solution. A white precipitate of this compound will form immediately.

  • Continue stirring for a sufficient period to ensure the reaction goes to completion.

  • Filter the mixture to separate the this compound precipitate from the supernatant liquid containing dissolved sodium sulfate.

  • Wash the precipitate thoroughly with distilled water to remove any soluble impurities.

  • Dry the purified precipitate in an oven at a controlled temperature to obtain the final this compound powder.

Protocol 2: Synthesis of Basic this compound using Ammonium Bicarbonate

This protocol is based on an optimized procedure for producing basic this compound.

Objective: To synthesize basic this compound.

Materials:

  • Zinc sulfate (ZnSO₄) solution (150 g/L)

  • Ammonium bicarbonate (NH₄HCO₃) solution (250 g/L)

  • Deionized water

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus

  • Drying oven

Procedure:

  • Heat the zinc sulfate solution (150 g/L) to 50 °C in the reaction vessel while stirring.

  • Slowly add the ammonium bicarbonate solution (250 g/L) to the heated zinc sulfate solution. The optimal molar ratio of [NH₄HCO₃]/[ZnSO₄] is 1.10.

  • Maintain the reaction temperature at 50 °C and continue stirring for 30 minutes to allow for complete precipitation.

  • After the reaction is complete, filter the precipitate from the solution.

  • Wash the precipitate with deionized water to remove soluble impurities.

  • Dry the precipitate in an oven at a controlled temperature to obtain the final basic this compound product.

Quantitative Data Summary

The tables below summarize the key quantitative parameters for the described synthesis protocols.

Table 1: Reaction Conditions for this compound Synthesis

Parameter Method 1: Sodium Carbonate Method 2: Ammonium Bicarbonate Reference(s)
Zinc Salt Zinc Sulfate (ZnSO₄) Zinc Sulfate (ZnSO₄) ,
Precipitating Agent Sodium Carbonate (Na₂CO₃) Ammonium Bicarbonate (NH₄HCO₃) ,
ZnSO₄ Concentration ~32 Baumé (Concentrated) 150 g/L ,,,
Precipitant Conc. ~30 Baumé (Concentrated) 250 g/L ,,,
Molar Ratio Not specified [NH₄HCO₃]/[ZnSO₄] = 1.10 ,,
Temperature 35 - 55 °C 50 °C ,,
Reaction Time Not specified 30 minutes ,,

| Product | this compound (ZnCO₃) | Basic this compound (Zn₅(CO₃)₂(OH)₆) |, |

Table 2: Characterization Data for Synthesized this compound

Analytical Technique Observation Purpose Reference(s)
Thermogravimetric Analysis (TGA) Average weight loss of 23.3% upon heating. To determine thermal stability and composition. Basic this compound degrades to ZnO. ,
Inductively Coupled Plasma (ICP) Zinc content determined to be 56.6% (w/w). To quantify elemental composition and purity. ,
X-Ray Diffraction (XRD) Confirms the crystalline structure of the product (e.g., ZnCO₃ or Zn₅(CO₃)₂(OH)₆). Phase identification and crystallinity analysis. ,

| Fourier-Transform Infrared (FTIR) | Characteristic peaks confirm the presence of carbonate and hydroxyl groups. | To identify functional groups and confirm compound formation. |, |

Visualizations: Workflows and Reaction Pathways

The following diagrams illustrate the synthesis processes.

G cluster_workflow General Synthesis Workflow prep_zn Prepare ZnSO₄ Solution mix Mix & React (Precipitation) prep_zn->mix prep_precip Prepare Precipitant Solution prep_precip->mix filter Filter Precipitate mix->filter wash Wash Precipitate filter->wash dry Dry Product wash->dry char Characterize Final Product (XRD, TGA, etc.) dry->char

Caption: General experimental workflow for this compound synthesis.

G znso4 ZnSO₄ (aq) Zinc Sulfate na2co3 Na₂CO₃ (aq) Sodium Carbonate plus1 + znco3 ZnCO₃ (s) This compound (Precipitate) na2co3->znco3 Reaction arrow na2so4 Na₂SO₄ (aq) Sodium Sulfate (Soluble) plus2 +

Caption: Reaction pathway for synthesis using sodium carbonate.

G znso4 ZnSO₄ (aq) Zinc Sulfate nh4hco3 NH₄HCO₃ (aq) Ammonium Bicarbonate plus1 + bzc Zn₅(CO₃)₂(OH)₆ (s) Basic this compound (Precipitate) nh4hco3->bzc Reaction at 50°C arrow byproducts Soluble Byproducts ((NH₄)₂SO₄, CO₂) plus2 +

Caption: Reaction pathway for basic this compound synthesis.

Factors Influencing Synthesis

Several parameters must be carefully controlled to obtain a high-quality product with desired characteristics:

  • Temperature: Temperature affects both the reaction rate and the nature of the precipitate. For instance, maintaining a temperature between 35-55 °C is recommended when using sodium carbonate to prevent the occlusion of unreacted zinc sulfate in the precipitate. A temperature of 50 °C is optimal for the synthesis of basic this compound with ammonium bicarbonate.

  • pH: The pH of the solution is a critical factor. High pH values can lead to the precipitation of zinc hydroxide. The pH must be controlled to favor the formation of this compound.

  • Reactant Concentrations: The concentration of the zinc salt and the precipitating agent influences the supersaturation of the solution, which in turn affects the nucleation and growth of the precipitate particles.

  • Stirring Rate: Vigorous agitation is necessary to ensure homogeneous mixing of the reactants and to promote the formation of uniform precipitate particles.

Conclusion

The synthesis of this compound from zinc sulfate is a versatile and well-established process. The precipitation method, utilizing either sodium carbonate or ammonium bicarbonate, offers a straightforward and effective route to obtaining pure or basic this compound, respectively. For researchers and professionals, precise control over key experimental parameters such as temperature, reactant concentrations, and pH is paramount to tailoring the physicochemical properties of the final product for specific applications, ranging from pharmaceutical development to materials science. The protocols and data presented in this guide provide a solid foundation for the successful laboratory-scale synthesis and characterization of this compound.

References

The Geochemical Provenance of Smithsonite: A Technical Exposition on its Natural Occurrence as Zinc Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Smithsonite, the mineral form of zinc carbonate (ZnCO₃), is a secondary mineral of significant interest due to its varied coloration and formation in the oxidized zones of zinc-bearing ore deposits. This technical guide provides a comprehensive overview of the natural occurrence of smithsonite, detailing its geological formation, physicochemical properties, and the analytical methodologies used for its characterization. Quantitative data on the elemental composition of smithsonite from various global localities are presented to illustrate the geochemical factors influencing its diverse color palette. Detailed experimental protocols for key analytical techniques are provided, alongside graphical representations of formation pathways and analytical workflows to support researchers in their understanding and investigation of this mineral.

Geological Occurrence and Formation

Smithsonite (ZnCO₃) is a secondary mineral, meaning it is not formed during the initial crystallization of the host rock but rather through the alteration of primary zinc minerals. The principal primary ore of zinc is sphalerite (ZnS).[1] The formation of smithsonite is predominantly a supergene process, occurring in the oxidized or weathering zone of zinc-bearing ore deposits.

The geological setting for smithsonite formation is typically in carbonate host rocks, such as limestone and dolostone. The process is initiated by the oxidation of primary zinc sulfides, like sphalerite, which releases zinc ions (Zn²⁺) into solution. This oxidation is often facilitated by meteoric water and atmospheric oxygen. The acidic conditions generated during sulfide oxidation are neutralized by the carbonate host rock, creating a favorable environment for the precipitation of this compound.

The key chemical reaction in the formation of smithsonite from sphalerite in a carbonate environment can be summarized as the carbonation of zinc ions. When groundwater rich in dissolved carbonates interacts with the zinc-rich solutions, smithsonite precipitates, often as replacement bodies within the carbonate rocks or as botryoidal, reniform, or stalactitic crusts in voids and fractures.

Smithsonite is frequently found in association with a suite of other secondary minerals, which can provide clues to the geochemical conditions of its formation. Common associated minerals include hemimorphite (Zn₄Si₂O₇(OH)₂·H₂O), willemite (Zn₂SiO₄), hydrozincite (Zn₅(CO₃)₂(OH)₆), cerussite (PbCO₃), malachite (Cu₂(CO₃)(OH)₂), and azurite (Cu₃(CO₃)₂(OH)₂).

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Caption: Geological formation pathway of smithsonite.

Physicochemical Properties of Smithsonite

Smithsonite is a member of the calcite group of minerals and crystallizes in the trigonal system. While well-formed crystals are rare, it typically occurs in botryoidal, globular, or earthy masses. The physical and chemical properties of smithsonite are summarized in Table 1.

Table 1: Physicochemical Properties of Smithsonite

PropertyValue/DescriptionCitations
Chemical Formula ZnCO₃
Crystal System Trigonal
Common Habit Botryoidal, reniform, massive, earthy; rarely as rhombohedral or scalenohedral crystals.
Mohs Hardness 4 - 5
Specific Gravity 4.3 - 4.5
Luster Vitreous to pearly
Color Colorless, white, grey, brown, green, blue, pink, yellow.
Streak White
Cleavage Perfect, rhombohedral
Fracture Uneven to conchoidal
Effervescence Reacts with cold, dilute hydrochloric acid.

The diverse coloration of smithsonite is one of its most notable features and is due to the presence of trace amounts of various metallic cations substituting for zinc in the crystal lattice. The correlation between these trace elements and the resulting color is a key area of geochemical research.

Quantitative Analysis of Smithsonite Composition

The vibrant colors of smithsonite are directly linked to its trace element composition. Quantitative analysis of smithsonite from different localities reveals the specific chromophores responsible for its varied appearance. Table 2 summarizes the elemental composition of smithsonite samples of different colors from various studies. It is important to note that the presence of micro-inclusions of other minerals can also contribute to the overall color.

Table 2: Quantitative Chemical Composition of Smithsonite by Color and Locality (wt.%)

ColorLocalityZnOCuOFeOMnOCdOCaOMgOReference
White Yunnan, China63.81BDL0.020.080.030.190.01
Pink Yunnan, China63.24BDL0.030.190.020.350.02
Yellow Yunnan, China62.98BDL0.210.111.080.280.01
Orange Yunnan, China62.54BDL0.520.120.640.270.02
Blue Yunnan, China62.011.010.010.060.012.230.02
Blue-Green Yunnan, China62.880.630.020.080.011.120.04
Blue-Green Lavrion, Greece-up to 6.3 mol% CuCO₃PresentPresentPresentPresentPresent
Yellow ("Turkey Fat") Lavrion, Greece----Associated with Greenockite (CdS) inclusions--
Blue-Green Kelly Mine, USA-Presence of copper salts noted-----
Various Tsumeb, Namibia-Presence of Cu, Co, Cd noted-----

*BDL: Below Detection Limit. Note: The study on Tsumeb smithsonite by Southwood et al. (2025) provides detailed chemical analyses.

Experimental Protocols for Smithsonite Characterization

The accurate identification and characterization of smithsonite, and its differentiation from visually similar minerals like hemimorphite, requires specific analytical techniques. The following sections provide detailed protocols for key experimental methods.

X-Ray Diffraction (XRD) Analysis

Objective: To identify the crystalline phases present in a sample and confirm its identity as smithsonite.

Methodology:

  • Sample Preparation:

    • A representative sample of the mineral is ground to a fine powder (typically <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites.

    • The powder is then mounted onto a sample holder, ensuring a flat, level surface.

  • Instrument Setup:

    • A powder X-ray diffractometer with a CuKα radiation source is typically used.

    • The instrument is calibrated using a standard reference material (e.g., silicon).

    • Typical scan parameters for smithsonite analysis are a 2θ range of 5° to 70° with a step size of 0.02° and a count time of 1-2 seconds per step.

  • Data Acquisition and Analysis:

    • The diffraction pattern is recorded as a plot of intensity versus 2θ angle.

    • The resulting diffractogram is processed to remove background noise.

    • The peak positions (d-spacings) and relative intensities are compared to a standard reference database, such as the International Centre for Diffraction Data (ICDD) Powder Diffraction File (PDF), to identify the mineral phases present. Smithsonite has a characteristic set of diffraction peaks that allows for its unambiguous identification.

Electron Probe Microanalysis (EPMA)

Objective: To obtain quantitative chemical composition of the smithsonite sample and to determine the concentration of trace elements responsible for its color.

Methodology:

  • Sample Preparation:

    • A small fragment of the smithsonite sample is mounted in an epoxy resin puck.

    • The mounted sample is then ground and polished to a flat, mirror-like finish (typically using a final polish of 0.25 µm diamond paste).

    • The polished surface is coated with a thin layer of carbon to make it conductive.

  • Instrument Setup:

    • An electron probe microanalyzer is used, equipped with wavelength-dispersive spectrometers (WDS).

    • The instrument is calibrated using well-characterized mineral standards for all elements to be analyzed (e.g., ZnO for zinc, Cu metal for copper, etc.).

    • Typical operating conditions for carbonate analysis are an accelerating voltage of 15 kV, a beam current of 10-20 nA, and a focused or slightly defocused electron beam (1-5 µm) to minimize sample damage.

  • Data Acquisition and Analysis:

    • The electron beam is directed onto specific points on the sample surface.

    • The characteristic X-rays emitted from the sample are measured by the WDS.

    • The X-ray intensities are converted to elemental weight percentages using matrix correction procedures (e.g., ZAF or φ(ρz)).

    • Backscattered electron (BSE) imaging is used to check for compositional homogeneity and to identify any mineral inclusions.

Raman Spectroscopy

Objective: To provide a rapid, non-destructive identification of smithsonite and to distinguish it from other carbonate and silicate minerals.

Methodology:

  • Sample Preparation:

    • No specific sample preparation is required for macro-samples. The mineral can be analyzed directly.

    • For micro-analysis, a polished thin section or a powdered sample can be used.

  • Instrument Setup:

    • A Raman spectrometer equipped with a microscope is used.

    • A laser excitation source (e.g., 532 nm or 785 nm) is focused onto the sample surface. The laser power should be kept low to avoid thermal decomposition of the carbonate.

    • The instrument is calibrated using a silicon standard.

  • Data Acquisition and Analysis:

    • The scattered Raman signal is collected and plotted as intensity versus Raman shift (cm⁻¹).

    • The resulting spectrum is compared to reference spectra of known minerals. Smithsonite, as a carbonate, will show a very strong characteristic peak corresponding to the symmetric stretching mode (ν₁) of the (CO₃)²⁻ group, typically around 1092 cm⁻¹. Other weaker peaks will also be present.

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Caption: Experimental workflow for smithsonite analysis.

Conclusion

The natural occurrence of smithsonite as a secondary this compound mineral provides a fascinating case study in supergene ore body formation and the influence of trace element geochemistry on mineral properties. For researchers, scientists, and drug development professionals, an understanding of its formation, composition, and analytical characterization is crucial for assessing its potential applications and for distinguishing it from other minerals. The methodologies and data presented in this guide offer a robust framework for the scientific investigation of smithsonite, from its geological context to its detailed chemical makeup. The continued application of advanced analytical techniques will further elucidate the subtle variations in smithsonite's composition and their relationship to its diverse and appealing physical characteristics.

References

Unraveling the Thermal Degradation of Zinc Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal decomposition behavior of zinc carbonate (ZnCO₃), a process of significant interest in various fields, including materials science, catalysis, and pharmaceutical development. The controlled thermal treatment of this compound is a crucial step in the synthesis of zinc oxide (ZnO), a material with diverse applications ranging from electronics to drug delivery systems. Understanding the kinetics and mechanism of this decomposition is paramount for optimizing reaction conditions and tailoring the properties of the resulting ZnO.

Quantitative Analysis of Thermal Decomposition

The thermal decomposition of this compound and its hydrated or basic forms has been extensively studied using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The key parameters derived from these analyses, including decomposition temperature ranges and activation energies, are summarized below. It is important to note that these values can be influenced by experimental conditions such as heating rate, sample mass, and atmospheric composition.

Anhydrous this compound (ZnCO₃)
Decomposition Temperature Range (°C)Activation Energy (Ea) (kJ/mol)Analytical MethodNotes
330 - 452224 (347-402 °C), 140 (402-452 °C)Isothermal TG & CRTATwo different 'nucleation and growth' mechanisms suggested.[1]
269 - 434113Not specifiedDecomposition of smithsonite (natural ZnCO₃).[1]
175 - 46288.6Constant Heating Rate TGANon-isothermal decomposition study.[1]
180 - 500Not specifiedTGASharp weight loss observed in this range.[2]
Basic/Hydrated this compound (e.g., Hydrozincite - Zn₅(CO₃)₂(OH)₆)
Decomposition Temperature Range (°C)Activation Energy (Ea) (kJ/mol)Analytical MethodNotes
150 - 240132 - 153TGA/DSCDecomposition starts around 150 °C, becomes significant above 200 °C.[1]
200 - 26094 ± 9Isothermal TGStudy on hydrated this compound (ZnCO₃·2ZnO·2H₂O).
Not specified97TG and DTANon-isothermal decomposition of a PROLABO this compound sample.
Not specified113DTASingle-step decomposition of precipitated Zn₄CO₃(OH)₆·H₂O.
Starts at 240180 ± 5TGA/DTAIn the presence of significant CO₂ partial pressure.
< 0.5 conversion130 - 170TGA/DSCDecomposition of Zn₄CO₃(OH)₆·H₂O/Al(OH)₃ mixture.

Experimental Protocols

Reproducible and accurate data are contingent on well-defined experimental protocols. The following sections detail standard methodologies for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature, identifying decomposition temperatures and quantifying mass loss.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer’s specifications. This typically involves the use of certified reference materials with known melting points or Curie points.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample using a microbalance.

    • Place the sample in an inert crucible (e.g., alumina or platinum).

  • Atmosphere Control:

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-100 mL/min) to provide a non-reactive environment. For studies investigating atmospheric effects, a reactive gas like CO₂ can be used.

  • Heating Program:

    • Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30 °C).

    • Ramp the temperature at a controlled, linear heating rate (e.g., 5, 10, or 20 °C/min) to a final temperature above the expected decomposition range (e.g., 600 °C).

  • Data Analysis:

    • Plot the sample mass (or percentage mass loss) as a function of temperature.

    • The onset and peak temperatures of mass loss are determined from the TGA curve and its derivative (DTG), respectively.

    • The total mass loss should be compared to the theoretical value for the decomposition reaction to confirm stoichiometry. For ZnCO₃ → ZnO + CO₂, the theoretical mass loss is approximately 35.1%.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature, identifying endothermic and exothermic processes such as decomposition.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion (e.g., indium).

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the this compound sample into a DSC pan (e.g., aluminum or alumina).

    • Hermetically seal the pan or use a lid with a pinhole to allow for the escape of evolved gases.

    • Prepare an empty, sealed pan to be used as a reference.

  • Atmosphere Control:

    • Maintain a controlled atmosphere (e.g., inert gas flow) within the DSC cell, similar to the TGA protocol.

  • Heating Program:

    • Place the sample and reference pans in the DSC cell.

    • Equilibrate at a starting temperature.

    • Apply a linear heating program identical to that used in the TGA experiment to allow for direct correlation of events.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • The decomposition of this compound is an endothermic process, which will appear as a peak in the DSC curve.

    • The onset temperature, peak temperature, and enthalpy of decomposition (ΔH) can be determined by integrating the area under the peak.

Visualizing the Decomposition Process and Experimental Workflow

Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound is a single-step process where the solid carbonate breaks down into solid zinc oxide and gaseous carbon dioxide.

G ZnCO3 This compound (ZnCO₃) (Solid) ZnO Zinc Oxide (ZnO) (Solid) ZnCO3->ZnO Heat (Δ) CO2 Carbon Dioxide (CO₂) (Gas) ZnCO3->CO2 Heat (Δ)

Caption: Thermal decomposition of this compound to zinc oxide and carbon dioxide.

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for investigating the thermal decomposition behavior of a solid material like this compound.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing & Interpretation Sample Sourcing Sample Sourcing Sample Characterization (XRD, SEM, etc.) Sample Characterization (XRD, SEM, etc.) Sample Sourcing->Sample Characterization (XRD, SEM, etc.) Weighing Weighing Sample Characterization (XRD, SEM, etc.)->Weighing TGA Experiment TGA Experiment Weighing->TGA Experiment DSC Experiment DSC Experiment Weighing->DSC Experiment Data Collection Data Collection TGA Experiment->Data Collection DSC Experiment->Data Collection Data Analysis (TGA/DSC Curves) Data Analysis (TGA/DSC Curves) Data Collection->Data Analysis (TGA/DSC Curves) Kinetic Modeling Kinetic Modeling Data Analysis (TGA/DSC Curves)->Kinetic Modeling Mechanism Determination Mechanism Determination Kinetic Modeling->Mechanism Determination

Caption: A standard workflow for the thermal analysis of this compound.

Concluding Remarks

The thermal decomposition of this compound is a complex process influenced by the material's form (anhydrous, hydrated, or basic) and the experimental conditions. A thorough understanding of these factors, gained through systematic thermal analysis as outlined in this guide, is essential for the controlled synthesis of zinc oxide with desired properties. The provided data and protocols serve as a valuable resource for researchers and professionals engaged in the development and application of zinc-based materials.

References

An In-depth Technical Guide to the Solubility of Zinc Carbonate in Acidic Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zinc carbonate (ZnCO₃), a sparingly soluble salt in water, exhibits significantly enhanced solubility in acidic environments. This phenomenon is not a simple physical dissolution but rather a chemical reaction leading to the formation of soluble zinc salts, water, and carbon dioxide. Understanding the thermodynamics and kinetics of this process is crucial in various fields, including geochemistry, drug development for controlling the release of zinc-containing active pharmaceutical ingredients, and industrial processes. This guide provides a comprehensive overview of the core principles governing the solubility of this compound in acidic solutions, detailed experimental protocols for its quantification, and a summary of the available quantitative data.

Core Chemical Principles

The dissolution of this compound in an acidic solution is fundamentally an acid-base reaction. The carbonate ion (CO₃²⁻) is the conjugate base of the weak acid, bicarbonate (HCO₃⁻), and readily reacts with hydronium ions (H₃O⁺) from the acid. This reaction shifts the solubility equilibrium of this compound towards dissolution.

The overall reaction can be represented as:

ZnCO₃(s) + 2H⁺(aq) → Zn²⁺(aq) + H₂O(l) + CO₂(g)[1]

This reaction is driven to completion by the formation of weakly dissociated water and the evolution of carbon dioxide gas, which escapes from the solution. The specific soluble zinc salt formed depends on the acid used, for example, zinc chloride (ZnCl₂) with hydrochloric acid or zinc nitrate (Zn(NO₃)₂) with nitric acid.

The solubility of this compound is therefore highly dependent on the pH of the solution. As the concentration of H⁺ ions increases (i.e., the pH decreases), the reaction is driven further to the right, leading to a greater extent of dissolution. Below a pH of 6, zinc is predominantly present in its soluble Zn²⁺ form.[2]

Quantitative Solubility Data

While the qualitative relationship between acidity and this compound solubility is well-established, precise quantitative data can vary based on experimental conditions such as temperature, the specific acid used, and the ionic strength of the solution. The following table summarizes the key factors influencing the dissolution of this compound in acidic media, based on studies of its mineral form, smithsonite.

ParameterEffect on Dissolution RateReference
Temperature Increased temperature leads to a higher dissolution rate.[3][4]
Acid Concentration Higher acid concentration results in a faster dissolution rate.[3]
Particle Size Smaller particle size increases the surface area, leading to a faster dissolution rate.
Stirring Speed Increased stirring speed enhances the dissolution rate.

Note: The available literature primarily focuses on the kinetics of dissolution rather than equilibrium solubility. The data indicates the rate at which this compound dissolves, which is directly related to its solubility under the given conditions.

Experimental Protocols for Determining Solubility

A detailed methodology is essential for the accurate determination of this compound solubility in acidic solutions. The following protocol is a comprehensive approach that can be adapted for various research needs.

Materials and Equipment
  • Reagents:

    • This compound (ZnCO₃), analytical grade

    • Acids (e.g., Hydrochloric Acid, Sulfuric Acid, Nitric Acid), standardized solutions of various concentrations

    • Buffer solutions of known pH

    • Deionized water

    • EDTA (Ethylenediaminetetraacetic acid) standard solution for titration

    • Appropriate indicator for EDTA titration (e.g., Eriochrome Black T)

  • Equipment:

    • pH meter, calibrated

    • Constant temperature water bath or incubator shaker

    • Analytical balance

    • Volumetric flasks and pipettes

    • Magnetic stirrers and stir bars

    • Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

    • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for zinc ion concentration determination

    • Burette for titration

Experimental Procedure
  • Preparation of Acidic Solutions: Prepare a series of acidic solutions with varying pH values using standardized acids or buffer solutions.

  • Equilibration:

    • Add an excess amount of this compound powder to a known volume of each acidic solution in a sealed container. The excess solid ensures that the solution becomes saturated with respect to the dissolved zinc species.

    • Place the containers in a constant temperature water bath or incubator shaker.

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous stirring to facilitate dissolution and ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any suspended particles. This step is critical to prevent further dissolution or precipitation after sampling.

  • Analysis of Zinc Ion Concentration:

    • Accurately dilute the filtered samples to a concentration range suitable for the analytical method.

    • Determine the concentration of dissolved zinc ions (Zn²⁺) in each sample using either ICP-OES, AAS, or a complexometric titration with a standardized EDTA solution.

  • Data Analysis:

    • Calculate the molar solubility of this compound in each acidic solution from the determined zinc ion concentration.

    • Plot the solubility of this compound as a function of pH, temperature, or acid concentration.

Visualizations

Signaling Pathway of Dissolution

The dissolution of this compound in an acidic medium can be visualized as a multi-step chemical process.

DissolutionPathway ZnCO3 This compound (s) Dissolved Dissolved Species ZnCO3->Dissolved Dissolution Acid Acidic Solution (H⁺) Acid->Dissolved Zn_ion Zinc Ion (Zn²⁺) H2O Water (H₂O) CO2 Carbon Dioxide (g) Dissolved->Zn_ion Dissolved->H2O Dissolved->CO2

Caption: Dissolution pathway of this compound in an acidic solution.

Experimental Workflow

The logical flow of the experimental procedure for determining this compound solubility is crucial for reproducible results.

ExperimentalWorkflow start Start prep_solutions Prepare Acidic Solutions start->prep_solutions add_znco3 Add Excess ZnCO₃ prep_solutions->add_znco3 equilibrate Equilibrate at Constant Temperature add_znco3->equilibrate filter Filter Supernatant equilibrate->filter analyze Analyze [Zn²⁺] filter->analyze end End analyze->end

Caption: Experimental workflow for determining this compound solubility.

Conclusion

The solubility of this compound is intrinsically linked to the acidity of the surrounding medium. Its dissolution is a chemically driven process that can be precisely quantified through well-defined experimental protocols. For researchers and professionals in drug development and other scientific fields, a thorough understanding of these principles is paramount for applications ranging from controlled drug release to the management of geochemical processes. The provided guide offers the foundational knowledge and practical methodologies to investigate and utilize the solubility characteristics of this compound in acidic solutions effectively.

References

The Crystallography of Synthetic Zinc Carbonate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, crystal structure, and biological relevance of synthetic zinc carbonate, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile inorganic compound.

Introduction

Synthetic this compound (ZnCO₃), known in its mineral form as smithsonite, is a white, crystalline inorganic salt. Its utility extends from industrial applications to the pharmaceutical and biomedical fields. For researchers and professionals in drug development, a thorough understanding of its crystal structure is paramount, as this dictates its physicochemical properties, including solubility, dissolution rate, and ultimately, its biological activity. This guide provides a detailed overview of the synthesis, crystallographic properties, and relevant biological signaling pathways associated with synthetic this compound.

Crystal Structure of Synthetic this compound

Synthetic this compound, in its anhydrous form, adopts the calcite-type structure.[1] It crystallizes in the trigonal system, which is characterized by a single threefold rotation axis. The fundamental building blocks of the crystal lattice are zinc cations (Zn²⁺) and carbonate anions (CO₃²⁻).

In this structure, each zinc ion is octahedrally coordinated to six oxygen atoms from six different carbonate ions.[1][2] Conversely, each carbonate ion is bonded to six zinc ions. This arrangement creates a dense and stable three-dimensional network.

Table 1: Crystallographic Data for Synthetic this compound (Smithsonite)

ParameterValueReference
Crystal SystemTrigonal[3]
Space GroupR3c[3]
Unit Cell Parametersa = 4.6526(7) Å, c = 15.0257(22) Å
Formula Units (Z)6
Volume280.36 ų
Density (calculated)4.43 g/cm³

Experimental Protocols for Synthesis and Characterization

The properties of synthetic this compound are highly dependent on the synthesis method, which influences particle size, morphology, and crystallinity. The following sections detail common experimental protocols for its synthesis and characterization.

Synthesis Methodologies

The precipitation method is a widely used, simple, and cost-effective technique for synthesizing this compound. It involves the reaction of a soluble zinc salt with a soluble carbonate salt in an aqueous solution.

Objective: To synthesize this compound via precipitation.

Materials:

  • Zinc chloride (ZnCl₂) or Zinc sulfate (ZnSO₄)

  • Sodium carbonate (Na₂CO₃) or Ammonium carbonate ((NH₄)₂CO₃)

  • Distilled water

  • Polyvinyl alcohol (PVA) (optional, as a capping agent)

Procedure:

  • Prepare an aqueous solution of the zinc salt (e.g., 1 M ZnCl₂).

  • Prepare a separate aqueous solution of the carbonate salt (e.g., 1 M Na₂CO₃).

  • Slowly add the carbonate solution to the zinc salt solution under constant stirring. A white precipitate of this compound will form immediately.

  • (Optional) If nanoparticle synthesis is desired, a capping agent like PVA can be added to the reaction mixture to control particle growth.

  • Continue stirring for a designated period (e.g., 1-2 hours) to ensure complete precipitation.

  • Separate the precipitate from the solution by filtration or centrifugation.

  • Wash the precipitate several times with distilled water to remove any unreacted ions.

  • Dry the resulting this compound powder in an oven at a controlled temperature (e.g., 60-80°C).

Hydrothermal synthesis is employed to produce crystalline nanoparticles with controlled morphology. This method involves a chemical reaction in a sealed, heated aqueous solution.

Objective: To synthesize this compound hydroxide nanoparticles via a hydrothermal process.

Materials:

  • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Urea (CO(NH₂)₂)

  • Distilled water

Procedure:

  • Prepare an aqueous solution of zinc acetate dihydrate.

  • Prepare an aqueous solution of urea.

  • Mix the two solutions in a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to a specific temperature (e.g., 120°C) for a set duration (e.g., 2-4 hours).

  • After the reaction, allow the autoclave to cool down to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the product with distilled water and ethanol to remove any impurities.

  • Dry the final product in an oven.

Characterization Techniques

The synthesized this compound should be thoroughly characterized to determine its crystal structure, morphology, and purity.

Table 2: Key Characterization Techniques for Synthetic this compound

TechniquePurposeTypical Observations
X-ray Diffraction (XRD) To identify the crystalline phase and determine lattice parameters.Diffraction patterns matching the standard for smithsonite (ZnCO₃) or hydrozincite (basic this compound).
Scanning Electron Microscopy (SEM) To visualize the surface morphology and particle size.Can reveal various morphologies such as rhombohedral, spherical, or flake-like particles depending on the synthesis method.
Transmission Electron Microscopy (TEM) To obtain high-resolution images of individual nanoparticles and their crystal lattice.Provides detailed information on particle size distribution and crystallinity.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present in the sample.Characteristic absorption bands for the carbonate group (CO₃²⁻) and Zn-O bonds.
Thermogravimetric Analysis (TGA) To study the thermal stability and decomposition of the material.Shows weight loss corresponding to the decomposition of this compound to zinc oxide at elevated temperatures.

Visualization of Experimental Workflows and Signaling Pathways

To aid in the understanding of the synthesis, characterization, and potential biological action of synthetic this compound, the following diagrams are provided.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Precursors Precursors Reaction Precipitation or Hydrothermal Synthesis Precursors->Reaction Mixing Washing_Drying Washing and Drying Reaction->Washing_Drying Purification ZnCO3_Powder Synthetic ZnCO3 Powder Washing_Drying->ZnCO3_Powder XRD X-ray Diffraction ZnCO3_Powder->XRD SEM Scanning Electron Microscopy ZnCO3_Powder->SEM TEM Transmission Electron Microscopy ZnCO3_Powder->TEM FTIR Fourier-Transform Infrared Spectroscopy ZnCO3_Powder->FTIR Crystal_Structure Crystal_Structure XRD->Crystal_Structure Determines Morphology Morphology SEM->Morphology Reveals Nanostructure Nanostructure TEM->Nanostructure Visualizes Functional_Groups Functional_Groups FTIR->Functional_Groups Identifies

Synthesis and characterization workflow for synthetic this compound.

Relevance to Drug Development: Cellular Signaling Pathways

In the context of drug development, particularly for topical applications or as a source of zinc ions, understanding the interaction of this compound with biological systems is crucial. Zinc ions (Zn²⁺) are known to be important signaling molecules in various cellular pathways. The dissolution of synthetic this compound, especially in acidic microenvironments, can lead to the release of Zn²⁺, which can then modulate cellular behavior.

One of the key mechanisms by which zinc ions exert their effects is through the generation of reactive oxygen species (ROS) and the subsequent activation of signaling cascades that can lead to apoptosis (programmed cell death) in cancer cells.

Zinc_Signaling_Pathway ZnCO3_NP Synthetic ZnCO3 Nanoparticle Zn2_release Release of Zn2+ ions ZnCO3_NP->Zn2_release Dissolution Cell_uptake Cellular Uptake Zn2_release->Cell_uptake ROS_generation Increased Intracellular Reactive Oxygen Species (ROS) Cell_uptake->ROS_generation MAPK_pathway MAPK/ERK Pathway Activation ROS_generation->MAPK_pathway Apoptosis Apoptosis MAPK_pathway->Apoptosis

Proposed signaling pathway for this compound-induced apoptosis.

The released zinc ions can enter cells and disrupt cellular homeostasis, leading to an increase in ROS. This oxidative stress can then trigger signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway, which is a critical regulator of cell proliferation, differentiation, and apoptosis. The sustained activation of this pathway can ultimately lead to programmed cell death, a desirable outcome in cancer therapy.

Conclusion

The crystal structure of synthetic this compound is a key determinant of its properties and applications. This technical guide has provided a comprehensive overview of its crystallographic data, detailed experimental protocols for its synthesis and characterization, and an exploration of its relevance to drug development through the modulation of cellular signaling pathways. For researchers and professionals in this field, a deep understanding of these fundamental aspects is essential for the rational design and application of this compound-based materials in medicine and beyond.

References

Unveiling the Physicochemical Landscape of Zinc Carbonate Nanoparticles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the core physical properties of zinc carbonate (ZnCO₃) nanoparticles, tailored for researchers, scientists, and professionals in drug development. This document synthesizes key data on nanoparticle synthesis, morphology, size, crystal structure, surface area, and thermal stability, presenting it in a structured and accessible format. Detailed experimental protocols for common characterization techniques are also provided to facilitate reproducible research.

Core Physical Properties of this compound Nanoparticles

This compound nanoparticles are increasingly investigated for their potential in various biomedical applications, including as drug delivery vehicles and therapeutic agents.[1][2] Their efficacy and safety are intrinsically linked to their physical characteristics. A summary of these key properties is presented below.

General Properties
PropertyValueReference
Molecular Weight 125.4 g/mol [3]
Appearance White crystalline powder[3]
Density 4.398 g/cm³ at 20 °C[3]
Solubility in Water Practically insoluble (0.000091 g/100 g of H₂O at 20 °C)
Solubility in other solvents Soluble in dilute acids, alkalis, and ammonium salt solutions. Insoluble in ammonia, alcohol, and acetone.
Nanoparticle-Specific Physical Properties

The following table summarizes the key physical properties of this compound nanoparticles as reported in various studies. It is important to note that these properties are highly dependent on the synthesis method employed.

PropertyMethodResultReference
Crystallite Size X-ray Diffraction (XRD) using Scherrer's equation9 nm
X-ray Diffraction (XRD) using Scherrer's equation15 - 70 nm
X-ray Diffraction (XRD) using Scherrer's equation24 - 40 nm
Morphology Scanning Electron Microscopy (SEM)Spherical
Scanning Electron Microscopy (SEM)Near-spherical with random orientation
Particle Size Scanning Electron Microscopy (SEM)20 - 40 nm
Field Emission Scanning Electron Microscopy (FE-SEM)Average 107 nm
Crystal Structure X-ray Diffraction (XRD)Rhombohedral (Smithsonite)
X-ray Diffraction (XRD)Single-phase crystalline
Surface Area (BET) Nitrogen Adsorption4 m²/g (for ZnO derived from ZnCO₃)
Thermal Decomposition Thermogravimetric Analysis (TGA)Two-step degradation: 150-250 °C and 350-400 °C
Thermogravimetric Analysis (TGA)Decomposition starts at ~150 °C and finishes at 300 °C
Thermogravimetric Analysis (TGA)Decomposition between 180 °C and 350 °C

Synthesis and Characterization Methodologies

The synthesis and characterization of this compound nanoparticles are critical steps in ensuring their suitability for specific applications. The following sections detail common experimental protocols.

Synthesis of this compound Nanoparticles via Precipitation

A widely used, simple, and cost-effective method for synthesizing this compound nanoparticles is direct precipitation.

Experimental Protocol:

  • Precursor Preparation: Prepare aqueous solutions of a zinc salt (e.g., zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O) and a carbonate source (e.g., ammonium carbonate, (NH₄)₂CO₃ or sodium carbonate, Na₂CO₃).

  • Precipitation: Add the carbonate solution dropwise to the zinc salt solution under vigorous stirring at a controlled temperature (e.g., 40 °C).

  • Capping Agent (Optional): To control particle size and prevent agglomeration, a capping agent such as polyvinyl alcohol (PVA) can be added to the reaction mixture.

  • Aging: Allow the resulting precipitate to age under continuous stirring for a specified period (e.g., 2 hours).

  • Washing: Filter the precipitate and wash it multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the washed precipitate in an oven at a specific temperature (e.g., 60 °C) to obtain the final this compound nanoparticle powder.

G cluster_0 Solution Preparation cluster_1 Reaction cluster_2 Purification & Drying Zinc Salt Solution Zinc Salt Solution Precipitation Precipitation Zinc Salt Solution->Precipitation Carbonate Solution Carbonate Solution Carbonate Solution->Precipitation Aging Aging Precipitation->Aging Washing Washing Aging->Washing Drying Drying Washing->Drying ZnCO3 Nanoparticles ZnCO3 Nanoparticles Drying->ZnCO3 Nanoparticles

Figure 1: Experimental workflow for the precipitation synthesis of this compound nanoparticles.
Characterization Techniques

XRD is a fundamental technique used to determine the crystal structure, phase purity, and average crystallite size of the nanoparticles.

Experimental Protocol:

  • Sample Preparation: A small amount of the dried this compound nanoparticle powder is placed on a sample holder.

  • Instrumentation: The analysis is performed using a powder X-ray diffractometer.

  • Data Acquisition: The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation) over a specific 2θ range (e.g., 20° to 80°).

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases by comparing the peak positions and intensities with standard diffraction patterns (e.g., from the JCPDS database). The average crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Scherrer equation: D = (Kλ) / (β cosθ) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the morphology, size, and size distribution of the nanoparticles.

Experimental Protocol:

  • Sample Preparation (SEM): A small amount of the nanoparticle powder is mounted on an SEM stub using conductive adhesive tape and then sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.

  • Sample Preparation (TEM): A dilute suspension of the nanoparticles in a suitable solvent (e.g., ethanol) is prepared and sonicated to ensure good dispersion. A drop of the suspension is then placed onto a TEM grid (a fine mesh coated with a thin carbon film) and allowed to dry.

  • Imaging: The prepared sample is placed in the electron microscope, and images are captured at various magnifications.

  • Image Analysis: The obtained images are analyzed to determine the shape, size, and morphology of the nanoparticles. For a quantitative size distribution, the dimensions of a large number of individual particles are measured from the TEM images.

The BET method is used to determine the specific surface area of the nanoparticles, which is a crucial parameter for applications involving surface reactions, such as catalysis and drug delivery.

Experimental Protocol:

  • Sample Degassing: A known weight of the nanoparticle sample is degassed under vacuum at an elevated temperature (e.g., 200 °C) to remove any adsorbed moisture and other volatile impurities from the surface.

  • Nitrogen Adsorption: The degassed sample is then cooled to liquid nitrogen temperature (77 K), and the amount of nitrogen gas adsorbed onto the particle surface is measured at various relative pressures of nitrogen.

  • Data Analysis: The BET equation is applied to the nitrogen adsorption isotherm to calculate the specific surface area of the material.

TGA is utilized to assess the thermal stability and decomposition behavior of the this compound nanoparticles.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of the nanoparticle sample (typically 5-10 mg) is placed in a TGA crucible.

  • Analysis: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Collection: The change in the mass of the sample is recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve is analyzed to determine the onset and completion temperatures of decomposition, as well as the percentage of weight loss at different stages.

FTIR spectroscopy is used to identify the functional groups present on the surface of the nanoparticles and to confirm the presence of the carbonate group.

Experimental Protocol:

  • Sample Preparation: A small amount of the nanoparticle powder is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The positions and intensities of the absorption bands in the spectrum are analyzed to identify the characteristic vibrational modes of the chemical bonds present in the sample. For this compound, characteristic peaks for the carbonate group (CO₃²⁻) and the Zn-O bond are expected.

Relevance to Drug Development: Cellular Interaction and Therapeutic Potential

While much of the research on the biomedical applications of zinc-based nanoparticles has focused on zinc oxide (ZnO), which is often synthesized via the thermal decomposition of this compound, the precursor itself holds significant potential. The therapeutic effects are often attributed to the release of zinc ions (Zn²⁺) within the cellular environment, which can induce cytotoxicity in cancer cells through various mechanisms.

Proposed Mechanism of Action in Cancer Cells

The dissolution of this compound nanoparticles, particularly in the acidic tumor microenvironment, leads to an increase in intracellular Zn²⁺ concentration. This disruption of zinc homeostasis can trigger a cascade of events leading to cancer cell death.

G ZnCO3 Nanoparticles ZnCO3 Nanoparticles Increased Intracellular [Zn2+] Increased Intracellular [Zn2+] ZnCO3 Nanoparticles->Increased Intracellular [Zn2+] Dissolution ROS Generation ROS Generation Increased Intracellular [Zn2+]->ROS Generation Mitochondrial Dysfunction Mitochondrial Dysfunction Increased Intracellular [Zn2+]->Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction DNA Damage DNA Damage ROS Generation->DNA Damage Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis DNA Damage->Apoptosis

Figure 2: Proposed signaling pathway for this compound nanoparticle-induced cytotoxicity in cancer cells.

The increased levels of reactive oxygen species (ROS) lead to oxidative stress, causing damage to cellular components including mitochondria and DNA, ultimately culminating in apoptosis (programmed cell death). Furthermore, elevated intracellular zinc levels can interfere with key cellular signaling pathways and metabolic processes, contributing to the selective toxicity towards rapidly proliferating cancer cells.

This technical guide provides a foundational understanding of the physical properties of this compound nanoparticles and the methodologies for their characterization. This knowledge is paramount for the rational design and development of these nanomaterials for advanced drug delivery and therapeutic applications.

References

Unveiling the Luminescence of Zinc Carbonate: A Technical Guide to its Ultraviolet Fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescence characteristics of zinc carbonate (ZnCO₃) under ultraviolet (UV) light. While the intrinsic fluorescence of pure this compound is limited, its naturally occurring forms and doped variants exhibit notable luminescent properties, which are critically dependent on activators and structural characteristics. This document synthesizes available data on the fluorescence of smithsonite (the mineral form of ZnCO₃) and hydrozincite (a basic this compound), details relevant experimental methodologies, and presents logical workflows for its analysis.

Core Principles of this compound Fluorescence

This compound, in its pure mineral form as smithsonite, is often non-fluorescent. Its luminescence is typically induced by the presence of trace amounts of metal ion activators, most notably manganese (Mn²⁺), which substitute for zinc ions in the crystal lattice. The absorption of pure this compound primarily occurs at wavelengths below 200 nm[1]. The observed fluorescence in natural and synthetic this compound is therefore largely extrinsic, arising from these activators or structural defects.

Hydrozincite (Zn₅(CO₃)₂(OH)₆), a hydrated basic this compound, is known to exhibit a characteristic blue fluorescence under shortwave UV light and a yellow fluorescence under blue light excitation[2]. The exact mechanism and activator for this fluorescence are not extensively documented but are inherent to its structure and composition.

The fluorescence of smithsonite can vary significantly in color, with observations of pale green, pale blue, orange-red, and other hues under UV light, depending on the specific activators present[3][4][5].

Quantitative and Qualitative Fluorescence Data

Table 1: Summary of Observed Fluorescence in this compound Minerals

MineralChemical FormulaTypical ExcitationObserved Emission ColorsPrimary Activator(s)
SmithsoniteZnCO₃Shortwave UV (254 nm)White, Blue, Green, Pink, Yellow, Orange-RedMn²⁺
HydrozinciteZn₅(CO₃)₂(OH)₆Shortwave UV (254 nm)BlueNot definitively identified
HydrozinciteZn₅(CO₃)₂(OH)₆Blue LightYellowNot definitively identified

Experimental Protocols

The characterization of the fluorescent properties of this compound, whether in mineral form or as synthetic nanoparticles, involves several key experimental techniques.

Sample Preparation
  • Mineral Samples: Solid mineral specimens are typically cleaned to remove any surface contaminants. For quantitative analysis, the samples may be powdered to ensure homogeneity.

  • Synthetic Nanoparticles: this compound nanoparticles can be synthesized via methods such as direct precipitation. For fluorescence measurements, the nanoparticles are often dispersed in a suitable solvent that does not interfere with the measurement, or analyzed as a solid powder.

Fluorescence Spectroscopy

A spectrofluorometer is the primary instrument used for measuring fluorescence.

Objective: To obtain excitation and emission spectra to determine the optimal wavelengths of light for inducing fluorescence and the characteristic wavelengths of the emitted light.

Methodology:

  • Instrument Setup: A spectrofluorometer equipped with a UV-visible light source (e.g., xenon arc lamp) and two monochromators (one for excitation and one for emission) is used.

  • Excitation Spectrum: The emission wavelength is fixed at the suspected peak of fluorescence, and the excitation wavelength is scanned across a range of shorter wavelengths. This identifies the wavelengths of light that are most effective at exciting the sample.

  • Emission Spectrum: The excitation wavelength is fixed at the peak determined from the excitation spectrum, and the emission monochromator scans across a range of longer wavelengths to measure the spectrum of the emitted light.

  • Data Acquisition: The fluorescence intensity is recorded as a function of wavelength. For solid samples, a front-face illumination setup is often used to minimize inner filter effects.

UV-Vis Diffuse Reflectance Spectroscopy

Objective: To determine the light absorption properties of the this compound sample.

Methodology:

  • A UV-Vis spectrophotometer equipped with an integrating sphere is used to measure the diffuse reflectance of the solid sample.

  • The reflectance data can be converted to absorbance using the Kubelka-Munk function.

  • The resulting spectrum reveals the wavelengths of light absorbed by the material, which is crucial for understanding the energy transitions responsible for fluorescence.

Quantum Yield Determination

Objective: To quantify the efficiency of the fluorescence process.

Methodology:

The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed. For solid samples, this is often determined using an integrating sphere method.

  • The sample is placed in an integrating sphere within a spectrofluorometer.

  • The total emitted fluorescence is measured across the entire emission spectrum.

  • The amount of light absorbed by the sample at the excitation wavelength is also measured.

  • The quantum yield is calculated by comparing the integrated fluorescence intensity to the amount of absorbed light, often relative to a known standard.

Visualization of Workflows and Pathways

The following diagrams illustrate the logical workflow for the analysis of this compound fluorescence and the conceptual pathway of fluorescence in activator-doped this compound.

experimental_workflow Experimental Workflow for this compound Fluorescence Analysis cluster_synthesis Sample Preparation cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis cluster_interpretation Interpretation synthesis Synthesis of ZnCO3 Nanoparticles (e.g., Precipitation) uv_vis UV-Vis Diffuse Reflectance Spectroscopy synthesis->uv_vis fluorescence Fluorescence Spectroscopy (Excitation & Emission Spectra) synthesis->fluorescence mineral Natural Mineral Sample (Smithsonite/Hydrozincite) mineral->uv_vis mineral->fluorescence absorption Determine Absorption Bands uv_vis->absorption eem Generate Excitation- Emission Matrix (EEM) fluorescence->eem qy Quantum Yield Calculation (Integrating Sphere Method) fluorescence->qy lifetime Fluorescence Lifetime Measurement (TCSPC) fluorescence->lifetime interpretation Correlate Structure/ Dopants with Fluorescence Properties absorption->interpretation eem->interpretation qy->interpretation lifetime->interpretation

Caption: Workflow for analyzing this compound fluorescence.

fluorescence_pathway Conceptual Fluorescence Pathway in Mn-Doped this compound cluster_process Energy Transfer & Relaxation ground_state Ground State (Mn²⁺ in ZnCO₃ lattice) excited_state Excited State ground_state->excited_state Absorption uv_photon UV Photon (hν) vibrational_relaxation Non-radiative Vibrational Relaxation excited_state->vibrational_relaxation emission_state Emissive State vibrational_relaxation->emission_state emission_state->ground_state Fluorescence emitted_photon Emitted Photon (hν')

Caption: Energy pathway for fluorescence in doped ZnCO₃.

Conclusion

The fluorescence of this compound is a phenomenon primarily driven by extrinsic factors, namely the presence of activator ions within the crystal lattice of its mineral forms, smithsonite and hydrozincite. While pure, synthetic this compound shows limited intrinsic fluorescence, its role as a host for luminescent dopants is significant. The detailed experimental protocols outlined provide a framework for the systematic characterization of these materials. For researchers in materials science and drug development, understanding the interplay between the host lattice, dopants, and the resulting photoluminescent properties is crucial for the design of novel functional materials. Future research focusing on the quantitative fluorescence analysis of precisely doped synthetic this compound could further elucidate the structure-property relationships governing its luminescence.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Zinc Carbonate in Geochemistry

This technical guide provides a comprehensive overview of the role of this compound (ZnCO₃), primarily in its mineral form smithsonite, within the field of geochemistry. The document details its formation, stability, and interactions in various geological environments, supported by quantitative data, experimental protocols, and visual diagrams to elucidate key processes.

Introduction to this compound in Geochemistry

This compound is an inorganic compound that naturally occurs as the mineral smithsonite[1][2]. It is a significant secondary mineral found in the weathering or oxidation zones of zinc-bearing ore deposits[1]. Historically, smithsonite was a crucial ore of zinc[3]. Its formation and stability are governed by complex geochemical processes, making it a key indicator of zinc cycling and mobility in the Earth's crust. In geochemical settings, the transient species zinc bicarbonate, Zn(HCO₃)₂, plays a critical, albeit fleeting, role in the formation of more stable secondary zinc minerals like smithsonite and hydrozincite (Zn₅(CO₃)₂(OH)₆)[4].

Formation and Stability of this compound

Smithsonite typically forms as a secondary mineral through the alteration of primary zinc minerals, most notably sphalerite (ZnS), in carbonate-rich environments. The process involves the oxidation of sphalerite, which releases zinc ions into the surrounding water. These zinc ions then react with carbonate ions to precipitate as this compound.

The overall chemical reaction for the weathering of sphalerite to smithsonite can be summarized as: ZnS + 2O₂ → ZnSO₄ ZnSO₄ + CaCO₃ → ZnCO₃ + CaSO₄

The stability of this compound is influenced by several environmental factors, including pH, the partial pressure of CO₂, and temperature. It is generally insoluble in water but will dissolve in acidic solutions. The thermal decomposition of smithsonite into zinc oxide (ZnO) and carbon dioxide (CO₂) occurs at approximately 293°C.

The Zinc-Bicarbonate-Carbonate System

In aqueous environments, the formation of this compound is governed by a complex set of equilibria involving zinc ions, bicarbonate (HCO₃⁻), and carbonate (CO₃²⁻) ions. The unstable zinc bicarbonate acts as an intermediate species. The key equilibria in this system are heavily influenced by pH:

  • Carbonic Acid Equilibria:

    • H₂O + CO₂ ⇌ H₂CO₃ (Carbonic Acid)

    • H₂CO₃ ⇌ H⁺ + HCO₃⁻ (Bicarbonate)

    • HCO₃⁻ ⇌ H⁺ + CO₃²⁻ (Carbonate)

  • This compound Precipitation:

    • Zn²⁺(aq) + CO₃²⁻(aq) ⇌ ZnCO₃(s)

  • Formation of Aqueous Complexes:

    • Zn²⁺(aq) + HCO₃⁻(aq) ⇌ Zn(HCO₃)⁺(aq)

    • Zn²⁺(aq) + CO₃²⁻(aq) ⇌ ZnCO₃(aq)⁰

The interplay of these reactions dictates the concentration of dissolved zinc and the conditions under which smithsonite will precipitate.

Quantitative Geochemical Data

The following tables summarize key thermodynamic data for this compound, crucial for geochemical modeling and understanding its behavior in different environments.

Table 1: Thermodynamic Properties of this compound (Smithsonite)
PropertyValueUnitsReference(s)
Molar Mass125.4 g/mol
Density4.434g/cm³
Solubility Product (Ksp) at 25°C1.46 × 10⁻¹⁰-
Ksp at 25°C1.5 × 10⁻¹¹-
Ksp at 25°C1.4 × 10⁻¹¹-
Standard Molar Heat Capacity (Cp,m)80.36 ± 0.09J·mol⁻¹·K⁻¹
Standard Molar Entropy (S°m)81.28 ± 0.09J·mol⁻¹·K⁻¹
Table 2: Stability Constants (log₁₀K) for Aqueous Zinc-Carbonate Complexes at 25°C
ReactionLog₁₀KReference(s)
Zn²⁺ + HCO₃⁻ ⇌ Zn(HCO₃)⁺1.40
Zn²⁺ + CO₃²⁻ ⇌ ZnCO₃(aq)4.70

Geochemical Environments and Processes

Ore Deposit Environments

In the oxidized zones of zinc ore deposits, smithsonite is a common secondary mineral. Its presence indicates the weathering of primary sulfide ores under conditions of neutral to alkaline pH and sufficient carbonate availability. Smithsonite is often found in association with other secondary minerals such as hemimorphite (Zn₄Si₂O₇(OH)₂·H₂O), hydrozincite (Zn₅(CO₃)₂(OH)₆), and cerussite (PbCO₃).

Soils and Sediments

This compound plays a crucial role in controlling the mobility and bioavailability of zinc in soils, particularly in calcareous soils. In contaminated soils, the formation of this compound can be a mechanism for the immobilization of zinc, reducing its toxicity and potential for leaching into groundwater. Studies have shown that microbially induced calcium carbonate precipitation can lead to the coprecipitation of this compound, effectively remediating zinc-contaminated soil. The mobility of zinc in these environments is significantly reduced as it transitions from an exchangeable state to a more stable carbonate-bound state.

Zinc Isotope Fractionation

The precipitation of smithsonite can lead to the fractionation of zinc isotopes. This fractionation is temperature-dependent, suggesting that the isotopic composition of smithsonite could serve as a potential temperature proxy for its formation environment. Experimental studies have shown a temperature-dependent fractionation between 25 and 80 °C during the transformation of hydrozincite to smithsonite.

Experimental Protocols

Synthesis of this compound (Smithsonite)

This protocol describes a common precipitation method for synthesizing this compound.

Materials:

  • Soluble zinc salt (e.g., zinc sulfate, ZnSO₄)

  • Soluble carbonate salt (e.g., sodium carbonate, Na₂CO₃)

  • Deionized water

  • Beakers, magnetic stirrer, filtration apparatus, drying oven

Procedure:

  • Prepare aqueous solutions of the zinc salt and the carbonate salt of known concentrations.

  • Slowly add the sodium carbonate solution to the zinc sulfate solution while continuously stirring.

  • A white precipitate of this compound will form.

  • Continue stirring for a set period (e.g., 1-2 hours) to allow the reaction to complete.

  • Filter the precipitate using a filtration apparatus.

  • Wash the precipitate with deionized water to remove any soluble impurities.

  • Dry the precipitate in an oven at a low temperature (e.g., 80-100°C) to obtain pure this compound.

Determination of the Solubility Product (Ksp) of this compound

This protocol outlines a method for experimentally determining the Ksp of ZnCO₃.

Materials:

  • Solid this compound

  • Deionized water

  • Constant temperature bath or shaker

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for measuring zinc concentration (e.g., Atomic Absorption Spectroscopy - AAS, or Inductively Coupled Plasma-Optical Emission Spectrometry - ICP-OES)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess of solid this compound to a beaker containing deionized water.

    • Stir the mixture continuously in a constant temperature bath (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection:

    • Carefully filter a sample of the supernatant solution to remove all undissolved solid this compound.

  • Analysis of Zinc Concentration:

    • Measure the concentration of dissolved zinc ions (Zn²⁺) in the filtered saturated solution using a calibrated AAS or ICP-OES.

  • Calculation of Ksp:

    • The dissolution of ZnCO₃ is represented by: ZnCO₃(s) ⇌ Zn²⁺(aq) + CO₃²⁻(aq).

    • In a pure water solution, the molar solubility (s) is equal to the concentration of Zn²⁺ and CO₃²⁻.

    • Therefore, Ksp = [Zn²⁺][CO₃²⁻] = s².

Characterization of this compound

Several analytical techniques are employed to characterize the physical and chemical properties of this compound.

  • X-ray Diffraction (XRD): Used to identify the crystalline structure of smithsonite and to distinguish it from other zinc minerals like hydrozincite.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the chemical bonds present in the sample, confirming the presence of carbonate groups.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability and decomposition temperature of this compound.

  • Scanning Electron Microscopy (SEM): Used to observe the morphology and particle size of the this compound crystals.

Visualizing Geochemical Processes

Diagrams of Key Pathways and Workflows

Geochemical_Pathway_of_Smithsonite_Formation cluster_primary_ore Primary Ore Zone cluster_weathering_zone Weathering/Oxidation Zone Sphalerite Sphalerite (ZnS) Aqueous_Zn Aqueous Zn²⁺ Sphalerite->Aqueous_Zn Oxidation by O₂ Aqueous_SO4 Aqueous SO₄²⁻ Sphalerite->Aqueous_SO4 Oxidation Smithsonite Smithsonite (ZnCO₃) Aqueous_Zn->Smithsonite Precipitation Carbonated_Water Carbonated Water (H₂O + CO₂) Carbonated_Water->Aqueous_Zn Reaction

Caption: Geochemical pathway of smithsonite formation from sphalerite weathering.

Zinc_Carbonate_System_Equilibria Zn2_aq Zn²⁺(aq) ZnHCO3_plus_aq Zn(HCO₃)⁺(aq) Zn2_aq->ZnHCO3_plus_aq ZnCO3_aq ZnCO₃(aq)⁰ Zn2_aq->ZnCO3_aq ZnCO3_s ZnCO₃(s) (Smithsonite) Zn2_aq->ZnCO3_s Precipitation HCO3_aq HCO₃⁻(aq) CO3_aq CO₃²⁻(aq) HCO3_aq->CO3_aq pH dependent HCO3_aq->ZnHCO3_plus_aq CO3_aq->ZnCO3_aq CO3_aq->ZnCO3_s

Caption: Aqueous equilibria in the zinc-bicarbonate-carbonate system.

Experimental_Workflow_Ksp_Determination start Start: Excess ZnCO₃(s) in Deionized Water equilibration Equilibration (24-48h at constant T) start->equilibration filtration Filtration to remove solid ZnCO₃ equilibration->filtration analysis Analysis of [Zn²⁺] in filtrate (AAS or ICP-OES) filtration->analysis calculation Calculate Ksp = [Zn²⁺]² analysis->calculation

Caption: Experimental workflow for the determination of the Ksp of this compound.

References

The Historical Cornerstone of Zinc: A Technical Guide to Smithsonite's Role in Early Extraction Metallurgy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide released today details the pivotal historical significance of smithsonite in the development of zinc extraction metallurgy. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth look at the mineral's journey from a confusing "calamine" to a primary ore of zinc, fueling the expansion of brass production and the dawn of industrial zinc applications. The guide meticulously outlines the primitive yet effective techniques of calcination and retort smelting, presents available quantitative data, and reconstructs historical experimental protocols for ore analysis.

Introduction: The Unveiling of a Crucial Zinc Ore

For centuries, the mineral now known as smithsonite was grouped with other zinc ores under the ambiguous term "calamine."[1] It wasn't until 1803 that the British chemist and mineralogist James Smithson, who would later bequeath his fortune to establish the Smithsonian Institution, distinguished zinc carbonate (smithsonite) from zinc silicate (hemimorphite). This crucial differentiation marked a turning point in metallurgy, allowing for the development of more specific and efficient extraction processes for carbonate ores. Historically, smithsonite was a principal source of zinc, particularly before the large-scale exploitation of zinc sulfide ores (sphalerite) became economically viable in the late 19th century.[2]

Physicochemical Properties and Associated Minerals

Smithsonite, with the chemical formula ZnCO₃, is a secondary mineral typically found in the oxidized zones of zinc-bearing ore deposits. It forms through the weathering and oxidation of primary sulfide ores like sphalerite. Its physical and chemical characteristics directly influenced the historical extraction methods.

Table 1: Physicochemical Properties of Smithsonite

PropertyDescription
Chemical FormulaZnCO₃
Crystal SystemTrigonal
Hardness (Mohs)4.0 - 4.5
Specific Gravity4.30 - 4.45
ColorVariable (white, gray, yellow, green, blue, pink) due to impurities
Common ImpuritiesIron (Fe), Lead (Pb), Cadmium (Cd), Copper (Cu), Magnesium (Mg), Calcium (Ca)

The presence of various impurities often dictated the color of the smithsonite and posed challenges during smelting. Iron, for instance, could interfere with the zinc extraction process and affect the quality of the final product. Cadmium, frequently associated with zinc ores, would often be recovered as a byproduct during the refining process.

Historical Zinc Extraction from Smithsonite: A Two-Stage Process

The extraction of zinc from smithsonite in the 18th and 19th centuries was primarily a pyrometallurgical process involving two main stages: calcination and reduction-distillation in retorts.

Calcination: Preparing the Ore

The first and essential step was the calcination of the smithsonite ore. This involved heating the this compound in a furnace to drive off carbon dioxide, converting it into zinc oxide (ZnO), a form more amenable to reduction.

The chemical reaction for the calcination of smithsonite is as follows:

ZnCO₃(s) + heat → ZnO(s) + CO₂(g)

This process was crucial as direct smelting of the carbonate ore with a reducing agent like carbon would be inefficient.

Calcination_Process Smithsonite Smithsonite Ore (ZnCO₃) Furnace Calcination Furnace (High Temperature) Smithsonite->Furnace Heating ZnO Calcined Ore (ZnO) Furnace->ZnO Produces CO2 Carbon Dioxide (CO₂) (Released as gas) Furnace->CO2 Releases Belgian_Retort_Process cluster_furnace Furnace cluster_condensation Condensation Retort Clay Retort (ZnCO₃ + Carbon) Condenser Condenser Retort->Condenser Zinc Vapor Prolong Prolong (Collects Zinc Dust) Condenser->Prolong Uncondensed Vapor MoltenZinc Molten Zinc Condenser->MoltenZinc Cools to Liquid Gravimetric_Analysis_Workflow Start Weigh Smithsonite Ore Sample Dissolution Dissolve in Acid Start->Dissolution Impurity_Removal Remove Interfering Metals (e.g., Cu, Fe) Dissolution->Impurity_Removal Precipitation Precipitate Zinc as Insoluble Compound Impurity_Removal->Precipitation Filtration Filter and Wash Precipitate Precipitation->Filtration Ignition Ignite to a Stable Form (ZnO) Filtration->Ignition Weighing Weigh Final Product Ignition->Weighing Calculation Calculate % Zinc Weighing->Calculation

References

An In-depth Technical Guide on the Formation of Zinc Carbonate in Corrosion Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of zinc carbonate as a corrosion product on zinc and galvanized surfaces. It details the underlying chemical mechanisms, influencing environmental factors, and the analytical techniques used for characterization. This document is intended to serve as a detailed resource for professionals in research and development who require a deep understanding of these corrosion processes.

Introduction

Zinc coatings are widely used to protect ferrous materials from corrosion through both barrier and sacrificial protection mechanisms. The long-term durability of these coatings in most atmospheric environments is largely attributable to the formation of a stable, adherent, and passive layer of corrosion products.[1][2] A critical component of this protective patina is this compound. The process begins with the initial oxidation of zinc to form unstable zinc oxide (ZnO) and zinc hydroxide (Zn(OH)₂), which then react with atmospheric carbon dioxide to form a dense layer of basic this compound (e.g., hydrozincite, Zn₅(CO₃)₂(OH)₆).[2] This layer significantly reduces the corrosion rate, thereby extending the service life of the coated steel.[2] Understanding the kinetics and thermodynamics of this compound formation is crucial for predicting material lifetime and developing advanced corrosion protection strategies.

The Chemical Formation Pathway

The formation of a stable this compound layer is a multi-step process that occurs when a zinc surface is exposed to the atmosphere. The key reactant species are oxygen, water, and carbon dioxide.

Initially, in the presence of atmospheric moisture, zinc undergoes oxidation to form zinc hydroxide. This hydroxide is relatively unstable and water-soluble. Subsequently, it reacts with carbon dioxide present in the air to form a more stable and less soluble basic this compound, primarily hydrozincite (Zn₅(CO₃)₂(OH)₆). In environments with very high CO₂ concentrations, anhydrous this compound (ZnCO₃, or smithsonite) may also form. This patina acts as a passive barrier, protecting the underlying zinc from further corrosive attack.

The primary reactions can be summarized as follows:

  • Oxidation of Zinc: Zn → Zn²⁺ + 2e⁻

  • Formation of Zinc Hydroxide: Zn²⁺ + 2OH⁻ → Zn(OH)₂ Alternatively, in the presence of oxygen and water: 2Zn + O₂ + 2H₂O → 2Zn(OH)₂

  • Formation of Basic this compound (Hydrozincite): 5Zn(OH)₂ + 2CO₂ → Zn₅(CO₃)₂(OH)₆ + 2H₂O

The following diagram illustrates the sequential formation of the protective this compound layer.

G Zn Metallic Zinc (Zn) ZnO Zinc Oxide (ZnO) (Unstable) Zn->ZnO + O₂ (Dry Air) ZnOH2 Zinc Hydroxide (Zn(OH)₂) (Unstable, Soluble) Zn->ZnOH2 + O₂, H₂O (Moisture) Atmosphere Atmosphere (O₂, H₂O, CO₂) ZnO->ZnOH2 + H₂O ZnCO3 Basic this compound (e.g., Zn₅(CO₃)₂(OH)₆) (Stable, Passive Layer) ZnOH2->ZnCO3 + CO₂

Figure 1: Chemical pathway of this compound formation.

Quantitative Data on Zinc Corrosion and Carbonate Formation

The rate of zinc corrosion and the properties of the resulting carbonate layer are highly dependent on environmental conditions. The following tables summarize key quantitative data gathered from various studies.

Atmospheric Corrosion Rates

The corrosion rate of zinc varies significantly across different atmospheric environments. The formation of a stable this compound patina is most effective in rural and urban environments, leading to lower corrosion rates compared to more aggressive industrial or marine settings.

EnvironmentTypical Corrosion Rate (µm/year)Reference
Rural0.2 - 3.0
Urban2.0 - 16.0
Industrial2.0 - 16.0
Marine0.5 - 8.0
Automotive (Under-vehicle)~ 8.5
Table 1: Typical atmospheric corrosion rates for zinc in various environments.
Electrochemical Corrosion Parameters

Electrochemical techniques such as Tafel polarization and Electrochemical Impedance Spectroscopy (EIS) are used to quantify corrosion kinetics. The corrosion current density (i_corr) is directly proportional to the corrosion rate.

Electrolyte / Conditioni_corr (µA/cm²)E_corr (V vs. SCE)Tafel Slopes (βa / βc)Reference
Passive Zinc in Ca(OH)₂ solution~ 0.01-0.550-
Carbonated Ca(OH)₂ solution (2 days)~ 0.6--
5 M KOH--0.76240 / -120 mV/dec
5 M KOH + CO₂--1.02535 / -130 mV/dec
Table 2: Electrochemical corrosion parameters for zinc under various conditions.
Thermodynamic Stability

The stability of zinc species in aqueous solutions is governed by thermodynamic equilibria. The stability constants indicate the propensity for the formation of various complexes and solid phases.

Equilibrium ReactionTemperature (°C)Log₁₀(K)Reference
Zn²⁺(aq) + HCO₃⁻(aq) ⇌ ZnHCO₃⁺(aq)251.40
Zn²⁺(aq) + HCO₃⁻(aq) ⇌ ZnHCO₃⁺(aq)551.57
Mg₂Al(OH)₆(CO₃)₀.₅·H₂O + 6H⁺ ⇌ 2Mg²⁺ + Al³⁺ + 0.5CO₃²⁻ + H₂O2525.43
Zn₂Al(OH)₆(CO₃)₀.₅·H₂O + 6H⁺ ⇌ 2Zn²⁺ + Al³⁺ + 0.5CO₃²⁻ + H₂O2520.80
Table 3: Thermodynamic stability constants for zinc-carbonate species.

Factors Influencing this compound Formation

Several environmental and chemical factors critically influence the rate and nature of this compound formation. The interplay of these factors determines the protective quality of the passive layer.

  • Humidity and Time of Wetness (TOW): Moisture is essential for the electrochemical reactions of corrosion to occur. The duration of wetness on the zinc surface directly correlates with the extent of corrosion. However, cyclic wet/dry periods are necessary to form a stable, compact this compound patina. Constant wetness, as seen in salt spray tests, can inhibit the formation of this protective layer.

  • pH: The stability of zinc corrosion products is highly pH-dependent. The optimal pH range for the formation of a stable, protective this compound layer is between 5.5 and 12.5. In acidic conditions (pH < 5.5), the corrosion products are soluble, while in strongly alkaline environments (pH > 12.5), soluble zincates are formed, both preventing the formation of a passive film.

  • Carbon Dioxide (CO₂): CO₂ is a crucial reactant for the conversion of zinc hydroxide to the more stable this compound. The availability of atmospheric CO₂ is essential for the formation of the protective patina.

  • Pollutants (SO₂ and Chlorides): Atmospheric pollutants, particularly sulfur dioxide (SO₂) and chlorides (Cl⁻), can accelerate zinc corrosion. SO₂ forms sulfuric acid, which can dissolve the protective carbonate layer. Chlorides are aggressive ions that can break down the passive film and promote localized corrosion.

The logical relationship between these influencing factors and the resulting corrosion outcome is depicted in the diagram below.

G cluster_factors Influencing Factors Humidity High Humidity / Time of Wetness Process Corrosion Process Humidity->Process CO2 Atmospheric CO₂ CO2->Process pH Optimal pH (5.5 - 12.5) pH->Process Pollutants Pollutants (SO₂, Cl⁻) Pollutants->Process StableLayer Stable Zn-Carbonate Patina Formation Process->StableLayer Favorable Conditions AcceleratedCorrosion Accelerated Corrosion / Layer Dissolution Process->AcceleratedCorrosion Aggressive Conditions

Figure 2: Influence of environmental factors on corrosion.

Experimental Protocols

The characterization of this compound corrosion products requires a multi-technique approach. Below are detailed methodologies for key analytical experiments.

Accelerated Corrosion Testing (ASTM B117)

This test is used to assess the corrosion resistance of materials in an accelerated manner, though it may not perfectly simulate natural atmospheric conditions for zinc.

  • Objective: To evaluate the corrosion resistance of zinc-coated steel in a highly corrosive environment.

  • Apparatus: A temperature-controlled salt spray chamber.

  • Procedure:

    • Sample Preparation: Test panels are cleaned and placed on wooden or plastic racks within the chamber, typically angled 15-30 degrees from the vertical.

    • Test Solution: A 5% sodium chloride (NaCl) solution, prepared with ASTM D1193 Type IV grade water, is used.

    • Operation: The chamber is maintained at a constant temperature (typically 35°C). The salt solution is atomized to create a fine fog that continuously covers the samples.

    • Duration: The test duration can range from 24 to over 1000 hours, depending on the specification.

    • Evaluation: Samples are periodically inspected for signs of corrosion. For galvanized steel, failure is often defined as the time until the first appearance of red rust (corrosion of the steel substrate) or when a certain percentage (e.g., 5%) of the surface is covered in rust.

Surface Characterization Techniques
  • Objective: To identify the crystalline phases of the corrosion products.

  • Methodology:

    • Sample Preparation: A sample of the corroded surface is placed in the diffractometer. No special preparation is needed for a flat coupon, but powdered corrosion products can also be analyzed.

    • Instrumentation: A powder X-ray diffractometer with a copper (Cu Kα, λ ≈ 1.54 Å) X-ray source is commonly used.

    • Data Collection: The sample is scanned over a 2θ range (e.g., 10-90°) with a small step size (e.g., 0.01-0.02°). Grazing Incidence XRD (GI-XRD) can be used to enhance the signal from thin surface layers.

    • Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared to reference patterns from a database (e.g., the ICDD Powder Diffraction File) to identify the crystalline compounds present, such as hydrozincite (Zn₅(CO₃)₂(OH)₆), smithsonite (ZnCO₃), and zinc oxide (ZnO).

  • Objective: To observe the morphology and determine the elemental composition of the corrosion layer.

  • Methodology:

    • Sample Preparation: The corroded sample is mounted on an SEM stub. For non-conductive samples, a thin conductive coating (e.g., carbon or gold) may be applied. Cross-sections can be prepared to view the layer structure.

    • Instrumentation: A scanning electron microscope equipped with an EDX detector.

    • Data Collection: The sample is scanned with a high-energy electron beam. Secondary or backscattered electrons are collected to form a high-magnification image of the surface topography. The EDX detector simultaneously collects X-rays emitted from the sample, which are characteristic of the elements present.

    • Data Analysis: SEM images reveal the structure, porosity, and thickness of the corrosion product layer. EDX spectra provide a qualitative and semi-quantitative analysis of the elemental composition (e.g., zinc, oxygen, carbon, and contaminants like chlorine or sulfur).

  • Objective: To identify the molecular and mineralogical composition of the corrosion products by analyzing their vibrational modes. These techniques are particularly useful for distinguishing between different forms of zinc hydroxycarbonates and other compounds.

  • Methodology:

    • Sample Preparation: The analysis can be performed directly on the corroded surface, often non-destructively.

    • Instrumentation: A Raman spectrometer (typically with a visible laser, e.g., 514.5 nm) or an FTIR spectrometer (often using an Attenuated Total Reflectance - ATR - accessory).

    • Data Collection: The laser (Raman) or infrared beam (FTIR) is focused on the area of interest. The scattered light (Raman) or absorbed infrared radiation (FTIR) is collected to generate a spectrum.

    • Data Analysis: The resulting spectra show peaks corresponding to specific molecular vibrations. These "fingerprints" are compared with reference spectra of known compounds (e.g., ZnO, Zn(OH)₂, ZnCO₃, Zn₅(CO₃)₂(OH)₆) to identify the constituents of the corrosion layer.

Electrochemical Analysis
  • Objective: To non-destructively characterize the properties of the corrosion product layer and the kinetics of the underlying corrosion processes.

  • Methodology:

    • Cell Setup: A three-electrode cell is typically used, with the zinc sample as the working electrode, a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum). The cell is filled with the electrolyte of interest (e.g., a 0.1 M carbonate/bicarbonate buffer).

    • Instrumentation: A potentiostat with a frequency response analyzer.

    • Data Collection: The system is allowed to stabilize at its open-circuit potential (OCP). A small amplitude AC voltage (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Data Analysis: The impedance data is often plotted in Nyquist or Bode formats. The data is then fitted to an equivalent electrical circuit (EEC) model to extract quantitative parameters such as solution resistance (Rs), polarization resistance (Rp), and capacitance of the film, which relate to the protective properties of the corrosion layer.

The diagram below outlines a typical experimental workflow for the investigation of this compound corrosion products.

G start Sample Preparation (e.g., Galvanized Steel Coupon) exposure Corrosion Exposure (e.g., Atmospheric or Accelerated Test - ASTM B117) start->exposure electrochem Electrochemical Analysis (EIS, Tafel Plots) exposure->electrochem morphology Morphological & Elemental Analysis (SEM-EDX) exposure->morphology phase Phase Identification (XRD) exposure->phase molecular Molecular Identification (Raman / FTIR) exposure->molecular analysis Data Interpretation & Correlation electrochem->analysis morphology->analysis phase->analysis molecular->analysis

Figure 3: Experimental workflow for corrosion analysis.

Conclusion

The formation of this compound is a cornerstone of the corrosion protection afforded by zinc coatings. This process involves a series of electrochemical and chemical reactions, transforming the reactive metal surface into a passive, stable barrier. The effectiveness and longevity of this protective layer are intricately linked to a host of environmental factors, including humidity, pH, and the presence of atmospheric pollutants. A thorough characterization, employing a suite of complementary analytical techniques, is essential for a complete understanding of the corrosion products and their protective mechanisms. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for researchers and scientists working to predict and enhance the durability of zinc-coated materials.

References

theoretical yield calculation for zinc carbonate precipitation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Theoretical Yield Calculation for Zinc Carbonate Precipitation

Introduction

This compound (ZnCO₃), a white, insoluble inorganic salt, serves as a critical precursor in the synthesis of other zinc compounds, notably zinc oxide, and finds extensive application in the pharmaceutical, ceramic, and rubber industries.[1][2] The production of this compound is frequently achieved through precipitation reactions, where a soluble zinc salt is reacted with a soluble carbonate source.[2][3] For researchers, scientists, and professionals in drug development, precise control over this synthesis is paramount. A key metric for evaluating the efficiency of this chemical process is the percent yield, which compares the experimentally obtained actual yield to the maximum possible yield, known as the theoretical yield.[4]

This technical guide provides a comprehensive overview of the principles and methodologies for calculating the theoretical yield of this compound precipitation. It includes a detailed experimental protocol, a structured presentation of quantitative data, and a visualization of the experimental workflow to aid in the practical application of these concepts.

Core Principles of Theoretical Yield Calculation

The theoretical yield represents the maximum quantity of a product that can be formed from given amounts of reactants, assuming the reaction proceeds to completion with 100% efficiency and no loss of material. The calculation is fundamentally based on the stoichiometry of the balanced chemical equation.

Stoichiometry of this compound Precipitation

The precipitation of this compound is typically achieved by mixing aqueous solutions of a zinc salt, such as zinc sulfate (ZnSO₄) or zinc chloride (ZnCl₂), with a carbonate source like sodium carbonate (Na₂CO₃). The net ionic equation for this reaction is:

Zn²⁺(aq) + CO₃²⁻(aq) → ZnCO₃(s)

The balanced molecular equation when using zinc sulfate and sodium carbonate is:

ZnSO₄(aq) + Na₂CO₃(aq) → ZnCO₃(s) + Na₂SO₄(aq)

This equation indicates a 1:1 stoichiometric ratio between zinc sulfate and sodium carbonate, and between zinc sulfate and the this compound product.

It is important to note that under certain conditions, particularly at elevated temperatures or varying pH, basic zinc carbonates such as hydrozincite (Zn₅(CO₃)₂(OH)₆) may precipitate instead of or alongside anhydrous this compound. This guide will focus on the direct precipitation of ZnCO₃ for clarity in the theoretical yield calculation.

Calculation Steps

The systematic process for determining the theoretical yield is as follows:

  • Write a Balanced Chemical Equation: Ensure the chemical equation for the reaction is correctly balanced to reflect the law of conservation of mass.

  • Calculate Moles of Reactants: Convert the mass of each reactant into moles using their respective molar masses.

    • Moles = Mass (g) / Molar Mass ( g/mol )

  • Identify the Limiting Reactant: The limiting reactant is the substance that is completely consumed first in the reaction and therefore determines the maximum amount of product that can be formed. To find it, calculate the amount of product that could be formed from each reactant. The reactant that produces the lesser amount of product is the limiting reactant.

  • Calculate Moles of Product: Use the stoichiometric ratio from the balanced equation to determine the moles of this compound that will be formed from the limiting reactant.

  • Calculate Theoretical Yield: Convert the moles of the product into grams using its molar mass. This final mass is the theoretical yield.

    • Theoretical Yield (g) = Moles of Product × Molar Mass of Product ( g/mol )

Experimental Protocol: Precipitation of this compound

This protocol details a standard laboratory procedure for the synthesis of this compound via precipitation.

Materials:

  • Zinc sulfate heptahydrate (ZnSO₄·7H₂O)

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Deionized water

  • Reaction vessel (e.g., beaker) with a magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

  • Drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a 1.0 M solution of zinc sulfate by dissolving the appropriate mass of ZnSO₄·7H₂O in a specific volume of deionized water.

    • Prepare a 1.0 M solution of sodium carbonate by dissolving the appropriate mass of Na₂CO₃ in a specific volume of deionized water.

  • Precipitation Reaction:

    • Place a defined volume of the zinc sulfate solution into the reaction vessel.

    • While stirring vigorously, slowly add the sodium carbonate solution to the zinc sulfate solution. A white precipitate of this compound will form immediately.

    • Continue stirring for a set period (e.g., 30 minutes) to ensure the reaction goes to completion.

  • Separation and Washing:

    • Filter the mixture using the filtration apparatus to separate the solid this compound precipitate from the supernatant liquid.

    • Wash the precipitate with several portions of deionized water to remove any soluble impurities, such as sodium sulfate.

  • Drying:

    • Carefully transfer the washed precipitate to a pre-weighed watch glass or drying dish.

    • Dry the product in a drying oven at a moderate temperature (e.g., 80-100°C) until a constant mass is achieved.

  • Determine Actual Yield:

    • After cooling to room temperature in a desiccator, weigh the final dried product. This mass is the actual yield.

Data Presentation and Theoretical Yield Calculation Example

The following table summarizes the quantitative data for a hypothetical experiment and demonstrates the calculation of the theoretical yield.

Reaction: ZnSO₄ + Na₂CO₃ → ZnCO₃ + Na₂SO₄

Substance Molar Mass ( g/mol ) Initial Mass (g) Initial Moles Stoichiometric Moles of ZnCO₃ Produced Limiting Reactant
Zinc Sulfate (ZnSO₄)161.4716.150.1000.100Yes
Sodium Carbonate (Na₂CO₃)105.9912.720.1200.120No
This compound (ZnCO₃)125.38----

Calculation Breakdown:

  • Moles of ZnSO₄: 16.15 g / 161.47 g/mol = 0.100 mol

  • Moles of Na₂CO₃: 12.72 g / 105.99 g/mol = 0.120 mol

  • Identify Limiting Reactant:

    • Based on the 1:1 stoichiometry, 0.100 mol of ZnSO₄ would produce 0.100 mol of ZnCO₃.

    • Based on the 1:1 stoichiometry, 0.120 mol of Na₂CO₃ would produce 0.120 mol of ZnCO₃.

    • Since ZnSO₄ produces the smaller amount of product, it is the limiting reactant.

  • Calculate Theoretical Yield of ZnCO₃:

    • Theoretical Yield (g) = Moles of ZnCO₃ × Molar Mass of ZnCO₃

    • Theoretical Yield (g) = 0.100 mol × 125.38 g/mol = 12.54 g

Visualization of Experimental Workflow

The logical flow of the experimental protocol can be visualized to provide a clear, step-by-step overview of the process.

G Workflow for this compound Precipitation prep_znso4 Prepare ZnSO₄ Solution react Mix Solutions & Precipitate ZnCO₃ prep_znso4->react prep_na2co3 Prepare Na₂CO₃ Solution prep_na2co3->react filtrate Filter Precipitate react->filtrate wash Wash Precipitate (with Deionized H₂O) filtrate->wash dry Dry Precipitate (in Oven) wash->dry weigh Weigh Final Product (Actual Yield) dry->weigh

Caption: Workflow for the precipitation, isolation, and recovery of this compound.

Factors Influencing Actual Yield

While the theoretical yield provides a calculated maximum, the actual yield obtained experimentally is often lower due to several factors:

  • pH: The pH of the solution significantly affects the carbonate species present and the solubility of zinc salts, which can influence the completeness of the precipitation.

  • Temperature: Temperature impacts the solubility of reactants and products and can influence the crystalline structure of the precipitate.

  • Purity of Reactants: The presence of impurities in the starting materials can lead to side reactions or interfere with the precipitation process.

  • Mechanical Losses: Product can be lost during transfers between vessels, filtration, and washing steps.

  • Side Reactions: The formation of byproducts, such as basic zinc carbonates, can reduce the yield of the desired anhydrous this compound.

Conclusion

A thorough understanding and precise calculation of the theoretical yield are indispensable for the quantitative analysis of this compound precipitation. By following a systematic approach based on the reaction stoichiometry, researchers can establish a benchmark for reaction efficiency. This allows for process optimization by identifying and mitigating factors that lead to lower actual yields, ultimately ensuring reproducible and high-quality synthesis of this compound for various scientific and industrial applications.

References

An In-depth Technical Guide to the Safe Handling of Zinc Carbonate Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for zinc carbonate powder, tailored for use in research and development environments. The following sections detail the material's properties, associated hazards, recommended handling procedures, and emergency protocols to ensure a safe laboratory environment.

Material Identification and Properties

This compound (ZnCO₃) is an inorganic salt that exists as a fine, white, odorless powder. It is commonly used in various industrial and pharmaceutical applications. A clear understanding of its physical and chemical properties is fundamental to its safe handling.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below, providing a quantitative overview of the substance's characteristics.

PropertyValue
Molecular Formula ZnCO₃
Molecular Weight 125.38 g/mol [1][2][3]
Appearance White crystalline powder[4][5]
Odor Odorless
Density 4.398 g/cm³
Decomposition Temperature Decomposes at approximately 300°C (572°F)
Solubility in Water Insoluble
Solubility in Other Solvents Soluble in dilute acids and alkalis

Hazard Identification and Toxicological Data

While this compound is not classified as acutely toxic, it can pose hazards upon exposure, primarily through inhalation and direct contact. It is also recognized as an environmental hazard, particularly to aquatic life.

Health Hazards

Direct exposure to this compound powder can lead to irritation of the skin, eyes, and respiratory tract. Ingestion may cause gastrointestinal discomfort.

Environmental Hazards

This compound is classified as hazardous to the aquatic environment. Care must be taken to prevent its release into waterways.

Toxicological Data
ParameterValueSpecies
Oral LD50 (Rat) > 10,000 mg/kgRat
Aquatic Toxicity (LC50) Varies significantly based on species and water hardnessAquatic organisms

Occupational Exposure Limits

Currently, there are no specific Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA) or Threshold Limit Values (TLVs) from the American Conference of Governmental Industrial Hygienists (ACGIH) for this compound. However, due to its potential to form airborne particulates, exposure should be managed under the limits for "Particulates Not Otherwise Regulated" (PNOR) or "nuisance dust."

Regulatory BodyExposure Limit (8-hour TWA)
OSHA PEL (PNOR) Total Dust: 15 mg/m³
Respirable Fraction: 5 mg/m³
ACGIH TLV (PNOS) Inhalable Particles: 10 mg/m³
Respirable Particles: 3 mg/m³

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for minimizing exposure risks and ensuring a safe working environment.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following provides a general guideline.

  • Eye Protection: Chemical safety goggles or glasses should be worn.

  • Hand Protection: Impervious gloves are required. Nitrile gloves are a suitable option for handling inorganic powders.

  • Respiratory Protection: In case of potential dust generation, a NIOSH-approved respirator should be used.

  • Protective Clothing: A lab coat or other suitable protective clothing must be worn.

graph PPE_Selection_Decision_Tree { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.1]; edge [fontname="Arial", fontsize=10];

start [label="Start: Handling\nthis compound Powder", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; q1 [label="Is there a potential for\ndust generation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ppe1 [label="Standard PPE:\n- Safety Glasses\n- Nitrile Gloves\n- Lab Coat", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ppe2 [label="Enhanced PPE:\n- Safety Goggles\n- Nitrile Gloves\n- Lab Coat\n- NIOSH-approved Respirator", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> q1; q1 -> ppe1 [label="No"]; q1 -> ppe2 [label="Yes"]; }

Figure 1. Decision tree for selecting appropriate PPE.
Engineering Controls

Work with this compound powder should be conducted in a well-ventilated area. The use of a fume hood or other local exhaust ventilation is recommended to minimize the generation of airborne dust.

Storage Requirements

Store this compound powder in a cool, dry, and well-ventilated area. Keep containers tightly closed to prevent contamination and moisture absorption. Store away from incompatible materials, such as strong acids.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is essential.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Remove contaminated clothing. Wash the affected area with soap and water.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek medical attention.
Spill Response Protocol

A spill of this compound powder should be managed promptly and safely. The following experimental protocol outlines the necessary steps.

Objective: To safely clean up a spill of this compound powder, minimizing dust generation and personnel exposure.

Materials:

  • Appropriate PPE (safety goggles, nitrile gloves, lab coat, respirator)

  • Scoop or brush and dustpan (plastic or non-sparking)

  • Sealable plastic bags or a labeled waste container

  • Wet paper towels or absorbent pads

  • Mild detergent solution

Procedure:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Before beginning cleanup, ensure all necessary personal protective equipment is worn.

  • Contain the Spill: If the spill is large, create a dike around the perimeter with an absorbent material to prevent it from spreading.

  • Gently Collect the Powder: Carefully scoop or sweep the this compound powder. Avoid vigorous actions that could generate dust. A brush and dustpan can be used for this purpose.

  • Transfer to a Waste Container: Place the collected powder into a sealable plastic bag or a clearly labeled hazardous waste container.

  • Decontaminate the Spill Area: a. Gently wipe the spill area with a wet paper towel or absorbent pad to remove any remaining powder residue. b. Wash the area with a mild detergent solution. c. Rinse the area with clean water.

  • Dispose of Contaminated Materials: Place all used cleaning materials (paper towels, pads, gloves) into the hazardous waste container.

  • Final Steps: a. Remove and dispose of PPE in the appropriate waste stream. b. Wash hands thoroughly with soap and water.

graph Spill_Cleanup_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.1];

start [label="Spill Occurs", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Evacuate and\nSecure Area", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Don Appropriate\nPPE", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Gently Collect\nPowder", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step4 [label="Transfer to Labeled\nWaste Container", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step5 [label="Decontaminate Area\n(Wet Wipe & Wash)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step6 [label="Dispose of all\nContaminated Materials", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Cleanup Complete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1 -> step2 -> step3 -> step4 -> step5 -> step6 -> end; }

Figure 2. Workflow for this compound powder spill cleanup.

Decontamination Protocol for Laboratory Equipment

Equipment that has been in contact with this compound powder should be thoroughly decontaminated to prevent cross-contamination and exposure.

Objective: To effectively decontaminate laboratory equipment after use with this compound powder.

Materials:

  • Appropriate PPE (safety goggles, nitrile gloves, lab coat)

  • Mild detergent solution

  • Water (deionized or distilled, as appropriate for the equipment)

  • Soft cloths or sponges

  • Labeled waste container for contaminated cleaning materials

Procedure:

  • Preparation: a. Ensure the equipment is de-energized and disconnected from any power sources. b. If applicable, disassemble the equipment to access all contaminated surfaces, following the manufacturer's instructions.

  • Gross Decontamination: a. Carefully remove any visible powder residue by gentle brushing or wiping with a dry cloth. b. Dispose of the cloth in a labeled waste container.

  • Wet Decontamination: a. Prepare a solution of mild detergent and water. b. Using a soft cloth or sponge dampened with the detergent solution, wipe all surfaces of the equipment that were in contact with the this compound. c. Pay close attention to crevices and hard-to-reach areas.

  • Rinsing: a. Thoroughly rinse the equipment with clean water to remove any detergent residue. b. If the equipment is sensitive to water, use a cloth dampened with water for rinsing.

  • Drying: a. Allow the equipment to air dry completely or dry it with a clean, lint-free cloth.

  • Final Steps: a. Dispose of all contaminated cleaning materials in a designated waste container. b. Remove and dispose of PPE. c. Wash hands thoroughly.

Disposal Considerations

All waste containing this compound, including spilled material and contaminated cleaning supplies, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this compound in the regular trash or down the drain.

This technical guide is intended to provide comprehensive safety information for handling this compound powder in a laboratory setting. It is imperative that all personnel are trained on these procedures and have access to the necessary safety equipment. Always consult the Safety Data Sheet (SDS) for the most current and detailed information.

References

Methodological & Application

Application Notes and Protocols for Hydrothermal Synthesis of Zinc Carbonate Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the hydrothermal synthesis of zinc carbonate nanoparticles, their characterization, and their significant role as precursors for zinc oxide (ZnO) nanoparticles in drug development. Detailed experimental protocols and data are presented to facilitate the replication and further investigation of these nanomaterials.

Introduction

This compound (ZnCO₃) nanoparticles, particularly in the form of this compound hydroxide (Zn₅(CO₃)₂(OH)₆), are of significant interest in materials science and biomedicine. The hydrothermal synthesis method offers a straightforward and effective route to produce these nanoparticles with controlled size and morphology[1][2]. A crucial application of this compound nanoparticles lies in their role as a precursor for the synthesis of zinc oxide (ZnO) nanoparticles[3][4]. ZnO nanoparticles are widely explored in the medical field for their potential in drug delivery, cancer therapy, and as antibacterial agents, owing to their biocompatibility and unique physicochemical properties[5].

Data Presentation

The following tables summarize the key parameters and characterization data for hydrothermally synthesized this compound nanoparticles based on reported literature.

Table 1: Synthesis Parameters for Hydrothermal Synthesis of this compound Hydroxide Nanoparticles

ParameterValueReference
Zinc PrecursorZinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
Carbonate SourceUrea (NH₂CONH₂)
SolventDeionized Water
Temperature120 °C
Reaction Time2 - 4 hours

Table 2: Characterization Data of Hydrothermally Synthesized this compound Hydroxide Nanoparticles

PropertyResultAnalytical MethodReference
Chemical FormulaZn₅(CO₃)₂(OH)₆ (Hydrozincite)X-ray Diffraction (XRD)
Particle Size20 - 40 nmScanning Electron Microscopy (SEM)
MorphologySphericalScanning Electron Microscopy (SEM)
CrystallinityIncreases with longer reaction timeX-ray Diffraction (XRD)
Thermal Decomposition to ZnO180 °C - 350 °CThermogravimetric Analysis (TGA)

Experimental Protocols

This section provides a detailed protocol for the hydrothermal synthesis of this compound hydroxide nanoparticles.

Protocol 1: Hydrothermal Synthesis of this compound Hydroxide Nanoparticles

1. Materials:

  • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Urea (NH₂CONH₂)

  • Deionized water

  • Teflon-lined stainless steel autoclave

2. Procedure:

  • Prepare an aqueous solution of zinc acetate dihydrate and urea. The molar ratio of urea to zinc acetate should be optimized based on desired particle characteristics, with ratios around 2:1 being common.
  • Stir the solution vigorously at room temperature for 30 minutes to ensure complete dissolution and homogeneity.
  • Transfer the resulting solution into a Teflon-lined stainless steel autoclave.
  • Seal the autoclave and place it in a preheated oven at 120 °C.
  • Maintain the temperature for a specified duration, typically between 2 to 4 hours. Note that longer reaction times can enhance the crystallinity of the nanoparticles.
  • After the reaction, allow the autoclave to cool down to room temperature naturally.
  • Collect the white precipitate by centrifugation or filtration.
  • Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and by-products.
  • Dry the final product in an oven at 60-80 °C for several hours to obtain a fine white powder of this compound hydroxide nanoparticles.

Visualizations

Experimental Workflow for Hydrothermal Synthesis

G cluster_0 Preparation cluster_1 Hydrothermal Reaction cluster_2 Product Recovery start Start dissolve Dissolve Zinc Acetate Dihydrate and Urea in Deionized Water start->dissolve stir Stir for 30 minutes dissolve->stir transfer Transfer Solution to Teflon-lined Autoclave stir->transfer heat Heat at 120°C for 2-4 hours transfer->heat cool Cool to Room Temperature heat->cool collect Collect Precipitate (Centrifugation/Filtration) cool->collect wash_water Wash with Deionized Water collect->wash_water wash_etoh Wash with Ethanol wash_water->wash_etoh dry Dry in Oven wash_etoh->dry end This compound Hydroxide Nanoparticles dry->end

Caption: Workflow for the hydrothermal synthesis of this compound hydroxide nanoparticles.

Logical Relationship: From Synthesis to Application in Drug Delivery

G cluster_synthesis Synthesis & Conversion cluster_application Drug Development Application znco3 Hydrothermal Synthesis of This compound Nanoparticles calcination Thermal Decomposition (Calcination at 180-350°C) znco3->calcination zno Zinc Oxide (ZnO) Nanoparticles calcination->zno drug_delivery Drug Delivery Vehicle zno->drug_delivery cancer_therapy Cancer Therapy (Induction of Apoptosis) zno->cancer_therapy

Caption: Pathway from this compound synthesis to its application in drug delivery via ZnO nanoparticles.

Applications in Drug Development

While this compound nanoparticles have some direct applications, their most significant role in drug development is as a precursor for the synthesis of zinc oxide (ZnO) nanoparticles. The thermal decomposition of this compound hydroxide at temperatures between 180 °C and 350 °C yields ZnO nanoparticles.

ZnO nanoparticles are extensively investigated in the biomedical field for several reasons:

  • Biocompatibility and Low Toxicity: ZnO is generally regarded as safe (GRAS) by the FDA, making it a suitable candidate for biomedical applications. Its biocompatibility allows for its use in drug delivery systems with minimal adverse effects on healthy cells.

  • Drug Delivery: The high surface area and porous nature of ZnO nanoparticles make them effective carriers for various therapeutic agents. They can be functionalized to target specific cells or tissues, thereby enhancing the efficacy of the loaded drugs and reducing systemic side effects.

  • Cancer Therapy: ZnO nanoparticles have demonstrated selective cytotoxicity towards cancer cells, inducing apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS). This property makes them a promising agent for cancer treatment, both as a standalone therapy and in combination with other anticancer drugs.

References

Direct Precipitation Synthesis of Zinc Carbonate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of zinc carbonate via the direct precipitation method. This method is widely employed due to its simplicity, cost-effectiveness, and control over the final product's properties.[1][2] this compound is a versatile compound with significant applications in the pharmaceutical and cosmetic industries, serving as an active ingredient in topical treatments for skin conditions, a UV protectant, and a pH balancing agent.[3][4][5]

I. Applications in Drug Development

This compound's utility in the pharmaceutical sector stems from its anti-inflammatory, antimicrobial, and astringent properties. It is a key component in formulations for:

  • Dermatological Products: Used in ointments, creams, and lotions to treat skin irritations, rashes, eczema, and acne.

  • Wound Healing: Promotes the healing of minor wounds.

  • Antacids: Its antacid properties help alleviate indigestion and heartburn.

  • Dietary Supplements: Serves as a source of zinc, an essential micronutrient for immune support.

The physicochemical properties of this compound, such as particle size and surface area, are critical to its efficacy in these applications. The direct precipitation method allows for the tuning of these parameters to meet specific formulation requirements. For instance, nano-sized this compound particles can offer enhanced bioavailability and skin penetration.

II. Experimental Protocols for Direct Precipitation Synthesis

The direct precipitation of this compound involves the reaction of a soluble zinc salt with a carbonate source in an aqueous solution. The resulting insoluble this compound precipitates out and can be collected, washed, and dried. The choice of precursors and reaction conditions can influence the characteristics of the final product.

Protocol 1: Synthesis using Zinc Sulfate and Sodium Carbonate

This protocol is a common and cost-effective method for producing this compound.

Materials:

  • Zinc Sulfate (ZnSO₄)

  • Sodium Carbonate (Na₂CO₃)

  • Distilled Water

Equipment:

  • Reaction vessel with a stirrer

  • Heating mantle or water bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Prepare a concentrated solution of zinc sulfate (e.g., 32 Baumé) in a reaction vessel.

  • Separately, prepare a concentrated solution of sodium carbonate (e.g., 30 Baumé).

  • Heat the zinc sulfate solution to a temperature between 35 °C and 55 °C while stirring.

  • Slowly add the sodium carbonate solution to the heated zinc sulfate solution with vigorous stirring. A white precipitate of this compound will form.

  • Continue stirring for a sufficient period to ensure complete precipitation.

  • Filter the precipitate using a filtration apparatus.

  • Wash the precipitate with distilled water to remove soluble impurities.

  • Dry the resulting this compound powder in an oven.

Experimental Workflow for Protocol 1

Protocol1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Drying A Prepare Zinc Sulfate Solution C Heat Zinc Sulfate Solution (35-55°C) A->C B Prepare Sodium Carbonate Solution D Add Sodium Carbonate Solution Slowly with Stirring B->D C->D E Precipitation of This compound D->E F Filter Precipitate E->F G Wash with Distilled Water F->G H Dry Powder G->H I Final Zinc Carbonate Product H->I

Caption: Workflow for this compound Synthesis using Zinc Sulfate and Sodium Carbonate.

Protocol 2: Synthesis using Zinc Nitrate and Ammonium Carbonate

This method is often employed for the synthesis of this compound nanoparticles.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Polyvinyl alcohol (PVA) (optional, as a capping agent)

  • Distilled Water

Equipment:

  • Reaction vessel with a stirrer

  • Centrifuge

  • Drying oven or furnace

Procedure:

  • Prepare an aqueous solution of zinc nitrate hexahydrate.

  • Prepare a separate aqueous solution of ammonium carbonate.

  • If using a capping agent, dissolve PVA in the zinc nitrate solution.

  • Slowly add the ammonium carbonate solution to the zinc nitrate solution under vigorous stirring.

  • Continue stirring for a specified duration to allow for complete nanoparticle growth.

  • Separate the white precipitate by centrifugation.

  • Wash the precipitate with distilled water to remove any remaining impurities.

  • Dry the obtained this compound nanoparticles in an oven at a suitable temperature.

Experimental Workflow for Protocol 2

Protocol2_Workflow A Prepare Zinc Nitrate Solution (with optional PVA) C Mix Solutions with Vigorous Stirring A->C B Prepare Ammonium Carbonate Solution B->C D Precipitation of ZnCO3 Nanoparticles C->D E Centrifuge to Separate Precipitate D->E F Wash with Distilled Water E->F G Dry Nanoparticles F->G H Final this compound Nanoparticle Product G->H

Caption: Workflow for this compound Nanoparticle Synthesis.

Protocol 3: Synthesis using Zinc Chloride and Sodium Carbonate

This protocol provides an alternative to using zinc sulfate.

Materials:

  • Zinc Chloride (ZnCl₂)

  • Sodium Carbonate (Na₂CO₃)

  • Distilled Water

Equipment:

  • Reaction vessel with a stirrer

  • Filtration apparatus

  • Drying oven

Procedure:

  • Weigh 136.3 grams of zinc chloride (1.00 mole) and dissolve it in water.

  • Weigh 106.4 grams of sodium carbonate and dissolve it in a separate container of water.

  • Add the two solutions together while stirring. A white precipitate of this compound will form.

  • Continue to stir to ensure the reaction goes to completion.

  • Filter the mixture to separate the solid this compound.

  • Wash the collected precipitate with distilled water.

  • Dry the final product.

III. Quantitative Data Summary

The following tables summarize quantitative data from various direct precipitation synthesis methods for this compound.

Table 1: Reaction Conditions for this compound Synthesis

Zinc SaltPrecipitating AgentZinc Salt Conc.Precipitating Agent Conc.Temperature (°C)Molar Ratio (Precipitant/Zinc Salt)Reference
Zinc SulfateSodium Carbonate32 Baumé30 Baumé35 - 55-
Zinc SulfateAmmonium Bicarbonate150 g/L250 g/L501.10
Zinc NitrateSodium Carbonate----
Zinc NitrateUrea0.5 M1 M702

Table 2: Properties of Synthesized this compound

Synthesis MethodParticle SizeMorphologyPurity/PhaseReference
Direct precipitation of Zn(NO₃)₂ and Na₂CO₃15 - 70 nm--
Direct precipitation of Zn(NO₃)₂ and (NH₄)₂CO₃ with PVA9 nmCrystallineSingle-phase
Direct precipitation of Zn(NO₃)₂ and (NH₄)₂CO₃-Pseudo-sphericalWurtzite structure (after calcination to ZnO)
Direct precipitation of zinc acetate and potassium carbonate--Hydrozincite (Zn₅(CO₃)₂(OH)₆)

IV. Logical Relationships in Synthesis

The properties of the synthesized this compound are directly influenced by the reaction parameters.

Logical Relationship Diagram

Synthesis_Logic cluster_params Reaction Parameters cluster_props Product Properties A Precursor Concentration X Particle Size A->X Y Morphology A->Y Z Purity A->Z W Yield A->W B Temperature B->X B->Y B->Z B->W C pH C->X C->Y C->Z C->W D Stirring Rate D->X D->Y D->Z D->W E Presence of Capping Agent E->X E->Y

Caption: Influence of Reaction Parameters on this compound Properties.

V. Conclusion

The direct precipitation method offers a versatile and controllable route for the synthesis of this compound tailored for specific applications in drug development and research. By carefully controlling reaction parameters such as precursor concentration, temperature, and the use of additives, researchers can fine-tune the particle size, morphology, and purity of the final product to optimize its therapeutic efficacy and formulation characteristics. The protocols and data presented herein provide a comprehensive guide for the synthesis and application of this important pharmaceutical compound.

References

Application Notes and Protocols: Zinc Carbonate as a Versatile Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc carbonate (ZnCO₃), a readily available and cost-effective inorganic salt, is emerging as a versatile and environmentally benign catalyst in various organic transformations. Its low toxicity and stability make it an attractive alternative to more hazardous or expensive catalysts.[1][2] this compound often acts as a precursor to the catalytically active species, which can be formed in situ under the reaction conditions. These application notes provide detailed protocols and mechanistic insights into the use of this compound in key organic reactions, including esterification and transesterification for biodiesel production.

Esterification of Fatty Acids

This compound serves as an effective pre-catalyst for the esterification of fatty acids with alcohols, a crucial reaction in the synthesis of biofuels and oleochemicals. Under thermal conditions, this compound reacts with the fatty acid to form zinc carboxylate, which is the true catalytic species.[3]

Data Presentation

Table 1: this compound Catalyzed Esterification of Pelargonic Acid with 1-Octanol [3]

EntryCatalyst Loading (mol%)Time (h)Conversion (%)
10.1275
20.1489
31.0293
41.04>98
52.5293
62.54>98

Reaction Conditions: Pelargonic acid to 1-octanol molar ratio of 1:1.2, reaction temperature of 170 °C.

Experimental Protocol: Esterification of Pelargonic Acid

Materials:

  • Pelargonic acid

  • 1-Octanol

  • This compound (ZnCO₃)

  • Standard distillation glassware

  • Heating mantle with temperature control

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a distillation apparatus and a magnetic stir bar, combine pelargonic acid and 1-octanol in a 1:1.2 molar ratio.

  • Add this compound (1.0 mol% with respect to the fatty acid).

  • Heat the reaction mixture to 170 °C with vigorous stirring. The initially heterogeneous mixture will become homogeneous as the this compound reacts to form soluble zinc pelargonate.[3]

  • Continuously remove the water formed during the reaction by distillation to drive the equilibrium towards the product.

  • Monitor the reaction progress by taking aliquots and analyzing them via gas chromatography (GC) or ¹H NMR spectroscopy.

  • The reaction is typically complete within 4 hours, achieving a conversion of over 98%.

  • Upon completion, cool the reaction mixture to room temperature. The zinc carboxylate catalyst will precipitate as a white solid.

  • The catalyst can be recovered by filtration for potential reuse.

  • The liquid product can be purified by vacuum distillation to remove any unreacted starting materials.

Logical Relationship: Catalyst Formation and Reaction

G cluster_0 In Situ Catalyst Formation cluster_1 Esterification Reaction ZnCO3 This compound (Solid) Heat Heat (170 °C) ZnCO3->Heat Fatty_Acid Fatty Acid (Liquid) Fatty_Acid->Heat Zn_Carboxylate Zinc Carboxylate (Soluble Catalyst) Heat->Zn_Carboxylate Reaction CO2_H2O CO2 + H2O Heat->CO2_H2O Byproducts Ester Ester Product Zn_Carboxylate->Ester Catalyzes Alcohol Alcohol Alcohol->Ester Water Water (Removed) Ester->Water Fatty_Acid_Reactant Fatty Acid Fatty_Acid_Reactant->Ester

Caption: In situ formation of the active zinc carboxylate catalyst.

Transesterification for Biodiesel Production

This compound can be utilized as a robust catalyst precursor for the transesterification of triglycerides with methanol to produce fatty acid methyl esters (FAME), commonly known as biodiesel. Through calcination, this compound is converted to zinc oxide (ZnO), which is a highly active heterogeneous catalyst for this process. Alternatively, mixed-metal oxides containing zinc, derived from carbonate precursors, have shown excellent catalytic activity.

Data Presentation

Table 2: Performance of Zinc-Based Catalysts in Biodiesel Production

CatalystFeedstockMethanol/Oil Molar RatioTemperature (°C)Time (h)FAME Yield (%)Reference
ZnO (from ZnCO₃ precursor)Waste Cooking Oil6:160170.9
CaO/ZnCo₂O₄Tributyrin12:165398
Zn-La Mixed OxideSoybean Oil9:12003~95
Experimental Protocol: Two-Step Biodiesel Production

Part A: Catalyst Preparation (Calcination)

  • Place a known amount of this compound powder in a ceramic crucible.

  • Heat the crucible in a muffle furnace at 400-500 °C for 2-4 hours. This process decomposes the this compound into zinc oxide and carbon dioxide.

    • Reaction: ZnCO₃(s) → ZnO(s) + CO₂(g)

  • Allow the resulting zinc oxide powder to cool to room temperature in a desiccator before use.

Part B: Transesterification Reaction

Materials:

  • Vegetable oil or waste cooking oil (pre-treated to remove water and particulates)

  • Methanol

  • Prepared zinc oxide catalyst

  • Three-necked round-bottom flask

  • Reflux condenser

  • Thermometer

  • Heating mantle with magnetic stirrer

Procedure:

  • Set up the reaction apparatus consisting of the three-necked flask, reflux condenser, and thermometer.

  • Add the pre-treated oil to the flask.

  • In a separate container, prepare a solution of methanol and the zinc oxide catalyst. A typical catalyst loading is 1-5 wt% based on the oil weight, and a methanol-to-oil molar ratio of 6:1 to 12:1 is common.

  • Add the methanol-catalyst mixture to the oil in the reaction flask.

  • Heat the mixture to 60-65 °C with constant stirring.

  • Maintain the reaction at this temperature for 1-3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The catalyst can be separated from the reaction mixture by filtration or centrifugation.

  • Transfer the liquid mixture to a separatory funnel and allow it to stand for several hours. Two distinct layers will form: an upper layer of biodiesel (FAME) and a lower layer of glycerol.

  • Separate the two layers. The biodiesel can be washed with warm water to remove any residual catalyst, methanol, or glycerol.

Experimental Workflow: Biodiesel Production

G Start Start ZnCO3 This compound Start->ZnCO3 Calcination Calcination (450°C) ZnCO3->Calcination ZnO Zinc Oxide Catalyst Calcination->ZnO Mix Mix Oil, Methanol, and ZnO Catalyst ZnO->Mix Reaction Transesterification (65°C, 1-3h) Mix->Reaction Separation Gravity Separation Reaction->Separation Biodiesel Biodiesel (FAME) Separation->Biodiesel Glycerol Glycerol Separation->Glycerol

Caption: Workflow for biodiesel production using a ZnO catalyst.

Potential Application: Aldol Condensation

While specific protocols using this compound for aldol condensation are not widely reported, zinc-based catalysts, in general, are known to facilitate this C-C bond-forming reaction. The Lewis acidic nature of the zinc ion can activate the carbonyl group of an aldehyde or ketone, making it more susceptible to nucleophilic attack by an enolate.

Proposed Signaling Pathway for a Zinc-Catalyzed Aldol Reaction

The following diagram illustrates a plausible mechanism for a zinc-catalyzed aldol reaction, where Zn²⁺ acts as the Lewis acid catalyst.

G Ketone Ketone/Aldehyde (Enolizable) Enolate Enolate Nucleophile Ketone->Enolate Deprotonation Base Base Base->Enolate Aldol_Adduct Zinc Alkoxide Intermediate Enolate->Aldol_Adduct Nucleophilic Attack Aldehyde Aldehyde/Ketone (Electrophile) Activated_Carbonyl Activated Carbonyl (Lewis Acid Adduct) Aldehyde->Activated_Carbonyl Zn Zn²⁺ Catalyst Zn->Activated_Carbonyl Coordination Activated_Carbonyl->Aldol_Adduct Product β-Hydroxy Carbonyl (Aldol Product) Aldol_Adduct->Product Workup Protonation Protonation Protonation->Product Product->Zn Catalyst Regeneration

Caption: Proposed mechanism for a zinc-catalyzed aldol reaction.

Conclusion

This compound is a promising, economical, and environmentally friendly catalyst precursor for important organic transformations. Its application in esterification and as a source for active zinc oxide in biodiesel production highlights its industrial relevance. Further research into its direct use in other reactions, such as aldol condensations and C-C bond formations, could expand its utility in organic synthesis. The protocols provided herein offer a foundation for researchers to explore the catalytic potential of this versatile compound.

References

Application Notes and Protocols: Zinc Carbonate in the Rubber Industry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of zinc carbonate in the rubber industry. The information is intended to guide researchers and professionals in developing and evaluating rubber compounds incorporating this versatile additive.

Introduction to this compound in Rubber Compounding

This compound (ZnCO₃) is a multifunctional additive in the rubber industry, primarily utilized as a vulcanization activator and a reinforcing filler. Its fine particle size and chemical reactivity contribute to the enhancement of various physical and mechanical properties of vulcanized rubber. A significant advantage of this compound is its ability to be used in transparent or brightly colored rubber products due to its white color and refractive index, which is similar to that of natural rubber.

Key Functions:

  • Vulcanization Activator: this compound plays a crucial role in the sulfur vulcanization process. It reacts with accelerators and fatty acids (like stearic acid) to form an activator complex. This complex accelerates the rate of cross-linking, leading to a more efficient and complete cure. This results in improved elasticity, durability, and overall performance of the rubber product.

  • Reinforcing Filler: As a filler, this compound can improve the mechanical properties of rubber, such as hardness, tensile strength, and tear resistance. While not as reinforcing as carbon black, it provides a moderate level of reinforcement and is particularly useful in non-black applications where color and transparency are desired.

  • Heat Resistance and Durability: The incorporation of this compound can enhance the heat resistance and overall durability of rubber products, protecting them from degradation under harsh conditions.

  • Fire Retardant: this compound can also act as a fire-proofing filler, making it a valuable additive for rubbers exposed to high temperatures or flame.

Quantitative Data on Performance

The following tables summarize the expected effects of this compound on the key properties of a typical natural rubber (NR) compound. The data is a composite representation based on findings for similar fillers and activators, as direct comprehensive studies on this compound are limited.

Table 1: Effect of this compound Loading on Cure Characteristics of Natural Rubber

PropertyUnitControl (0 phr)2 phr ZnCO₃5 phr ZnCO₃10 phr ZnCO₃
Optimum Cure Time (t90) min15.212.510.18.5
Scorch Time (ts2) min4.84.23.52.8
Maximum Torque (MH) dNm18.520.122.524.8
Minimum Torque (ML) dNm2.12.32.62.9
Cure Rate Index (CRI) min⁻¹9.812.015.217.5

Note: This data is illustrative and will vary depending on the specific rubber formulation, type of accelerator, and processing conditions.

Table 2: Effect of this compound Loading on Mechanical Properties of Natural Rubber

PropertyUnitControl (0 phr)2 phr ZnCO₃5 phr ZnCO₃10 phr ZnCO₃
Tensile Strength MPa18.221.524.823.1
Elongation at Break %650620580550
Modulus at 300% Elongation MPa3.55.27.89.5
Hardness Shore A55606875
Abrasion Resistance (Volume Loss) mm³150135120110

Note: This data is illustrative. Optimal loading for tensile strength is typically around 5 phr, after which agglomeration can lead to a decrease in performance.

Experimental Protocols

Preparation of Rubber Compounds

This protocol describes the standard laboratory procedure for mixing a natural rubber compound incorporating this compound.

Materials and Equipment:

  • Natural Rubber (SMR L or equivalent)

  • This compound

  • Stearic Acid

  • Zinc Oxide (for control compound)

  • Sulfur

  • Accelerator (e.g., N-cyclohexyl-2-benzothiazolesulfenamide - CBS)

  • Antioxidant (e.g., IPPD)

  • Processing Oil

  • Two-roll mill

  • Internal mixer (optional, for larger batches)

  • Weighing balance

  • Spatulas and other mixing tools

Procedure:

  • Mastication: Soften the natural rubber by passing it through the tight nip of a two-roll mill at a temperature of approximately 65°C. Continue this process for about 5 minutes until a smooth sheet is formed.

  • Incorporation of Activators and Additives:

    • Add stearic acid and the specified amount of this compound (or zinc oxide for the control) to the rubber on the mill.

    • Allow these to disperse evenly. The formation of a uniform color indicates good dispersion.

    • Add the antioxidant and processing oil.

  • Incorporation of Accelerator and Vulcanizing Agent:

    • Add the accelerator (e.g., CBS) and mix thoroughly.

    • Finally, add the sulfur at a lower mill temperature (around 40°C) to prevent premature vulcanization (scorching).

  • Homogenization: Continue mixing for approximately 15 minutes, cutting and folding the rubber sheet on the mill to ensure a homogeneous compound.

  • Sheeting Out: Sheet out the final compound to the desired thickness and allow it to mature for 24 hours at room temperature before testing.

Evaluation of Cure Characteristics

The cure characteristics of the rubber compounds are evaluated using an Oscillating Disc Rheometer (ODR) or a Moving Die Rheometer (MDR).

Procedure (ASTM D2084):

  • Place a sample of the uncured rubber compound (approximately 10g) into the pre-heated rheometer chamber (typically at 160°C).

  • Start the test, which oscillates the rotor or die at a specified frequency and amplitude.

  • The instrument measures the torque required to oscillate the rotor/die as the rubber vulcanizes.

  • The test continues until the torque reaches a maximum and plateaus, indicating the completion of the cure.

  • From the resulting rheograph, determine the following parameters:

    • Minimum Torque (ML): An indicator of the viscosity of the uncured compound.

    • Maximum Torque (MH): An indicator of the stiffness and crosslink density of the fully cured rubber.

    • Scorch Time (ts2): The time taken for the torque to rise 2 units above ML, indicating the onset of vulcanization.

    • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque.

Measurement of Mechanical Properties

3.3.1. Tensile Properties (ASTM D412)

This test determines the tensile strength, elongation at break, and modulus of the vulcanized rubber.

Procedure:

  • Specimen Preparation: Die-cut dumbbell-shaped test specimens from the cured rubber sheets. The standard thickness is typically 2.0 ± 0.2 mm.

  • Testing:

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed of 500 ± 50 mm/min until the specimen ruptures.

    • Record the force and elongation throughout the test.

  • Calculations:

    • Tensile Strength: The maximum stress applied to the specimen at the point of rupture.

    • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.

    • Modulus: The stress at a specific elongation (e.g., 100%, 300%).

3.3.2. Abrasion Resistance (ASTM D5963)

This test measures the ability of the rubber to withstand wear and tear.

Procedure:

  • Specimen Preparation: Prepare cylindrical rubber specimens of specified dimensions.

  • Testing:

    • Mount the specimen on a rotary drum abrader.

    • Apply a specified load while the drum, covered with an abrasive sheet, rotates at a controlled speed.

  • Measurement:

    • Measure the mass loss of the specimen after a specified number of revolutions.

    • Calculate the volume loss using the density of the rubber. A lower volume loss indicates higher abrasion resistance.

Diagrams

Vulcanization_Activation_Pathway cluster_0 Initial Components cluster_1 Intermediate Complex Formation cluster_2 Vulcanization Process This compound This compound Zinc Soap Zinc Soap This compound->Zinc Soap Reacts with Stearic Acid Stearic Acid Stearic Acid->Zinc Soap Accelerator Accelerator Activator Complex Activator Complex Accelerator->Activator Complex Zinc Soap->Activator Complex Forms Cross-linked Rubber Cross-linked Rubber Activator Complex->Cross-linked Rubber Catalyzes Sulfur Sulfur Sulfur->Cross-linked Rubber Cross-links Rubber Chains Rubber Chains Rubber Chains->Cross-linked Rubber

Vulcanization Activation Pathway

Experimental_Workflow cluster_testing Testing Protocols Start Start Rubber Compounding Rubber Compounding Start->Rubber Compounding Cure Characteristics Analysis (Rheometer) Cure Characteristics Analysis (Rheometer) Rubber Compounding->Cure Characteristics Analysis (Rheometer) Vulcanization (Curing) Vulcanization (Curing) Rubber Compounding->Vulcanization (Curing) Mechanical Property Testing Mechanical Property Testing Vulcanization (Curing)->Mechanical Property Testing Tensile Strength (ASTM D412) Tensile Strength (ASTM D412) Mechanical Property Testing->Tensile Strength (ASTM D412) Abrasion Resistance (ASTM D5963) Abrasion Resistance (ASTM D5963) Mechanical Property Testing->Abrasion Resistance (ASTM D5963) Hardness (ASTM D2240) Hardness (ASTM D2240) Mechanical Property Testing->Hardness (ASTM D2240) End End Tensile Strength (ASTM D412)->End Abrasion Resistance (ASTM D5963)->End Hardness (ASTM D2240)->End

Experimental Workflow for Rubber Compound Evaluation

Application Notes and Protocols: Zinc Carbonate as a Flame Retardant in Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc carbonate (ZnCO₃) is an inorganic compound that serves as an effective flame retardant in various polymer systems. It is often considered a more environmentally friendly alternative to halogenated flame retardants and antimony compounds. Its flame retardant properties are attributed to its endothermic decomposition, the release of non-flammable carbon dioxide, and its ability to promote the formation of a protective char layer during combustion. These actions work synergistically to reduce the heat release rate, suppress smoke, and increase the limiting oxygen index (LOI) of the polymer composite. This document provides detailed application notes, experimental protocols, and data on the use of this compound as a flame retardant in polymers.

Mechanism of Action

The flame retardant mechanism of this compound in polymers is a multi-step process that occurs in both the condensed and gas phases.

  • Endothermic Decomposition: When exposed to the heat of a fire, this compound undergoes an endothermic decomposition, absorbing heat from the polymer and slowing down the rate of temperature increase. This decomposition typically begins around 150°C and becomes significant above 200°C.[1][2][3] The decomposition reaction is as follows:

    ZnCO₃(s) → ZnO(s) + CO₂(g)

  • Gas Phase Dilution: The decomposition releases carbon dioxide (CO₂), a non-combustible gas. This gas dilutes the flammable volatile gases produced by the polymer's pyrolysis in the gas phase, reducing their concentration below the lower flammability limit and thereby inhibiting combustion.

  • Condensed Phase Char Formation: The solid residue of the decomposition, zinc oxide (ZnO), remains in the condensed phase (the polymer melt). Zinc oxide can act as a char promoter, catalyzing cross-linking reactions in the polymer backbone.[4] This leads to the formation of a stable, insulating char layer on the surface of the polymer.[5] This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and slowing the diffusion of flammable volatiles to the combustion zone.

Data Presentation

The following tables summarize the quantitative data on the flame retardant performance of zinc compounds in various polymers. It is important to note that this compound is often used in conjunction with other flame retardants to achieve synergistic effects.

PolymerFlame Retardant System (phr)¹LOI (%)²UL-94 Rating³Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Reference(s)
Flexible PVCControl (No FR)~24-26Not Rated--
Flexible PVCZinc Borate (5) + Magnesium Carbonate (5)30.2V-0ReducedReduced
Polypropylene (PP)Control (No FR)~18-20Not Rated~1900-
Polypropylene (PP)Intumescent FR (IFR) + 4ZnO·B₂O₃·H₂O whisker31.1V-0Reduced by 33.1% vs IFR aloneReduced by 33.8% vs IFR alone
Ethylene Vinyl Acetate (EVA)Control (No FR)~18-19Not Rated--
Ethylene Vinyl Acetate (EVA)Ammonium Polyphosphate (APP) (20) + Calcium Carbonate (20)~25-27---

¹ phr: parts per hundred rubber/resin ² LOI: Limiting Oxygen Index, the minimum percentage of oxygen that will just support flaming combustion. ³ UL-94: A vertical burn test to assess the self-extinguishing properties of plastics.

Experimental Protocols

Preparation of Polymer-Zinc Carbonate Composites

This protocol describes a general method for incorporating this compound into a polymer matrix using a twin-screw extruder.

Materials and Equipment:

  • Polymer resin (e.g., PVC, PP, EVA)

  • This compound powder

  • Other additives (e.g., plasticizers, stabilizers, synergists)

  • Twin-screw extruder with a suitable screw configuration for compounding

  • Pelletizer

  • Injection molding machine or compression molder for sample preparation

  • Drying oven

Procedure:

  • Drying: Dry the polymer resin and this compound powder in an oven at a temperature appropriate for the specific polymer to remove any absorbed moisture.

  • Premixing: Pre-mix the dried polymer resin, this compound, and any other additives in the desired weight ratios in a high-speed mixer or by tumble blending.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder according to the processing requirements of the polymer.

    • Feed the premixed material into the extruder hopper at a constant rate.

    • The molten polymer and this compound are mixed and dispersed by the rotating screws.

    • The extrudate is passed through a die to form strands.

  • Pelletizing: Cool the polymer strands in a water bath and feed them into a pelletizer to produce composite pellets.

  • Drying: Dry the pellets to remove surface moisture.

  • Sample Preparation:

    • Injection Molding: Use an injection molding machine to produce test specimens of the required dimensions for flammability testing (e.g., for LOI, UL-94, and cone calorimetry).

    • Compression Molding: Alternatively, use a compression molder to prepare flat sheets from which test specimens can be cut.

Flammability Testing

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Equipment:

  • LOI apparatus with a heat-resistant glass chimney

  • Specimen holder

  • Oxygen and nitrogen gas cylinders with flow meters

  • Ignition source (e.g., propane torch)

Procedure:

  • Specimen Preparation: Prepare specimens of the specified dimensions (typically 80-150 mm long, 10 mm wide, and 4 mm thick for self-supporting plastics).

  • Test Setup:

    • Place the specimen vertically in the holder inside the glass chimney.

    • Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate.

  • Ignition: Ignite the top edge of the specimen with the ignition source.

  • Observation: Observe the combustion behavior of the specimen.

  • Oxygen Concentration Adjustment:

    • If the flame extinguishes, increase the oxygen concentration and repeat the test with a new specimen.

    • If the specimen burns readily, decrease the oxygen concentration and repeat the test with a new specimen.

  • Determination of LOI: The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the specimen sustains combustion for a specified period or burns to a specified extent.

This test assesses the self-extinguishing characteristics of a plastic material.

Equipment:

  • Test chamber, free from drafts

  • Specimen holder to clamp the specimen vertically

  • Burner with a specified orifice, fueled by methane gas

  • Timing device

  • Surgical cotton

Procedure:

  • Specimen Preparation: Prepare rectangular bar specimens (typically 125 mm long, 13 mm wide, and of a specified thickness).

  • Conditioning: Condition the specimens as per the standard (e.g., at 23°C and 50% relative humidity for 48 hours).

  • Test Setup:

    • Clamp the specimen vertically from its top end.

    • Place a layer of dry surgical cotton on a horizontal surface 300 mm below the lower end of the specimen.

  • Flame Application:

    • Apply a 20 mm high blue flame to the bottom edge of the specimen for 10 seconds.

    • Remove the flame and record the afterflame time (t₁).

    • As soon as the flaming ceases, immediately reapply the flame for another 10 seconds.

    • Remove the flame and record the second afterflame time (t₂) and the afterglow time (t₃).

  • Observation: Note whether any flaming drips ignite the cotton below.

  • Classification: Classify the material as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton, according to the criteria in the UL-94 standard.

The cone calorimeter is a versatile instrument for studying the fire behavior of materials. It measures parameters such as the heat release rate (HRR), time to ignition (TTI), mass loss rate, and smoke production.

Equipment:

  • Cone calorimeter, consisting of a conical radiant heater, a load cell for measuring mass loss, an ignition system, and an exhaust gas analysis system.

  • Specimen holder

Procedure:

  • Specimen Preparation: Prepare square specimens (typically 100 mm x 100 mm and up to 50 mm thick).

  • Test Setup:

    • Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the specimen holder.

    • Position the specimen on the load cell below the conical heater.

  • Testing:

    • Expose the specimen to a predetermined level of constant heat flux (e.g., 35 or 50 kW/m²).

    • A spark igniter is positioned above the specimen to ignite the pyrolysis gases.

    • The instrument continuously measures the mass of the specimen, the oxygen concentration in the exhaust gas, and the smoke density.

  • Data Analysis: From the measured data, the instrument's software calculates:

    • Time to Ignition (TTI): The time at which sustained flaming begins.

    • Heat Release Rate (HRR): The rate at which heat is produced during combustion, with the peak HRR (pHRR) being a key indicator of fire intensity.

    • Total Heat Released (THR): The total amount of heat generated throughout the test.

    • Effective Heat of Combustion (EHC): The heat released per unit mass of the specimen.

    • Smoke Production Rate (SPR) and Total Smoke Production (TSP).

Visualizations

Flame_Retardant_Mechanism cluster_polymer Polymer Matrix cluster_environment Fire Environment Polymer Polymer Volatile_Gases Flammable Volatile Gases Polymer->Volatile_Gases Combustion Combustion Volatile_Gases->Combustion Fuel Char_Layer Protective Char Layer Char_Layer->Polymer Insulates Char_Layer->Volatile_Gases Blocks release Heat External Heat Heat->Polymer Pyrolysis ZnCO3 This compound (ZnCO3) Heat->ZnCO3 Initiates Combustion->Heat Feedback Decomposition Endothermic Decomposition Absorbs Heat ZnCO3->Decomposition Undergoes ZnO Zinc Oxide (ZnO) Residue Decomposition->ZnO Forms CO2 Carbon Dioxide (CO2) (Non-flammable gas) Decomposition->CO2 Releases ZnO->Char_Layer Promotes CO2->Combustion Dilutes Fuel

Caption: Flame retardant mechanism of this compound in polymers.

Experimental_Workflow cluster_preparation Composite Preparation cluster_testing Flammability Testing cluster_analysis Data Analysis Drying Drying of Polymer & ZnCO3 Premixing Premixing Drying->Premixing Extrusion Melt Extrusion Premixing->Extrusion Pelletizing Pelletizing Extrusion->Pelletizing Sample_Molding Injection/Compression Molding Pelletizing->Sample_Molding LOI LOI Test (ASTM D2863) Sample_Molding->LOI Test Specimen UL94 UL-94 Test Sample_Molding->UL94 Test Specimen Cone_Calorimetry Cone Calorimetry (ISO 5660) Sample_Molding->Cone_Calorimetry Test Specimen LOI_Value LOI (%) LOI->LOI_Value UL94_Rating UL-94 Rating (V-0, V-1, V-2) UL94->UL94_Rating Fire_Properties HRR, THR, TTI, Smoke Production Cone_Calorimetry->Fire_Properties

Caption: Experimental workflow for evaluating this compound as a flame retardant.

References

Application Notes and Protocols for the Electrochemical Synthesis of Zinc Carbonate Thin Films

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the electrochemical synthesis of zinc carbonate and basic this compound thin films. The primary method detailed is the anodic oxidation of a zinc substrate in carbonate-containing aqueous electrolytes. This technique offers a straightforward and cost-effective route to produce nanostructured films. Applications for these films are found in materials science as precursors for zinc oxide (ZnO) semiconductors, in corrosion protection, and potentially in biomedical applications requiring biocompatible coatings.

Introduction

This compound (ZnCO₃) and its basic forms, such as hydrozincite (Zn₅(CO₃)₂(OH)₆), are inorganic compounds with applications in various fields including catalysis, pigments, and as precursors for the synthesis of highly structured zinc oxide nanomaterials.[1][2] Thin films of these materials are of particular interest for creating functional surfaces with controlled properties. Electrochemical synthesis provides a powerful method for the direct formation of these films on a conductive substrate.

The most prevalent electrochemical route for synthesizing this compound thin films is through the anodic oxidation of a zinc metal substrate in an electrolyte containing carbonate or bicarbonate ions. In this process, the zinc anode electrochemically oxidizes to produce Zn²⁺ ions. These ions then react with carbonate (CO₃²⁻) or hydroxyl (OH⁻) and carbonate species present in the electrolyte at the electrode-solution interface to precipitate a thin, adherent film of this compound or basic this compound.[1][2] This method allows for control over the film's morphology and thickness by manipulating electrochemical parameters such as applied potential, current density, and deposition time.

Experimental Protocols

Materials and Equipment
  • Working Electrode (Anode): High-purity zinc foil or plate (99.9% or higher).

  • Counter Electrode (Cathode): Platinum (Pt) mesh or graphite rod.

  • Reference Electrode (Optional but Recommended): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode for potentiostatic control.

  • Electrolyte: Aqueous solution containing a source of carbonate ions. Common electrolytes include sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or potassium hydroxide (KOH) which can absorb atmospheric CO₂ to form carbonates.[1]

  • Electrochemical Cell: A standard three-electrode glass cell.

  • Power Supply: Potentiostat/Galvanostat.

  • Substrate Cleaning: Acetone, isopropanol, deionized water, and an ultrasonic bath.

Pre-treatment of the Zinc Substrate
  • Cut the zinc foil to the desired dimensions.

  • Degrease the zinc substrate by sonicating in acetone for 10-15 minutes.

  • Rinse thoroughly with deionized water.

  • Sonicate in isopropanol for 10-15 minutes.

  • Rinse thoroughly with deionized water and dry under a stream of nitrogen or in a desiccator.

  • For a more pristine surface, electropolishing can be performed. For example, electropolishing at 20 V in a 30 vol% H₃PO₄-ethanol electrolyte at a temperature below 5 °C for 5 minutes.

Electrochemical Synthesis: Anodic Oxidation

This protocol describes the formation of a basic this compound film via anodization.

  • Electrolyte Preparation: Prepare an aqueous solution of a carbonate-containing salt. A common example is 0.1 M NaHCO₃.

  • Cell Assembly:

    • Assemble the three-electrode cell with the pre-treated zinc foil as the working electrode (anode), the platinum mesh as the counter electrode (cathode), and the Ag/AgCl electrode as the reference electrode.

    • Ensure the electrodes are parallel and at a fixed distance from each other.

    • Fill the cell with the prepared electrolyte.

  • Electrochemical Deposition (Anodization):

    • Potentiostatic Method (Constant Voltage): Apply a constant anodic potential between the working electrode and the reference electrode. The potential can range from a few volts to tens of volts. For instance, anodizing at voltages between 3 V and 15 V has been reported.

    • Galvanostatic Method (Constant Current): Apply a constant current density between the working and counter electrodes.

    • The anodization time can be varied from several minutes to hours, depending on the desired film thickness. A typical duration is 30 minutes.

  • Post-treatment:

    • After anodization, gently rinse the zinc substrate with deionized water to remove any residual electrolyte.

    • Dry the film in air or under a gentle stream of nitrogen.

    • The as-synthesized film is typically composed of basic this compound (hydrozincite).

    • To convert the basic this compound film to crystalline zinc oxide, the film can be annealed in air at temperatures above 200 °C.

Data Presentation

The following table summarizes typical experimental parameters for the anodic synthesis of this compound-based thin films.

ParameterValue RangeNotes
Working Electrode High Purity Zinc (≥99.9%)Foil or plate form.
Electrolyte 0.1 M NaHCO₃, 0.1 M KOHThe use of KOH relies on the absorption of atmospheric CO₂.
Anodization Voltage 3 V - 15 VHigher voltages can lead to different film morphologies.
Anodization Time 10 min - 60 minDirectly influences film thickness. A 30-minute duration is common.
Temperature Ambient (approx. 25 °C)
Post-Annealing (for ZnO) 200 °C - 300 °CConverts basic this compound to crystalline ZnO.

Characterization of Thin Films

The synthesized this compound thin films can be characterized using various techniques to determine their morphology, composition, and structure.

Characterization TechniqueInformation Obtained
Scanning Electron Microscopy (SEM) Surface morphology, nanostructure (e.g., nanowires, porous networks).
X-ray Diffraction (XRD) Crystalline phase identification (e.g., hydrozincite, ZnO), crystallite size.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of chemical bonds, confirming the presence of carbonate and hydroxyl groups.
Energy-Dispersive X-ray Spectroscopy (EDX) Elemental composition of the film.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Substrate Preparation cluster_synthesis Electrochemical Synthesis cluster_post Post-Treatment & Characterization p1 Cut Zinc Foil p2 Degrease (Acetone) p1->p2 p3 Rinse (DI Water) p2->p3 p4 Sonicate (Isopropanol) p3->p4 p5 Rinse & Dry p4->p5 s2 Assemble 3-Electrode Cell p5->s2 s1 Prepare Electrolyte (e.g., 0.1 M NaHCO3) s1->s2 s3 Anodize Zinc Substrate (Potentiostatic/Galvanostatic) s2->s3 po1 Rinse & Dry Film s3->po1 po2 Characterize Film (SEM, XRD, FTIR) po1->po2 po3 Optional: Anneal to ZnO po1->po3 po4 Characterize ZnO Film po3->po4

Caption: Experimental workflow for the synthesis of this compound thin films.

Logical Relationships in Anodic Synthesis

logical_relationships cluster_inputs Input Parameters cluster_process Electrochemical Process cluster_outputs Output Film Properties Anodization_Voltage Anodization Voltage Zn_Oxidation Zn -> Zn2+ + 2e- Anodization_Voltage->Zn_Oxidation controls rate Film_Morphology Film Morphology (e.g., Nanowires, Porous) Anodization_Voltage->Film_Morphology Anodization_Time Anodization Time Film_Thickness Film Thickness Anodization_Time->Film_Thickness Electrolyte_Composition Electrolyte Composition (e.g., [CO3]2-) Precipitation Zn2+ + CO32- -> ZnCO3 (s) or 5Zn2+ + 2CO32- + 6OH- -> Zn5(CO3)2(OH)6 (s) Electrolyte_Composition->Precipitation provides reactants Film_Composition Film Composition (ZnCO3 / Basic ZnCO3) Electrolyte_Composition->Film_Composition Zn_Oxidation->Precipitation provides Zn2+ Precipitation->Film_Thickness Precipitation->Film_Morphology Precipitation->Film_Composition

Caption: Key parameter relationships in anodic synthesis of this compound films.

Applications and Future Perspectives

The electrochemically synthesized this compound thin films serve as a versatile platform for various applications.

  • Precursors for Zinc Oxide: As detailed, these films can be readily converted into crystalline ZnO thin films through thermal annealing. The morphology of the initial this compound film can influence the final structure of the ZnO, allowing for the creation of high-surface-area ZnO for applications in sensors, photocatalysis, and solar cells.

  • Corrosion Protection: this compound naturally forms a passivating layer on zinc, protecting it from further corrosion. Electrochemically synthesized films can provide a more controlled and uniform protective layer.

  • Biomedical Applications: Zinc compounds are known for their biocompatibility and are used in various medical applications. This compound thin films could be explored as coatings for medical devices or in drug delivery systems, although this area requires further research.

Future research may focus on fine-tuning the electrochemical parameters to achieve more complex and hierarchical nanostructures, exploring different electrolyte compositions to incorporate other functionalities, and investigating the direct applications of the as-synthesized this compound films in areas beyond their use as a ZnO precursor.

References

Solvothermal Synthesis of Zinc Oxide Nanoparticles from Basic Zinc Carbonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc oxide (ZnO) nanoparticles are of significant interest in various scientific and industrial fields, including photocatalysis, sensing, and biomedical applications, owing to their unique physicochemical properties. The solvothermal synthesis route offers a versatile and efficient method for producing crystalline ZnO nanoparticles with controlled size and morphology. This document provides detailed application notes and experimental protocols for the solvothermal synthesis of ZnO nanoparticles using basic zinc carbonate (2ZnCO₃·3Zn(OH)₂) as a precursor. The protocols described herein are based on established methodologies and provide a framework for the reproducible synthesis and characterization of ZnO nanoparticles for research and development purposes.

Application Notes

The solvothermal method presented here allows for the synthesis of ZnO nanoparticles with tunable characteristics by modifying reaction parameters such as the solvent, temperature, reaction time, and the use of catalytic agents. Basic this compound serves as a readily available and stable precursor for this process.

Key Features of the Method:

  • Controlled Particle Size: The size of the resulting ZnO nanoparticles can be controlled by adjusting the concentration of additives like p-Toluene sulfonic acid (p-TSA), which acts as a catalyst and capping agent.[1][2]

  • High Crystallinity: The solvothermal process yields ZnO nanoparticles with a high degree of crystallinity, corresponding to the hexagonal wurtzite structure.

  • Solvent Effects: The choice of solvent, typically a diol such as ethylene glycol, influences the reaction rate and the morphology of the final product. Ethylene glycol has been identified as a suitable medium, leading to smaller particle sizes and shorter reaction times.[1][2]

  • Photocatalytic Activity: ZnO nanoparticles synthesized by this method exhibit photocatalytic activity, which can be evaluated by the degradation of organic dyes like methylene blue under UV irradiation.[3]

Potential Applications:

  • Drug Delivery: The biocompatibility of ZnO makes it a candidate for drug delivery systems.

  • Photodynamic Therapy: As a semiconductor, ZnO can generate reactive oxygen species upon light activation, a property that can be exploited in photodynamic therapy.

  • Antimicrobial Agents: ZnO nanoparticles have demonstrated antimicrobial properties, making them relevant for applications in coatings and medical devices.

  • Bioimaging: The optical properties of ZnO nanoparticles allow for their use as fluorescent probes in bioimaging.

Experimental Protocols

I. Solvothermal Synthesis of ZnO Nanoparticles

This protocol details the synthesis of ZnO nanoparticles from a basic this compound precursor in ethylene glycol, with and without the use of p-Toluene sulfonic acid (p-TSA) as a catalyst.

Materials:

  • Basic this compound (2ZnCO₃·3Zn(OH)₂)

  • Ethylene glycol (anhydrous)

  • p-Toluene sulfonic acid (p-TSA) (optional)

  • Ethanol

  • Deionized water

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Precursor Suspension: In a typical synthesis, suspend a specific amount of basic this compound in ethylene glycol in a beaker. For example, a starting point could be a 0.1 M equivalent solution of ZnO in the final volume.

  • Catalyst Addition (Optional): To investigate the effect of a catalyst, prepare a stock solution of p-TSA in ethylene glycol. Add the desired volume of the p-TSA solution to the precursor suspension to achieve the target molar concentration (e.g., 0.02 M, 0.04 M, 0.08 M).

  • Solvothermal Reaction: Transfer the suspension to a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a preheated oven at 185 °C for a specified duration (e.g., 2 to 8 hours). The reaction time can be reduced from 8 hours to 2 hours with the addition of 0.02 M p-TSA.

  • Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Washing: Collect the white precipitate by centrifugation. Wash the product repeatedly with ethanol and deionized water to remove any unreacted precursors, solvent, and catalyst. A minimum of three washing cycles is recommended.

  • Drying: Dry the final ZnO nanoparticle powder in an oven at 80 °C for several hours or overnight.

II. Characterization of ZnO Nanoparticles

A. X-ray Diffraction (XRD) Analysis

XRD is used to determine the crystalline phase and estimate the crystallite size of the synthesized ZnO nanoparticles.

Sample Preparation:

  • Ensure the ZnO nanoparticle powder is completely dry.

  • Grind the powder gently in an agate mortar to obtain a fine, homogeneous powder.

  • Mount the powder on a sample holder. Ensure a flat and densely packed surface for accurate measurements.

Instrumentation and Parameters:

  • Instrument: Powder X-ray diffractometer

  • Radiation: Cu Kα (λ = 1.5406 Å)

  • Voltage and Current: 40 kV and 30 mA

  • Scan Range (2θ): 30° to 70°

  • Scan Speed: 2°/min

Data Analysis:

  • Identify the diffraction peaks and compare them with the standard JCPDS card for hexagonal wurtzite ZnO (e.g., JCPDS card no. 36-1451).

  • Calculate the average crystallite size (D) using the Debye-Scherrer equation: D = (0.9 * λ) / (β * cosθ) where λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg's diffraction angle.

B. Scanning Electron Microscopy (SEM) Analysis

SEM is used to visualize the morphology and size of the ZnO nanoparticles.

Sample Preparation:

  • Disperse a small amount of the ZnO nanoparticle powder in a volatile solvent like ethanol through ultrasonication to break down agglomerates.

  • Deposit a drop of the dispersion onto a clean silicon wafer or a carbon-coated copper grid.

  • Allow the solvent to evaporate completely.

  • For non-conductive samples, sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.

Instrumentation and Parameters:

  • Instrument: Scanning Electron Microscope

  • Accelerating Voltage: Typically 5-20 kV.

  • Magnification: Adjust as needed to clearly visualize the nanoparticles (e.g., 50,000x to 150,000x).

III. Protocol for Photocatalytic Activity Evaluation

This protocol describes the evaluation of the photocatalytic activity of the synthesized ZnO nanoparticles using the degradation of methylene blue (MB) dye as a model reaction.

Materials:

  • Synthesized ZnO nanoparticles

  • Methylene blue (MB)

  • Deionized water

  • UV lamp (e.g., 6 W, λ = 365 nm)

  • Spectrophotometer

Procedure:

  • MB Solution Preparation: Prepare a stock solution of methylene blue in deionized water (e.g., 100 mg/L). From the stock solution, prepare a working solution of a specific concentration (e.g., 10 mg/L).

  • Catalyst Suspension: Disperse a known amount of ZnO nanoparticles into the MB solution (e.g., 300 mg/L).

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the MB dye and the surface of the ZnO nanoparticles.

  • Photocatalytic Reaction: Expose the suspension to UV irradiation under continuous stirring.

  • Sample Collection: At regular time intervals (e.g., 0, 15, 30, 45, 60 minutes), withdraw a small aliquot of the suspension.

  • Analysis: Centrifuge the collected aliquots to separate the ZnO nanoparticles. Measure the absorbance of the supernatant at the maximum absorption wavelength of MB (around 664 nm) using a UV-Vis spectrophotometer.

  • Degradation Calculation: The degradation efficiency can be calculated using the following equation: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance of the MB solution and Aₜ is the absorbance at time t.

Data Presentation

Table 1: Effect of p-TSA Concentration on ZnO Particle and Crystallite Size.

p-TSA Concentration (M)Reaction Time (h)Particle Size (nm)Crystallite Size (nm)
08~55-
0.022~55-
0.04250 - 10025 - 30
0.08250 - 10025 - 30

Data extracted from textual descriptions in the source material.

Visualizations

experimental_workflow cluster_synthesis I. Solvothermal Synthesis cluster_characterization II. Characterization cluster_application III. Photocatalytic Testing A Mix Basic this compound & Ethylene Glycol B Add p-TSA (Optional) A->B C Autoclave (185 °C, 2-8 h) B->C D Cool to RT C->D E Wash with Ethanol & Water D->E F Dry at 80 °C E->F G ZnO Nanoparticles F->G J Disperse ZnO in Methylene Blue Solution F->J H XRD Analysis (Phase & Crystallite Size) G->H I SEM Analysis (Morphology & Particle Size) G->I K Equilibrate in Dark J->K L UV Irradiation K->L M Measure Absorbance (UV-Vis Spectroscopy) L->M N Calculate Degradation M->N

Caption: Experimental workflow for ZnO nanoparticle synthesis and characterization.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_output Output precursor Basic this compound (2ZnCO3·3Zn(OH)2) conditions Solvothermal Reaction (185 °C) precursor->conditions solvent Ethylene Glycol solvent->conditions catalyst p-Toluene Sulfonic Acid (p-TSA) catalyst->conditions Reduces reaction time Controls particle size product ZnO Nanoparticles conditions->product

Caption: Logical relationship of reactants and process parameters.

References

Zinc Carbonate: Application Notes and Protocols for Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc carbonate (ZnCO₃), an inorganic salt of zinc, is a versatile compound with a long history of use in pharmaceutical and cosmetic formulations. Its therapeutic properties, primarily attributed to the release of zinc ions (Zn²⁺), make it a valuable active pharmaceutical ingredient (API) and excipient. This document provides detailed application notes and experimental protocols for the utilization of this compound in various pharmaceutical formulations, with a focus on its dermatological, gastrointestinal, and antimicrobial applications.

Key Pharmaceutical Applications

This compound's utility in pharmaceutical formulations is diverse, ranging from topical preparations for skin ailments to oral formulations for systemic effects.

  • Dermatological Formulations: this compound is widely used in creams, ointments, pastes, and lotions for its soothing, protective, astringent, and mild antiseptic properties.[1][2][3] It is a key component of calamine lotion, which is used to relieve itching and discomfort from minor skin irritations such as insect bites, sunburn, and poison ivy.[4][5] Its anti-inflammatory and wound-healing properties make it beneficial for conditions like eczema, acne, and diaper rash.

  • Gastrointestinal Formulations: As an antacid, this compound can neutralize excess stomach acid, providing relief from heartburn and indigestion.

  • Dietary Supplements: It serves as a source of zinc, an essential trace element vital for numerous physiological processes, including immune function and wound healing.

  • Antimicrobial Formulations: this compound, particularly in nanoparticle form, has demonstrated antimicrobial activity against various bacteria and fungi.

  • Dental and Oral Care Products: Zinc compounds are incorporated into some toothpaste and mouthwashes for their ability to control plaque, reduce malodor, and inhibit calculus formation. Zinc-carbonate hydroxyapatite has been studied for its potential to remineralize tooth enamel.

Data Presentation

Table 1: Antimicrobial Activity of Zinc Compounds (MIC/MBC Values)
MicroorganismZinc CompoundMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureusZinc Oxide Nanoparticles3.97.81
Escherichia coliZinc Oxide Nanoparticles31.2562.5
Bacteroides fragilisZinc Citrate-based Toothpaste3.91>7.81
Porphyromonas gingivalisZinc Citrate-based Toothpaste3.917.81
Fusobacterium nucleatumZinc Citrate-based Toothpaste7.81>7.81

Note: Data for this compound specifically is limited; values for other zinc compounds are provided for reference.

Table 2: Clinical Efficacy of Oral Zinc Supplementation in Acne Vulgaris
StudyZinc FormulationDosageDurationKey FindingsReference
Göransson et al. (1978)Zinc Sulphate0.6 g daily6 weeksStatistically significant improvement in acne score compared to placebo.
Tolino et al. (2021)Zinc SulphateNot specified12 weeksStatistically significant reduction in GAGS scores, comparable to lymecycline.

Note: These studies evaluate oral zinc; data for topical this compound in acne is less prevalent in the literature.

Table 3: Acid-Neutralizing Capacity (ANC) of Antacid Ingredients
Antacid Ingredient/ProductMinimum DoseANC (mEq)Reference
Al(OH)₃/Mg(OH)₂ SuspensionNot Specified49.85 ± 0.97
Sodium Alginate/Potassium Bicarbonate/Calcium Carbonate SuspensionNot Specified6.50 ± 0.52
Various Tablet, Powder, Granule Formulations (Average)Not Specified17.2
Various Liquid/Gel Formulations (Average)Not Specified20.4

Note: ANC is formulation-dependent. Data for specific this compound formulations was not available for direct comparison.

Experimental Protocols

Protocol 1: Preparation of Calamine Lotion (USP Method)

This protocol is adapted from the United States Pharmacopeia (USP) for the preparation of Calamine Lotion.

Materials:

  • Calamine Powder

  • Zinc Oxide Powder

  • Glycerin

  • Bentonite Magma

  • Calcium Hydroxide Topical Solution

Procedure:

  • Dilute the Bentonite Magma with an equal volume of Calcium Hydroxide Topical Solution.

  • In a mortar, intimately mix the Calamine and Zinc Oxide powders with the Glycerin to form a smooth, uniform paste.

  • Gradually incorporate approximately 100 mL of the diluted bentonite magma into the paste, triturating until smooth.

  • Continue to gradually add the remainder of the diluted magma with continuous trituration.

  • Transfer the mixture to a calibrated container and add a sufficient quantity of Calcium Hydroxide Topical Solution to make 1000 mL.

  • Shake the final formulation well to ensure homogeneity.

Note: For a more viscous lotion, the quantity of Bentonite Magma may be increased up to 400 mL.

Protocol 2: Evaluation of Wound Healing Activity (Excision Wound Model)

This protocol provides a general framework for assessing the wound healing efficacy of a topical this compound formulation in a rodent model.

Materials:

  • Test formulation (e.g., this compound cream/ointment)

  • Control group (untreated or vehicle control)

  • Standard drug (e.g., a commercially available wound healing agent)

  • Wistar albino rats

  • Anesthetic agent

  • Surgical instruments

  • Graph paper (for wound area measurement)

Procedure:

  • Acclimatize animals to laboratory conditions.

  • Anesthetize a rat and shave the dorsal thoracic region.

  • Create a full-thickness excision wound of a specific diameter (e.g., 500 mm²) using a sterile biopsy punch.

  • Divide the animals into three groups: control, standard, and test.

  • Apply the respective formulations topically to the wound area once daily.

  • Measure the wound area on specific days (e.g., 4, 8, 12, 16) by tracing the wound margin on a transparent sheet and then transferring it to graph paper.

  • Calculate the percentage of wound contraction using the formula: % Wound Contraction = [(Initial Wound Area - Specific Day Wound Area) / Initial Wound Area] x 100

  • Monitor the period of epithelialization (the number of days required for the complete closure of the wound).

  • At the end of the study, skin samples can be collected for histopathological examination to assess tissue regeneration, collagen deposition, and inflammation.

Protocol 3: In Vitro Anti-Inflammatory Assay (Protein Denaturation Inhibition)

This assay is a simple and rapid method to screen for anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.

Materials:

  • This compound solution/extract

  • Bovine serum albumin (BSA) solution (e.g., 1% w/v)

  • Phosphate buffered saline (PBS, pH 6.8)

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Prepare different concentrations of the this compound test solution.

  • In separate test tubes, mix 400 µL of the test/standard solutions with 2 mL of 1% BSA solution.

  • Adjust the pH of the reaction mixture to 6.8 using 1N HCl.

  • Incubate the samples at room temperature for a specified time, followed by heating in a water bath at a specific temperature (e.g., 55°C) for 20 minutes.

  • After cooling, measure the absorbance of the solutions at 600 nm.

  • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • Determine the IC50 value (the concentration of the test sample required to inhibit 50% of protein denaturation).

Protocol 4: Synthesis of this compound Nanoparticles (Direct Precipitation Method)

This protocol describes a simple method for the synthesis of this compound nanoparticles.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Polyvinyl alcohol (PVA) as a capping agent (optional)

  • Distilled water

Procedure:

  • Prepare aqueous solutions of zinc nitrate hexahydrate and ammonium carbonate of desired molarity.

  • If using a capping agent, dissolve PVA in the ammonium carbonate solution.

  • Slowly add the zinc nitrate solution dropwise to the ammonium carbonate solution under constant stirring.

  • Continue stirring for a specified period to allow for the complete precipitation of this compound.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the precipitate multiple times with distilled water and then with ethanol to remove any unreacted precursors and impurities.

  • Dry the resulting this compound nanoparticles in an oven at a suitable temperature.

Signaling Pathways and Mechanisms of Action

Zinc's Role in Wound Healing and Skin Homeostasis

Zinc ions (Zn²⁺) released from this compound play a crucial role in all phases of wound healing: inflammation, proliferation, and remodeling.

  • Inflammation: Zinc modulates the activity of immune cells and can have anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which leads to a decrease in the production of pro-inflammatory cytokines like TNF-α and IL-1β.

  • Proliferation: Zinc is essential for the proliferation and differentiation of keratinocytes, the primary cells of the epidermis. It acts as a cofactor for numerous enzymes and transcription factors involved in cell division and protein synthesis.

  • Collagen Synthesis and Remodeling: Zinc is a critical cofactor for enzymes involved in collagen synthesis and degradation, such as lysyl oxidase and matrix metalloproteinases (MMPs). This ensures the proper formation and remodeling of the extracellular matrix during wound repair.

Wound_Healing_Pathway ZC This compound Zn2 Zn²⁺ Ions ZC->Zn2 Dissolution Inflammation Inflammation Phase Zn2->Inflammation Proliferation Proliferation Phase Zn2->Proliferation Remodeling Remodeling Phase Zn2->Remodeling Immune_Mod Immune Cell Modulation Inflammation->Immune_Mod Kera_Prolif Keratinocyte Proliferation Proliferation->Kera_Prolif Kera_Diff Keratinocyte Differentiation Proliferation->Kera_Diff Collagen_Syn Collagen Synthesis Remodeling->Collagen_Syn MMP_Reg MMP Regulation Remodeling->MMP_Reg NFkB_Inhibit NF-κB Inhibition Immune_Mod->NFkB_Inhibit Cytokine_Red ↓ Pro-inflammatory Cytokines NFkB_Inhibit->Cytokine_Red Wound_Closure Wound Closure Cytokine_Red->Wound_Closure Kera_Prolif->Wound_Closure Kera_Diff->Wound_Closure ECM_Remodel ECM Remodeling MMP_Reg->ECM_Remodel ECM_Remodel->Wound_Closure

Role of Zinc Ions in the Phases of Wound Healing.
Experimental Workflow for Evaluating Topical Formulations

The following diagram outlines a typical workflow for the development and evaluation of a topical pharmaceutical formulation containing this compound.

Experimental_Workflow Form_Dev Formulation Development (e.g., Cream, Ointment) Phys_Char Physicochemical Characterization (pH, viscosity, particle size) Form_Dev->Phys_Char Stability Stability Studies (Temperature, Humidity) Phys_Char->Stability In_Vitro In Vitro Evaluation Stability->In_Vitro In_Vivo In Vivo Evaluation (Animal Models) In_Vitro->In_Vivo Promising Results Antimicrobial Antimicrobial Activity (MIC, MBC) In_Vitro->Antimicrobial Anti_Inflam Anti-inflammatory Assays (e.g., Protein Denaturation) In_Vitro->Anti_Inflam Clinical Clinical Trials (Human Subjects) In_Vivo->Clinical Safety & Efficacy Wound_Healing Wound Healing Models (Excision, Incision) In_Vivo->Wound_Healing Skin_Irritation Skin Irritation/Sensitization In_Vivo->Skin_Irritation Efficacy Efficacy Studies Clinical->Efficacy Safety Safety Assessment Clinical->Safety Final_Product Final Pharmaceutical Product Efficacy->Final_Product Safety->Final_Product

Workflow for Topical Formulation Development and Evaluation.

Conclusion

This compound is a well-established and effective ingredient in a variety of pharmaceutical formulations. Its multifaceted properties, including anti-inflammatory, astringent, and antimicrobial effects, make it particularly valuable in dermatological applications. The protocols and data presented in this document provide a foundation for researchers and drug development professionals to explore and optimize the use of this compound in novel and existing therapeutic products. Further research into the specific mechanisms of action and the development of advanced delivery systems, such as nanoparticles, will continue to expand the pharmaceutical applications of this versatile compound.

References

Application Notes and Protocols for the Use of Zinc Carbonate in Agricultural Fertilizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of zinc carbonate (ZnCO₃) as a zinc fertilizer in agriculture. The document details its impact on crop yield and soil health, presents protocols for its evaluation, and includes visual representations of key processes.

Introduction to Zinc in Agriculture

Zinc (Zn) is an essential micronutrient for plant growth and development, playing a crucial role in various physiological processes, including photosynthesis, enzyme activation, and protein synthesis.[1] Zinc deficiency in soils is a widespread agricultural problem, leading to reduced crop yields and nutritional quality.[2] this compound is one of several zinc-containing compounds used to correct zinc deficiencies in soils and improve crop production.[3]

Chemical Properties and Agronomic Relevance of this compound

This compound is a white, crystalline powder that is slightly soluble in water but more soluble in acidic conditions.[4] Its lower solubility compared to zinc sulfate can provide a slower, more sustained release of zinc into the soil solution. This characteristic can be advantageous in preventing rapid leaching and providing a longer-lasting source of zinc for plant uptake. However, in alkaline or calcareous soils, the availability of zinc from this compound may be reduced due to the formation of less soluble zinc compounds.[5]

Data Presentation: Efficacy of Zinc Fertilizers

The following tables summarize quantitative data from various studies on the effectiveness of different zinc fertilizers on crop yield and zinc uptake. While direct comparative data for this compound is limited in the literature, the following data for other common zinc sources provide a benchmark for evaluation.

Table 1: Effect of Different Zinc Fertilizer Sources on Maize (Corn) Yield

Zinc SourceApplication Rate (kg Zn/ha)Yield Increase (%)Soil TypeReference
Zinc Sulfate2.242.8Silt Loam
Zinc Sulfate510-15Sandy Loam
Zinc Sulfate11.29.4Silt Loam
Zinc Oxide55-10Sandy Loam
Chelated Zinc (Zn-EDTA)25-8Clay Loam

Table 2: Effect of Different Zinc Fertilizer Sources on Wheat Yield and Zinc Uptake

Zinc SourceApplication Rate (kg Zn/ha)Grain Yield Increase (%)Grain Zn Uptake (g/ha)Soil TypeReference
Zinc Sulfate25 (Soil) + 0.5% (Foliar)12.5150-200Loam
Zinc Sulfate13.210100-150Clay Loam
Zinc Oxide526-41120-180Calcareous
Zinc Oxide (Nanoparticles)Moderate doses56Not specifiedNot specified
Chelated Zinc (Zn-EDTA)0.2510120-160Clay Loam

Table 3: Effect of Different Zinc Fertilizer Sources on Rice Yield and Zinc Uptake

Zinc SourceApplication Rate (% Zn coating on urea)Grain Yield Increase (%)Grain Zn Uptake (g/ha)Soil TypeReference
Zinc Sulfate2.015-20200-250Alluvial
Zinc Oxide2.010-15150-200Alluvial
Zinc Oxide (Nanoparticles)20-60 mg/L (Foliar)3.2-5.120-40% increaseZinc-deficient

Experimental Protocols

Protocol 1: Greenhouse Pot Experiment to Evaluate this compound Efficacy

Objective: To assess the impact of this compound on plant growth, yield, and zinc uptake in a controlled greenhouse environment.

Materials:

  • Pots (5 kg capacity)

  • Soil with known zinc deficiency

  • This compound (ZnCO₃), Zinc sulfate (ZnSO₄·7H₂O), and Zinc oxide (ZnO)

  • Crop seeds (e.g., maize, wheat, or rice)

  • Deionized water

  • Nutrient solution (excluding zinc for the control group)

  • Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Procedure:

  • Soil Preparation: Fill each pot with 5 kg of air-dried, sieved (2 mm) zinc-deficient soil.

  • Fertilizer Application:

    • Control Group: No zinc fertilizer.

    • Treatment Groups: Apply this compound, zinc sulfate, and zinc oxide at desired rates (e.g., 5, 10, 15 mg Zn/kg soil). Each treatment should have at least three replicates.

    • Thoroughly mix the fertilizers with the soil in each pot.

  • Sowing: Sow a predetermined number of seeds in each pot at a uniform depth.

  • Growth Conditions: Maintain optimal greenhouse conditions (temperature, humidity, and light). Water the pots regularly with deionized water to maintain soil moisture.

  • Data Collection:

    • Plant Height: Measure plant height at regular intervals (e.g., weekly).

    • Biomass: At harvest, separate the plants into shoots and roots. Record the fresh and dry weight of each part.

    • Yield: For grain crops, harvest the grains and record the grain yield per pot.

  • Plant Tissue Analysis:

    • Dry the plant samples (shoots, roots, and grains) in an oven at 70°C for 48 hours.

    • Grind the dried samples to a fine powder.

    • Digest a known weight of the powdered sample using a di-acid mixture (e.g., nitric acid and perchloric acid).

    • Determine the zinc concentration in the digest using AAS or ICP-MS.

  • Data Analysis:

    • Calculate zinc uptake by multiplying the zinc concentration by the dry weight of the respective plant part.

    • Statistically analyze the data (e.g., using ANOVA) to determine the significance of differences between treatments.

Protocol 2: Field Trial to Evaluate this compound Efficacy

Objective: To evaluate the performance of this compound under field conditions.

Materials:

  • Field plot with identified zinc deficiency

  • This compound, Zinc sulfate, and Zinc oxide

  • Tractor and other farm machinery for land preparation and sowing

  • Standard fertilizers (N, P, K) as per soil test recommendations

  • Plant sampling equipment

  • GPS for plot mapping

Procedure:

  • Experimental Design: Use a Randomized Complete Block Design (RCBD) with at least three replications for each treatment.

  • Plot Preparation: Prepare the land as per standard agricultural practices for the chosen crop.

  • Fertilizer Application:

    • Broadcast and incorporate the zinc fertilizers at the desired rates into the respective plots before sowing.

    • Apply a uniform basal dose of N, P, and K fertilizers to all plots.

  • Sowing: Sow the crop uniformly across all plots.

  • Crop Management: Follow standard agronomic practices for irrigation, weed control, and pest management throughout the growing season.

  • Data Collection:

    • Soil Sampling: Collect composite soil samples from each plot before fertilizer application and after harvest for zinc analysis.

    • Plant Sampling: Collect leaf samples at critical growth stages for zinc analysis.

    • Yield Data: Harvest the crop from the net plot area of each treatment and record the grain and straw/stover yield.

  • Analysis:

    • Analyze soil and plant samples for zinc concentration as described in Protocol 1.

    • Analyze the yield data statistically to compare the performance of different zinc fertilizers.

Mandatory Visualizations

G SoilSolution Soil Solution (Available Zn²⁺) PlantRoots Plant Roots SoilSolution->PlantRoots Uptake ClayMinerals Clay Minerals & Oxides SoilSolution->ClayMinerals Adsorption Leaching Leaching SoilSolution->Leaching PlantRoots->SoilSolution Root Exudates (Mobilization) OrganicMatter Soil Organic Matter OrganicMatter->SoilSolution Mineralization ClayMinerals->SoilSolution Desorption ZincCarbonate This compound (Fertilizer) ZincCarbonate->SoilSolution Dissolution CropResidues Crop Residues CropResidues->OrganicMatter Decomposition

Caption: Zinc cycle in an agricultural soil fertilized with this compound.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Data Collection & Analysis Phase cluster_3 Conclusion Site Selection Site Selection Soil Sampling & Analysis Soil Sampling & Analysis Site Selection->Soil Sampling & Analysis Experimental Design Experimental Design Soil Sampling & Analysis->Experimental Design Fertilizer & Seed Procurement Fertilizer & Seed Procurement Experimental Design->Fertilizer & Seed Procurement Land Preparation Land Preparation Fertilizer & Seed Procurement->Land Preparation Fertilizer Application Fertilizer Application Land Preparation->Fertilizer Application Sowing Sowing Fertilizer Application->Sowing Crop Management Crop Management Sowing->Crop Management Plant Sampling Plant Sampling Crop Management->Plant Sampling Harvesting & Yield Measurement Harvesting & Yield Measurement Plant Sampling->Harvesting & Yield Measurement Sample Processing & Analysis Sample Processing & Analysis Harvesting & Yield Measurement->Sample Processing & Analysis Statistical Analysis Statistical Analysis Sample Processing & Analysis->Statistical Analysis Reporting Reporting Statistical Analysis->Reporting

Caption: Experimental workflow for evaluating this compound fertilizer efficacy.

G start Start: Assess Need for Zinc Fertilization soil_test Soil Test for Available Zinc start->soil_test plant_analysis Plant Tissue Analysis start->plant_analysis visual_symptoms Observe Visual Deficiency Symptoms start->visual_symptoms decision1 Is Zinc Level Below Critical Threshold? soil_test->decision1 plant_analysis->decision1 visual_symptoms->decision1 apply_zn Apply Zinc Fertilizer decision1->apply_zn Yes no_action No Immediate Action Required decision1->no_action No decision2 Is Soil pH Alkaline? decision2->apply_zn No (Consider ZnSO4) decision2->apply_zn Yes (Consider Chelated Zn or higher rates of ZnCO3) apply_zn->decision2 monitor Monitor Crop Response apply_zn->monitor

Caption: Logical relationship for zinc fertilization decision-making.

References

Application Notes and Protocols: Zinc Carbonate for Heavy Metal Removal from Wastewater

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Heavy metal contamination in wastewater is a significant environmental and health concern due to the toxicity, persistence, and bio-accumulative nature of metals such as lead (Pb), cadmium (Cd), copper (Cu), and zinc (Zn).[1] Various industries, including battery manufacturing, electroplating, and mining, are major sources of this pollution.[2] Conventional treatment methods like chemical precipitation, ion exchange, and membrane filtration can be expensive and sometimes inefficient, especially at low metal concentrations.[3][4]

Adsorption is a promising alternative due to its high efficiency, cost-effectiveness, and potential for adsorbent regeneration.[2] While materials like activated carbon and various biomasses have been extensively studied, the use of inorganic mineral compounds is also gaining attention.

This document provides detailed application notes on the use of zinc carbonate (ZnCO₃) as an adsorbent for removing heavy metals from aqueous solutions. The primary mechanism of removal is based on the principle of precipitation, where the target heavy metal ions react with carbonate to form insoluble metal carbonates on the adsorbent surface. This process is analogous to heavy metal removal by calcium carbonate, which has demonstrated high efficiency.

2.0 Proposed Mechanism of Heavy Metal Removal

The removal of heavy metal cations (represented as Me²⁺) from wastewater by this compound is believed to occur primarily through two simultaneous mechanisms at the solid-liquid interface:

  • Surface Precipitation/Coprecipitation: The carbonate ions (CO₃²⁻) on the surface of the this compound particles act as precipitation sites. Heavy metal ions in the solution, such as Pb²⁺ or Cd²⁺, react with these surface carbonate ions to form new, highly insoluble metal carbonate phases (e.g., PbCO₃, CdCO₃) directly on the adsorbent. This process is highly effective because many heavy metal carbonates are significantly less soluble than this compound.

  • Ion Exchange: Cation exchange can occur where the target heavy metal ions in the solution replace the zinc ions (Zn²⁺) in the this compound lattice. This is thermodynamically favorable if the resulting new metal carbonate is more stable and has a lower solubility product (Ksp) than ZnCO₃.

The overall reaction can be generalized as:

Me²⁺(aq) + ZnCO₃(s) ⇌ MeCO₃(s) + Zn²⁺(aq)

3.0 Experimental Protocols

The following protocols are designed to evaluate the efficacy of this compound as an adsorbent for heavy metal removal through batch adsorption studies.

3.1 Adsorbent Preparation

  • Source: Use commercially available this compound powder or synthesize it. Nanoparticles can be synthesized via methods like electrodeposition for potentially higher surface area and reactivity.

  • Preparation:

    • Wash the ZnCO₃ powder (50 g) with deionized water (3 x 200 mL) to remove any soluble impurities.

    • Dry the washed powder in an oven at 105 °C for 12 hours.

    • Grind the dried adsorbent and sieve it to a uniform particle size (e.g., 100-200 mesh) to ensure consistent surface area.

    • Store the prepared adsorbent in a desiccator until use.

3.2 Preparation of Synthetic Wastewater

  • Stock Solution (1000 mg/L): Prepare a stock solution for each heavy metal of interest. For example, to prepare a 1000 mg/L Pb²⁺ stock solution, dissolve 1.598 g of lead(II) nitrate (Pb(NO₃)₂) in 1 liter of deionized water.

  • Working Solutions: Prepare working solutions of desired concentrations (e.g., 10, 25, 50, 100 mg/L) by diluting the stock solution with deionized water.

3.3 Batch Adsorption Experiments

These experiments are designed to determine the optimal conditions for heavy metal removal.

A. General Workflow

G prep 1. Adsorbent & Solution Preparation batch 2. Batch Adsorption (Varying one parameter: pH, Dose, Time, Conc.) prep->batch separate 3. Separation (Centrifugation/Filtration) batch->separate analyze 4. Analysis of Supernatant (AAS or ICP-OES) separate->analyze calc 5. Calculation (Removal %, Adsorption Capacity) analyze->calc data 6. Data Modeling (Isotherms, Kinetics) calc->data

B. Protocol to Determine Optimal pH

  • Add a fixed amount of ZnCO₃ adsorbent (e.g., 0.5 g) to a series of 250 mL Erlenmeyer flasks.

  • Add 100 mL of a fixed concentration heavy metal solution (e.g., 50 mg/L) to each flask.

  • Adjust the initial pH of the solutions in each flask to a range of values (e.g., 3, 4, 5, 6, 7, 8) using 0.1 M HCl or 0.1 M NaOH.

  • Agitate the flasks on an orbital shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 3 hours).

  • After agitation, separate the adsorbent from the solution by filtration or centrifugation.

  • Analyze the final concentration of the heavy metal in the supernatant using Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • The pH that results in the highest percentage of metal removal is the optimum pH.

C. Protocol to Determine Optimal Adsorbent Dose

  • Using the optimal pH determined above, add varying amounts of the ZnCO₃ adsorbent (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 g) to a series of flasks containing 100 mL of the heavy metal solution.

  • Follow steps 4-6 from the pH optimization protocol.

  • The dose at which removal efficiency plateaus is the optimal adsorbent dose.

D. Protocol to Determine Optimal Contact Time (Kinetics)

  • Using the optimal pH and adsorbent dose, prepare a set of identical flasks.

  • Start the agitation for all flasks simultaneously.

  • Withdraw samples at different time intervals (e.g., 5, 15, 30, 60, 120, 180 minutes).

  • Immediately separate and analyze the supernatant for each time point as described previously.

  • The time at which the metal concentration in the solution becomes constant is the equilibrium time.

3.4 Data Analysis

  • Removal Efficiency (%):

    • Removal % = ((C₀ - Cₑ) / C₀) * 100

    • Where C₀ is the initial metal concentration (mg/L) and Cₑ is the equilibrium metal concentration (mg/L).

  • Adsorption Capacity at Equilibrium (qₑ, mg/g):

    • qₑ = (C₀ - Cₑ) * V / m

    • Where V is the volume of the solution (L) and m is the mass of the adsorbent (g).

4.0 Data Presentation

Quantitative data from the experiments should be summarized for clear comparison. The following tables provide an illustrative example of how results can be presented.

Table 1: Optimal Conditions for Heavy Metal Removal by Carbonate-Based Adsorbents Note: Data is illustrative and based on typical values for carbonate adsorbents.

Heavy MetalAdsorbentOptimal pHOptimal Dose (g/L)Equilibrium Time (min)Max Removal %Reference
Lead (Pb²⁺)Activated Carbon6.05-20180>95%
Zinc (Zn²⁺)Fly Ash6.01012086.9%
Cadmium (Cd²⁺)Fly Ash5.0 - 6.01012081.8%
Copper (Cu²⁺)Eggshell Powder6.06-10120~99%

Table 2: Comparative Adsorption Capacities of Various Adsorbents Note: Data is illustrative and compiled from various sources.

AdsorbentTarget MetalMax Adsorption Capacity (q_max, mg/g)Reference
ZnO-C NanoparticlesCd(II)213
ZnO-C NanoparticlesZn(II)215
Calcium CarbonatePb(II)>400 (calculated)
Calcium CarbonateZn(II)>400 (calculated)
BentonitePb(II)~25

5.0 Adsorbent Regeneration and Metal Recovery

Regeneration is crucial for making the adsorption process economical and sustainable. It allows the adsorbent to be reused and the captured heavy metals to be recovered in a concentrated form.

Protocol for Regeneration:

  • Desorption: After an adsorption cycle, separate the metal-laden ZnCO₃ adsorbent from the solution.

  • Wash the adsorbent with a small amount of deionized water to remove any unbound metal ions.

  • Transfer the adsorbent to a flask containing a mild acidic solution (e.g., 0.1 M HCl or 0.1 M HNO₃). The acid will dissolve the precipitated heavy metal carbonates and release the metal ions into the solution.

    • Reaction Example: PbCO₃(s) + 2H⁺(aq) → Pb²⁺(aq) + H₂O(l) + CO₂(g)

  • Agitate for a set period (e.g., 60 minutes) to ensure complete desorption.

  • Separate the adsorbent from the acidic solution. This solution now contains a high concentration of the recovered heavy metal, which can be treated further (e.g., by electrowinning).

  • Neutralization: Thoroughly wash the regenerated ZnCO₃ with deionized water until the pH of the wash water is neutral. This step is critical to remove residual acid and restore the adsorbent's surface properties.

  • Dry the regenerated adsorbent in an oven at 105 °C.

  • The regenerated ZnCO₃ can now be reused in subsequent adsorption cycles. The efficiency of the regenerated adsorbent should be tested over several cycles to determine its stability and reusability.

References

Application Note: Comprehensive Characterization of Zinc Carbonate Using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Zinc carbonate (ZnCO₃) and its basic forms, such as hydrozincite (Zn₅(CO₃)₂(OH)₆), are critical compounds in various fields, including pharmaceuticals, catalysts, and pigments. A thorough understanding of their physicochemical properties is essential for quality control, formulation development, and predicting material performance. X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) are powerful analytical techniques that provide complementary information for a comprehensive characterization. XRD reveals crystallographic structure, phase purity, and crystallite size, while SEM provides direct visualization of particle morphology, size, and surface texture.[1] This document outlines detailed protocols for the characterization of this compound using these two techniques.

X-ray Diffraction (XRD) Analysis

Application: XRD is an indispensable technique for the solid-state characterization of this compound. It is used to identify the specific crystalline phase, as zinc may be present as anhydrous this compound, basic this compound (hydrozincite), or as impurities like zinc oxide (ZnO).[2][3] The technique provides definitive structural information by comparing the obtained diffraction pattern with standard reference patterns from databases like the International Centre for Diffraction Data (ICDD).[4] Furthermore, the sharpness of the diffraction peaks can be used to assess the degree of crystallinity and to calculate the average crystallite size using the Debye-Scherrer equation, which is crucial for understanding material properties like dissolution rate and reactivity.[5]

Experimental Protocol for XRD

1. Sample Preparation:

  • Grind approximately 100-200 mg of the this compound sample into a fine, homogenous powder using an agate mortar and pestle. This is critical to minimize preferred orientation effects.

  • Carefully pack the powder into a sample holder, ensuring the surface is smooth, flat, and level with the holder's rim. A glass slide can be used to gently press and flatten the surface.

2. Instrument Setup and Data Collection:

  • Place the sample holder into the diffractometer.

  • Configure the instrument with typical settings for powder analysis:

    • X-ray Source: Cu Kα (λ = 1.5406 Å).
    • Scan Range (2θ): 10° to 80°.
    • Step Size: 0.02°.
    • Scan Speed / Dwell Time: 1-2 seconds per step.

  • Initiate the scan to collect the diffraction pattern.

3. Data Analysis:

  • Process the raw data to perform background subtraction.

  • Identify the angular positions (2θ) and relative intensities of the diffraction peaks.

  • Compare the experimental diffraction pattern with standard reference patterns from the ICDD or JCPDS (Joint Committee on Powder Diffraction Standards) database to confirm the phase identity (e.g., hydrozincite, smithsonite).

  • Calculate the average crystallite size (D) using the Debye-Scherrer formula for the most intense diffraction peak:

    • D = Kλ / (β cosθ)
    • Where: K is the Scherrer constant (typically ~0.94), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the peak in radians, and θ is the Bragg angle.

Quantitative Data Summary: XRD Analysis
ParameterTypical Value / FindingReference Source
Identified Phase Hydrozincite (Zn₅(CO₃)₂(OH)₆)JCPDS No. 00-011-0287
Key Diffraction Peaks (2θ) ~13.5°, ~24.2°, ~28.0°, ~32.5°, ~33.2°
Crystallinity High and sharp peaks indicate good crystallinity.
Calculated Crystallite Size 14 - 40 nm

Scanning Electron Microscopy (SEM) Analysis

Application: SEM is used to investigate the surface morphology, particle size, and aggregation state of this compound powders. This analysis provides direct visual evidence of the material's microstructure, which influences properties such as flowability, compressibility, and surface area. For instance, SEM can reveal whether particles are spherical, needle-like, or form larger agglomerates through sticky bonding. This information is complementary to the crystallite size data from XRD, as SEM measures the overall particle size, which may consist of multiple crystallites.

Experimental Protocol for SEM

1. Sample Preparation:

  • Place a double-sided conductive carbon tape onto an aluminum SEM stub.

  • Carefully mount a small amount of the this compound powder onto the tape.

  • Remove excess loose powder by gently tapping the side of the stub or using a jet of dry air to ensure a monolayer of particles where possible.

2. Conductive Coating:

  • If the sample is non-conductive, place the stub in a sputter coater.

  • Apply a thin (~5-10 nm) layer of a conductive material, such as gold (Au) or a gold-palladium (Au-Pd) alloy, to prevent electron beam charging artifacts.

3. Imaging and Data Collection:

  • Insert the prepared stub into the SEM chamber and evacuate to a high vacuum.

  • Apply an appropriate accelerating voltage (e.g., 5-15 kV). A lower voltage may be used to reduce beam damage and charging for sensitive samples.

  • Focus the electron beam on the sample and adjust magnification to visualize the particle morphology.

  • Capture images at various magnifications (e.g., 5,000x to 50,000x) to observe both overall morphology and fine surface details.

4. Data Analysis:

  • Analyze the captured micrographs to describe the particle shape (e.g., spherical, nanoneedles, irregular).

  • Use the SEM software's measurement tools to determine the particle size distribution from a representative number of particles.

  • Observe the degree of aggregation or agglomeration of the particles.

Quantitative Data Summary: SEM Analysis
ParameterTypical ObservationReference Source
Particle Morphology Spherical nanoparticles, bread spongy, nanoneedles, large agglomerates.
Average Particle Size 20 - 100 nm (can vary significantly based on synthesis).
Aggregation State Particles can form larger agglomerates due to "sticky bonding".
Surface Texture Can range from smooth to rough depending on the phase and synthesis method.

Integrated Characterization Workflow

The following diagram illustrates the logical workflow for a comprehensive characterization of a this compound sample, integrating both XRD and SEM analyses.

G cluster_prep Sample Preparation cluster_xrd_prep XRD Prep cluster_sem_prep SEM Prep cluster_analysis Instrumental Analysis cluster_data Data Interpretation sample This compound Powder grind Grind to Fine Powder sample->grind mount_sem Mount on SEM Stub sample->mount_sem mount_xrd Mount on XRD Holder grind->mount_xrd xrd XRD Analysis (10-80° 2θ) mount_xrd->xrd coat Sputter Coat (e.g., Gold) mount_sem->coat sem SEM Imaging (5-15 kV) coat->sem xrd_data Phase Identification Crystallite Size Crystallinity xrd->xrd_data sem_data Particle Morphology Particle Size Aggregation sem->sem_data conclusion Integrated Material Characterization Report xrd_data->conclusion sem_data->conclusion

Caption: Experimental workflow for this compound characterization.

References

Application Notes and Protocols for Sputtered Zinc-Based Thin Films

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

These application notes provide a comprehensive overview of the deposition of zinc-based thin films using magnetron sputtering, a widely used physical vapor deposition (PVD) technique. While the initial topic of interest was zinc carbonate (ZnCO₃) as a sputtering target, a thorough review of the scientific literature reveals that this is not a common practice. The predominant methods for producing zinc-based thin films, particularly zinc oxide (ZnO), involve the use of either a ceramic zinc oxide (ZnO) target or a metallic zinc (Zn) target.

This document focuses on these well-established and extensively documented methods. Zinc oxide thin films are of significant interest across various fields, including optoelectronics, sensor technology, and biomedical applications, due to their unique combination of high electrical conductivity, optical transparency, and biocompatibility. For professionals in drug development, ZnO thin films offer potential as biocompatible coatings, carriers for drug delivery, and components in biosensors.

Sputtering of Zinc Oxide (ZnO) Thin Films: An Overview

Magnetron sputtering is a versatile technique for depositing high-quality, uniform thin films. For zinc oxide films, two primary approaches are employed:

  • Direct Sputtering from a Zinc Oxide (ZnO) Target: In this method, a ceramic target of high-purity ZnO is used. An inert gas, typically Argon (Ar), is introduced into a vacuum chamber and ionized to create a plasma. The energetic Ar⁺ ions bombard the ZnO target, ejecting ZnO molecules that then deposit onto a substrate. This method is straightforward and offers good control over film stoichiometry.

  • Reactive Sputtering from a Metallic Zinc (Zn) Target: This technique utilizes a high-purity metallic zinc target. In addition to the inert sputtering gas (Ar), a reactive gas, oxygen (O₂), is introduced into the chamber. The sputtered zinc atoms react with the oxygen on the substrate surface to form a zinc oxide film. This method can offer higher deposition rates and is a cost-effective alternative to using ceramic targets.[1]

The properties of the resulting ZnO thin films are highly dependent on the sputtering parameters, which can be precisely controlled to tailor the film for specific applications.

Data Presentation: Sputtering Parameters and Resulting Film Properties

The following tables summarize typical sputtering parameters and the corresponding properties of ZnO thin films deposited by RF magnetron sputtering, a common configuration of this technique.

Table 1: Typical Sputtering Parameters for ZnO Thin Film Deposition

ParameterFrom ZnO TargetFrom Metallic Zn Target
Target Purity ≥ 99.99%≥ 99.99%
Base Pressure < 5 x 10⁻⁶ Torr< 5 x 10⁻⁶ Torr
Working Pressure 1 - 20 mTorr1 - 20 mTorr
Sputtering Gas Argon (Ar)Argon (Ar)
Reactive Gas Not ApplicableOxygen (O₂)
Ar:O₂ Flow Ratio Not Applicable10:1 to 1:1
RF Power 50 - 200 W50 - 200 W
Substrate Temperature Room Temperature to 500°CRoom Temperature to 500°C
Target-Substrate Distance 3 - 10 cm3 - 10 cm

Table 2: Resulting Properties of Sputtered ZnO Thin Films

PropertyTypical Range of ValuesInfluencing Parameters
Thickness 50 - 1000 nmDeposition Time, RF Power, Working Pressure
Crystallinity Amorphous to Polycrystalline (Hexagonal Wurtzite)Substrate Temperature, RF Power, Working Pressure
Optical Transmittance > 80% in the visible rangeStoichiometry, Surface Roughness
Optical Bandgap 3.2 - 3.4 eVDoping, Stoichiometry, Crystal Structure
Electrical Resistivity 10⁻⁴ - 10⁶ Ω·cmOxygen Partial Pressure, Doping, Substrate Temperature
Surface Roughness (RMS) 1 - 10 nmWorking Pressure, RF Power, Substrate Temperature

Experimental Protocols

The following are generalized protocols for the deposition of ZnO thin films using RF magnetron sputtering. The specific parameters should be optimized for the intended application and the specific sputtering system being used.

Protocol for Sputtering from a Zinc Oxide (ZnO) Target
  • Substrate Preparation:

    • Clean the substrate (e.g., glass, silicon wafer, or a biocompatible polymer) sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrate with a stream of high-purity nitrogen gas.

    • Mount the substrate onto the substrate holder in the sputtering chamber.

  • System Pump-Down:

    • Evacuate the sputtering chamber to a base pressure of at least 5 x 10⁻⁶ Torr to minimize contamination.

  • Deposition Process:

    • Introduce high-purity Argon (Ar) gas into the chamber at a controlled flow rate to achieve the desired working pressure (e.g., 5 mTorr).[2]

    • Set the substrate temperature to the desired value (e.g., 200°C).[2]

    • Apply RF power to the ZnO target (e.g., 100 W).

    • Initiate a pre-sputtering step for 5-10 minutes with the shutter closed to clean the target surface.

    • Open the shutter to begin the deposition of the ZnO thin film onto the substrate.

    • The deposition time will determine the final film thickness.

  • Post-Deposition:

    • Turn off the RF power and allow the substrate to cool down in a vacuum or in an inert atmosphere.

    • Vent the chamber to atmospheric pressure with nitrogen gas and remove the coated substrate.

Protocol for Reactive Sputtering from a Metallic Zinc (Zn) Target
  • Substrate Preparation:

    • Follow the same procedure as described in section 3.1.

  • System Pump-Down:

    • Follow the same procedure as described in section 3.1.

  • Deposition Process:

    • Introduce high-purity Argon (Ar) and Oxygen (O₂) gases into the chamber at controlled flow rates to achieve the desired working pressure and Ar:O₂ ratio (e.g., 10:1).

    • Set the substrate temperature to the desired value (e.g., room temperature).

    • Apply RF power to the metallic Zn target (e.g., 120 W).

    • Perform a pre-sputtering step for 5-10 minutes with the shutter closed.

    • Open the shutter to commence the reactive deposition of the ZnO thin film.

    • Monitor and control the deposition time to achieve the desired film thickness.

  • Post-Deposition:

    • Follow the same procedure as described in section 3.1.

Visualizations

The following diagrams illustrate the experimental workflow and the relationships between sputtering parameters and film properties.

G cluster_prep Preparation cluster_process Sputtering Process cluster_post Post-Deposition sub_prep Substrate Cleaning sub_mount Substrate Mounting sub_prep->sub_mount target_install Target Installation sub_mount->target_install pump_down Chamber Pump-Down (Base Pressure) target_install->pump_down gas_intro Gas Introduction (Ar / Ar+O2) pump_down->gas_intro set_params Set Parameters (Power, Temp, etc.) gas_intro->set_params pre_sputter Pre-sputtering (Shutter Closed) set_params->pre_sputter deposition Deposition (Shutter Open) pre_sputter->deposition cool_down Cool Down deposition->cool_down vent Chamber Venting cool_down->vent removal Sample Removal vent->removal characterization Film Characterization removal->characterization

Caption: Experimental workflow for thin film deposition.

G cluster_params Sputtering Parameters cluster_props Thin Film Properties power RF Power thickness Thickness power->thickness crystallinity Crystallinity power->crystallinity roughness Surface Roughness power->roughness pressure Working Pressure pressure->thickness pressure->crystallinity pressure->roughness temp Substrate Temperature temp->crystallinity temp->roughness gas Gas Composition (Ar:O2 Ratio) transparency Optical Transparency gas->transparency resistivity Electrical Resistivity gas->resistivity

Caption: Influence of sputtering parameters on film properties.

References

Application Notes and Protocols for Zinc Carbonate in Industrial Gas Desulfurization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc carbonate (ZnCO₃), along with its basic form, hydrozincite (Zn₅(CO₃)₂(OH)₆), plays a crucial role as a precursor material in the synthesis of sorbents for the desulfurization of industrial gas streams. The primary application involves the thermal decomposition of this compound to produce high-surface-area zinc oxide (ZnO), an active agent for the removal of hydrogen sulfide (H₂S) and other sulfur-containing compounds. The porosity and reactivity of the resulting ZnO are critical for its desulfurization efficiency. This document provides detailed application notes and experimental protocols for the preparation, characterization, and performance evaluation of this compound-derived desulfurizers.

Principle of Desulfurization and Regeneration

The desulfurization process using this compound-based sorbents is a multi-stage process involving activation, sulfidation, and regeneration.

  • Sorbent Activation (Calcination): this compound is thermally decomposed to form active zinc oxide, which possesses a porous structure. ZnCO₃(s) → ZnO(s) + CO₂(g)

  • Sulfidation (Desulfurization): The active zinc oxide reacts with hydrogen sulfide present in the industrial gas stream, capturing the sulfur as solid zinc sulfide. ZnO(s) + H₂S(g) → ZnS(s) + H₂O(g)

  • Direct Sulfidation: In some applications, particularly with nanocrystalline this compound, direct reaction with H₂S can occur at lower temperatures.[1] The overall reaction is: ZnCO₃(s) + H₂S(g) → ZnS(s) + H₂O(g) + CO₂(g)[2]

  • Sorbent Regeneration: The spent sorbent (ZnS) can be regenerated back to ZnO through oxidation at elevated temperatures, allowing for its reuse. 2ZnS(s) + 3O₂(g) → 2ZnO(s) + 2SO₂(g)[3]

The effectiveness of this compound as a precursor lies in its ability to generate a high specific surface area upon decomposition, which is a key factor for an efficient gas-solid reaction with sulfur compounds.[1]

Experimental Protocols

Protocol 1: Preparation of Zinc-Based Desulfurizer via Co-Precipitation

This protocol details the synthesis of a zinc-based desulfurizer where basic this compound is formed as a precursor through a co-precipitation method.[4]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O) (carrier)

  • Sodium carbonate (Na₂CO₃) (precipitant)

  • Deionized water

Procedure:

  • Prepare a 0.75 mol/L aqueous solution containing zinc nitrate and aluminum chloride with a molar ratio of Zn to Al of 4:1.

  • Prepare a separate aqueous solution of sodium carbonate. The molar ratio of the total metal ions (Zn + Al) to carbonate should be 1:1.3.

  • In a jacketed reactor equipped with an overhead stirrer, heat the zinc and aluminum salt solution to 60°C.

  • While stirring, slowly add the sodium carbonate solution to the heated metal salt solution to induce the precipitation of basic this compound.

  • Maintain the reaction mixture at 60°C for 1 hour to age the precipitate.

  • Filter the resulting slurry using a Buchner funnel and wash the collected precipitate with deionized water until the filtrate is pH neutral.

  • Dry the washed precipitate in an oven at 110°C for 12 hours.

  • Calcine the dried material in a muffle furnace at 300°C for 4 hours to yield the active zinc-based desulfurizer.

Protocol 2: Performance Evaluation by Breakthrough Analysis

This protocol describes the determination of the H₂S breakthrough capacity of the synthesized sorbent in a packed-bed reactor.

Equipment:

  • Packed-bed reactor

  • Furnace with temperature controller

  • Mass flow controllers

  • Gas chromatograph (GC) with a flame photometric detector (FPD) or other H₂S sensor

Procedure:

  • Load a precisely weighed amount of the desulfurizer into the reactor.

  • Heat the reactor to the desired operational temperature (e.g., 25°C - 400°C) while passing an inert gas, such as nitrogen, through the bed.

  • Introduce a gas stream with a known concentration of H₂S (e.g., 1000 ppmv) at a specified flow rate.

  • Continuously monitor the H₂S concentration in the gas exiting the reactor using the GC.

  • The "breakthrough point" is defined as the time when the outlet H₂S concentration reaches a predetermined level (e.g., 1 ppmv).

  • The sulfur capacity is calculated based on the total amount of sulfur fed to the reactor before breakthrough, normalized by the mass of the sorbent.

Protocol 3: Oxidative Regeneration of Spent Sorbent

This protocol outlines the procedure for regenerating the spent zinc sulfide sorbent back to active zinc oxide.

Procedure:

  • Following a desulfurization run, maintain the spent sorbent (ZnS) within the packed-bed reactor.

  • Purge the reactor with an inert gas to eliminate any remaining H₂S.

  • Introduce a controlled flow of air or an oxygen/nitrogen mixture into the reactor.

  • Increase the reactor temperature to the regeneration range, typically between 600°C and 800°C, to initiate the oxidation of ZnS to ZnO.

  • Monitor the off-gas for the presence of sulfur dioxide (SO₂) to track the progress of the regeneration reaction.

  • Regeneration is considered complete when the SO₂ concentration in the outlet stream returns to baseline levels.

  • Cool the reactor to the desired operating temperature for the next desulfurization cycle under an inert gas flow.

Data Presentation

Quantitative data for a typical zinc-based desulfurizer prepared from a basic this compound precursor is summarized below.

Table 1: Physicochemical and Performance Data of a Co-Precipitated Zinc-Based Desulfurizer

Parameter Value Reference
Precursor Material Basic this compound
Optimal Calcination Temperature 300 °C
Specific Surface Area 67.63 m²/g
Pore Volume 0.202 cm³/g
Average Pore Diameter 10.94 nm
Penetration Time (at 25°C) 600 min

| Penetration Sulfur Capacity (at 25°C) | 23.17% | |

Visualizations

The following diagrams illustrate the experimental workflow and the chemical transformations involved in the desulfurization process.

Desulfurization_Workflow cluster_preparation Sorbent Preparation cluster_desulfurization Desulfurization Process cluster_regeneration Sorbent Regeneration Zn_salts Zn(NO₃)₂ + AlCl₃ (in solution) Precipitation Co-Precipitation (60°C) Zn_salts->Precipitation Na2CO3 Na₂CO₃ (Precipitant) Na2CO3->Precipitation Washing_Drying Washing & Drying (110°C) Precipitation->Washing_Drying Calcination Calcination (300°C) Washing_Drying->Calcination Active_Sorbent Active ZnO Sorbent Calcination->Active_Sorbent Packed_Bed Packed-Bed Reactor Active_Sorbent->Packed_Bed Load Sorbent Industrial_Gas Industrial Gas (with H₂S) Industrial_Gas->Packed_Bed Sulfidation Sulfidation (ZnO + H₂S → ZnS + H₂O) Packed_Bed->Sulfidation Clean_Gas Clean Gas (H₂S removed) Sulfidation->Clean_Gas Spent_Sorbent Spent Sorbent (ZnS) Sulfidation->Spent_Sorbent Regeneration_Reactor Regeneration (600-800°C) Spent_Sorbent->Regeneration_Reactor Air Air (O₂) Air->Regeneration_Reactor Regeneration_Reactor->Active_Sorbent Regenerated Sorbent SO2_offgas SO₂ Off-gas Regeneration_Reactor->SO2_offgas

Caption: Experimental workflow for zinc-based desulfurization.

Chemical_Pathways ZnCO3 This compound (ZnCO₃) ZnO Active Zinc Oxide (ZnO) ZnCO3->ZnO Calcination (300°C) + CO₂ ZnS Zinc Sulfide (ZnS) ZnO->ZnS Sulfidation + H₂O H2S Hydrogen Sulfide (H₂S) H2S->ZnS ZnS->ZnO Regeneration (600-800°C) + SO₂ O2 Oxygen (O₂) O2->ZnO

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Zinc Carbonate with Controlled Particle Size

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling particle size during zinc carbonate synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during this compound synthesis, providing potential causes and recommended actions in a question-and-answer format.

Issue 1: Precipitate is difficult to filter, resulting in product loss.

  • Question: My this compound precipitate consists of very fine particles, making it extremely slow and difficult to filter. What can I do to improve filterability?

  • Answer: This issue often arises from rapid nucleation leading to the formation of a colloidal suspension. To promote the growth of larger, more easily filterable crystals, consider the following adjustments:

    • Increase Reaction Temperature: Higher temperatures can enhance crystal growth rates. For precipitation methods, a temperature range of 35 to 55°C is often effective.[1]

    • Age the Precipitate: Allow the precipitate to remain in the mother liquor for an extended period (aging) before filtration. This process allows smaller particles to dissolve and redeposit onto larger crystals, a phenomenon known as Ostwald ripening.

    • Optimize Reagent Addition: Add the precipitating agent more slowly and with vigorous, uniform mixing.[2] This helps to avoid localized high concentrations that favor rapid nucleation over crystal growth.

    • Alternative Separation Techniques: If filtration remains challenging, consider using a centrifuge to separate the fine particles, followed by careful decantation of the supernatant.[2]

Issue 2: Inconsistent particle size and morphology between batches.

  • Question: I am observing significant variations in particle size and shape from one synthesis batch to another. How can I improve the reproducibility of my results?

  • Answer: Inconsistent particle size is typically a result of poor control over nucleation and growth kinetics.[2] To ensure batch-to-batch consistency, it is crucial to standardize and precisely control all reaction parameters:

    • Uniform Mixing: Inefficient agitation can create "hot spots" of high supersaturation, leading to uncontrolled nucleation and a broad particle size distribution.[2] Ensure your stirring is vigorous and uniform throughout the reaction vessel.

    • Controlled Reagent Addition Rate: Adding the precipitating agent too quickly favors nucleation, resulting in a large number of fine particles. A slower, controlled addition rate promotes the growth of existing crystals, leading to a more uniform and larger particle size.

    • Stable Temperature: Ensure uniform heating of the reaction vessel to avoid temperature gradients that can affect crystallization rates differently within the reactor.

    • Consistent Reagent Quality: Use high-purity, certified reagents from a reliable supplier to avoid variations in impurity profiles that can affect crystal growth.

Issue 3: The final product is contaminated with impurities.

  • Question: My this compound product contains unwanted impurities, such as zinc oxide or soluble salts. How can I improve the purity of my final product?

  • Answer: Product contamination can arise from reaction conditions or inadequate purification steps.

    • Presence of Zinc Oxide: This can occur if the pH rises too high during synthesis, favoring the precipitation of zinc hydroxide, which can then convert to zinc oxide. Carefully monitor and control the pH throughout the reaction.

    • Soluble Salt Impurities (e.g., Na₂SO₄, NaCl): These are byproducts of the reaction and can be trapped in the precipitate. Thoroughly wash the precipitate with deionized water. Multiple washing steps, including re-slurrying the solid in water for each wash, are recommended for maximum efficiency.

    • Discoloration (Yellowish Tint): A yellowish or off-white color often indicates the presence of iron impurities from the starting materials. Use high-purity reagents and, if necessary, implement a purification step for the precursor solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound with controlled particle size?

A1: Several methods can be employed, each offering different levels of control over particle size and morphology:

  • Precipitation: This is the most common, simple, and cost-effective method, involving the reaction of a soluble zinc salt with a carbonate or bicarbonate solution. Particle size is controlled by adjusting parameters like reactant concentrations, temperature, pH, and mixing rate.

  • Hydrothermal Synthesis: This method involves carrying out the precipitation reaction in a sealed vessel at elevated temperatures and pressures. It can produce crystalline nanoparticles with a narrow size distribution. For instance, this compound hydroxide nanoparticles in the 20-40 nm range have been synthesized using this technique.

  • Microemulsion Technique: This method utilizes water-in-oil microemulsions as nanoreactors to control particle size and morphology. The size of the water droplets dictates the final particle size.

  • Electrochemical Synthesis: This technique involves the electrolysis of a zinc salt solution, leading to the deposition of this compound on the cathode. It can produce high-purity products with controlled particle size.

Q2: How does precursor concentration affect the particle size of this compound?

A2: Generally, higher precursor concentrations lead to a higher nucleation rate, resulting in the formation of a larger number of smaller particles. Conversely, lower precursor concentrations slow down the nucleation rate, allowing existing crystals to grow larger. However, the relationship can be complex, and an optimal concentration may exist for achieving the smallest particle size.

Q3: What is the role of temperature in controlling particle size?

A3: Temperature plays a crucial role in both the nucleation and growth of crystals. Increasing the reaction temperature generally promotes crystal growth, leading to larger particles. For instance, in the precipitation method, a temperature range of 35-55°C is often used to obtain desirable particle characteristics. Conversely, lower temperatures can favor nucleation, resulting in smaller particles.

Q4: How does pH influence the synthesis of this compound?

A4: The pH of the reaction mixture is a critical parameter. The optimal pH for this compound precipitation is typically around 9.5. If the pH is too low (acidic), the carbonate will exist predominantly as bicarbonate or carbonic acid, reducing the precipitation efficiency and potentially leading to lower yields. If the pH is too high, it can favor the formation of zinc hydroxide as an impurity.

Q5: Can surfactants or capping agents be used to control particle size?

A5: Yes, surfactants and capping agents are often used to control particle size and prevent agglomeration. These molecules adsorb to the surface of the growing nanoparticles, sterically hindering further growth and aggregation. The choice of surfactant can influence the final particle size and morphology. For example, polyvinylpyrrolidone (PVP) has been used to produce porous, spherical zinc hydroxide carbonate particles.

Data on Particle Size Control

The following tables summarize quantitative data from various studies on the effect of different synthesis parameters on the particle size of this compound and its precursors.

Table 1: Effect of Synthesis Method on Particle Size

Synthesis MethodPrecursorsParticle SizeReference
HydrothermalZinc acetate dihydrate and urea20-40 nm
ElectrochemicalZinc plate and sodium carbonate solution24-40 nm
Direct PrecipitationZinc nitrate hexahydrate and ammonium carbonate9 nm
MicroemulsionZinc nitrate and sodium carbonate with CTAB/1-butanol/n-octane20-40 nm

Table 2: Effect of Precursor Concentration on Particle Size

Precursor SystemConcentration ChangeEffect on Particle SizeReference
Zinc Nitrate (for ZnO via green synthesis)0.05 g to 1 gDecrease (43.82 nm to 24.53 nm)
Zinc Nitrate (for ZnO via green synthesis)1 g to 5 gIncrease (24.53 nm to 63.02 nm)
Zinc Nitrate and HMT (sonochemical)0.005 M to 0.05 MIncrease (average diameter 87.8 nm to 109.0 nm)
Zinc Precursor (general principle)Lower to HigherDecrease

Table 3: Effect of Temperature on Particle Size

Synthesis/AnnealingTemperature ChangeEffect on Particle SizeReference
Precipitation35°C to 55°COptimal range for desirable apparent densities
Annealing of Hydrozincite (to form ZnO)350°C to 950°CIncrease (approx. 33 nm to 250 nm)

Experimental Protocols

Protocol 1: Synthesis of this compound by Direct Precipitation

This protocol describes a standard laboratory-scale synthesis of this compound via direct precipitation.

  • Reagent Preparation:

    • Prepare a 1 M solution of a zinc salt (e.g., zinc sulfate, ZnSO₄·7H₂O) by dissolving the appropriate amount in deionized water.

    • Prepare a 1 M solution of a carbonate source (e.g., sodium carbonate, Na₂CO₃) by dissolving the appropriate amount in deionized water.

  • Precipitation:

    • Place the zinc salt solution in a reaction vessel equipped with a magnetic stirrer.

    • Begin stirring the zinc salt solution vigorously.

    • Slowly add the carbonate solution to the zinc salt solution. A white precipitate of this compound will form immediately. The rate of addition should be controlled to influence particle size.

  • Reaction and Aging:

    • Continue stirring the mixture for a set period (e.g., 1 hour) to ensure complete precipitation.

    • For larger particles, the precipitate can be aged by allowing it to stand in the mother liquor for several hours.

  • Separation and Washing:

    • Separate the precipitate from the supernatant liquid by filtration or centrifugation.

    • Wash the precipitate multiple times with deionized water to remove soluble byproducts. This can be done by re-suspending the precipitate in deionized water and then repeating the separation step.

  • Drying:

    • Dry the washed precipitate in an oven at a temperature of 80-100°C until a constant weight is achieved.

Protocol 2: Hydrothermal Synthesis of this compound Hydroxide Nanoparticles

This protocol is adapted for the synthesis of this compound hydroxide nanoparticles.

  • Reagent Preparation:

    • Prepare an aqueous solution of zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) and urea (NH₂CONH₂).

  • Hydrothermal Reaction:

    • Transfer the solution into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to 120°C for a specified duration (e.g., 2-4 hours).

  • Cooling and Collection:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the resulting white precipitate by filtration.

  • Washing and Drying:

    • Wash the product with deionized water and ethanol to remove any unreacted reagents.

    • Dry the final product in an oven at a suitable temperature (e.g., 60°C).

Visualizations

Below are diagrams illustrating key workflows and relationships in this compound synthesis.

experimental_workflow_precipitation cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification & Drying prep_zn Prepare Zinc Salt Solution mix Mix Solutions with Vigorous Stirring prep_zn->mix prep_co3 Prepare Carbonate Solution prep_co3->mix precipitate Precipitation Occurs mix->precipitate age Age Precipitate (Optional) precipitate->age separate Separate by Filtration/Centrifugation precipitate->separate age->separate wash Wash with Deionized Water separate->wash dry Dry in Oven wash->dry product Final Zinc Carbonate Powder dry->product

Caption: Workflow for this compound Synthesis by Precipitation.

particle_size_control cluster_params Controlling Parameters center_node Particle Size param_conc Precursor Concentration param_conc->center_node Higher Conc. -> Smaller Size param_temp Temperature param_temp->center_node Higher Temp. -> Larger Size param_ph pH param_ph->center_node Affects Nucleation param_mix Mixing Rate param_mix->center_node Faster Rate -> Smaller Size param_rate Reagent Addition Rate param_rate->center_node Slower Rate -> Larger Size param_agent Surfactants/ Capping Agents param_agent->center_node Inhibits Growth -> Smaller Size

Caption: Factors Influencing this compound Particle Size.

References

preventing agglomeration of zinc carbonate nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the agglomeration of zinc carbonate nanoparticles during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound nanoparticle agglomeration?

A1: Agglomeration of this compound nanoparticles is primarily driven by the high surface energy of the particles, which leads them to aggregate to minimize this energy. Key contributing factors include:

  • Van der Waals forces: These are attractive forces between individual nanoparticles that can cause them to clump together.[1]

  • Sintering effects at high temperatures: During processes like calcination for the synthesis of ZnO from this compound, high temperatures can cause particles to move closer and fuse.[1][2][3]

  • pH near the isoelectric point: At the isoelectric point (the pH at which the nanoparticle surface has no net electrical charge), the electrostatic repulsion between particles is minimal, leading to increased agglomeration.[4]

  • High ionic strength of the medium: High salt concentrations can compress the electrical double layer around the nanoparticles, reducing repulsive forces and promoting aggregation.

  • Absence of stabilizing agents: Without molecules to create a protective barrier, nanoparticles are more prone to direct contact and agglomeration.

Q2: How can I prevent agglomeration during the synthesis of this compound nanoparticles?

A2: Preventing agglomeration starts with the synthesis method itself. Several strategies can be employed:

  • Use of Capping Agents/Stabilizers: Incorporating capping agents like polyvinyl alcohol (PVA) or surfactants like sodium dodecyl sulfate (SDS) during synthesis can prevent agglomeration. These molecules adsorb onto the nanoparticle surface, creating a steric or electrostatic barrier that prevents them from coming together.

  • Control of Synthesis Parameters:

    • Reactant Concentration: Adjusting the initial concentration of reactants can influence particle size and aggregation levels.

    • Temperature: Synthesis temperature can affect the final particle size and morphology. For instance, lower temperatures during certain synthesis methods may result in less agglomerated particles.

    • pH Control: Maintaining the pH of the reaction medium away from the isoelectric point of the nanoparticles is crucial for ensuring electrostatic stability.

  • Choice of Synthesis Method:

    • Microemulsion Technique: This method can provide good control over particle size and morphology, reducing aggregation.

    • Hydrothermal Synthesis: This technique can produce nanoparticles in the 20-40 nm size range with a spherical morphology.

    • Direct Precipitation: This is a simple and cost-effective method, but often requires the use of a capping agent to control agglomeration.

Q3: What is the role of surface modification in preventing agglomeration?

A3: Surface modification is a highly effective post-synthesis strategy to enhance the stability of this compound nanoparticles and prevent agglomeration. This typically involves coating the nanoparticles with a protective layer. Common surface modification approaches include:

  • Silica Coating: A silica (SiO₂) shell can be formed around the this compound nanoparticles, providing a robust physical barrier that prevents direct contact and reduces van der Waals forces between particles.

  • Polymer Coating: Polymers such as polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP) can be used to create a "stealth" layer around the nanoparticles. This polymeric layer provides steric hindrance, preventing the particles from approaching each other.

  • Organic Ligand Capping: Small organic molecules, such as oleic acid, can be used to cap the nanoparticle surface. This can be particularly useful for dispersing the nanoparticles in non-aqueous media.

Q4: How do I properly disperse dry this compound nanoparticle powder in a liquid medium?

A4: Proper dispersion of a dry powder is critical to avoid agglomerates in your final suspension. A general protocol involves:

  • Wetting: Start by wetting the nanoparticle powder with a small amount of a suitable solvent, like ethanol, to create a paste. This helps to break up initial powder clumps.

  • Addition of Dispersion Medium: Gradually add the desired dispersion medium while continuously mixing.

  • Sonication: Use a probe sonicator to apply high-energy ultrasound. This process, known as ultrasonication, helps to break down agglomerates into primary nanoparticles. It's important to cool the sample during sonication (e.g., in an ice bath) to prevent overheating.

  • Use of Dispersants: If the nanoparticles are not stable in the chosen medium, consider adding a dispersant. Dispersants can be inorganic electrolytes, organic polymers, or surfactants that adsorb to the nanoparticle surface and enhance stability through electrostatic or steric repulsion.

Troubleshooting Guides

Issue 1: Significant agglomeration observed immediately after synthesis.

Possible Cause Troubleshooting Step
Suboptimal Reactant Concentration Systematically vary the concentration of your zinc and carbonate precursors. Higher or lower concentrations can sometimes favor smaller, more stable particles.
Incorrect pH Measure the pH of your reaction mixture. Adjust the pH to be significantly different from the isoelectric point of this compound nanoparticles (typically around pH 8.7-10).
Ineffective Capping Agent Increase the concentration of the capping agent. Alternatively, try a different capping agent (e.g., switch from a small molecule to a polymer). Ensure the capping agent is soluble and active under your reaction conditions.
High Reaction Temperature If your synthesis method allows, try reducing the reaction temperature. Higher temperatures can sometimes accelerate particle growth and agglomeration.

Issue 2: Nanoparticles agglomerate over time in an aqueous suspension.

Possible Cause Troubleshooting Step
pH Drift Monitor the pH of the suspension over time. If it drifts towards the isoelectric point, buffer the solution to maintain a stable pH where the nanoparticles have a high surface charge.
High Ionic Strength If your medium contains high concentrations of salts, try to reduce the ionic strength. If that's not possible, consider using a non-ionic polymer stabilizer that provides steric hindrance, which is less sensitive to ionic strength.
Insufficient Surface Charge Measure the zeta potential of your nanoparticles. A value close to zero indicates low stability. Adjust the pH to increase the magnitude of the zeta potential (either more positive or more negative).
Microbial Contamination In some aqueous media, microbial growth can lead to changes in the suspension and cause aggregation. Consider sterile filtering your suspension or adding a biocompatible antimicrobial agent.

Issue 3: Difficulty re-dispersing dried this compound nanoparticles.

Possible Cause Troubleshooting Step
Hard Agglomerate Formation Hard agglomerates are formed due to strong chemical bonds and are difficult to break. It is best to avoid complete drying if possible. If drying is necessary, consider freeze-drying (lyophilization) which can result in a more easily dispersible powder.
Inefficient Dispersion Method Increase the sonication time or power. Ensure the probe of the sonicator is properly immersed in the suspension. For very persistent agglomerates, a combination of high-shear mixing followed by sonication may be more effective.
Incompatible Solvent Ensure the solvent used for re-dispersion is compatible with the surface of the nanoparticles. If the nanoparticles have a hydrophobic coating, a non-polar solvent may be more effective.

Quantitative Data Summary

Table 1: Effect of Capping Agent on Nanoparticle Size

SampleCapping AgentSynthesis MethodAverage Crystallite Size (nm)Reference
ZnCO₃ (R1)Polyvinyl alcohol (PVA)Direct Precipitation9
ZnO (from ZnCO₃ without capping agent - R2)NoneThermal Decarbonation21
ZnO (from ZnCO₃ with capping agent - R3)Polyvinyl alcohol (PVA)Thermal Decarbonation17
ZnO (with SDS)Sodium dodecyl sulfate (SDS)Thermal Decomposition30-60
ZnO (without SDS)NoneThermal Decomposition60-100

Table 2: Influence of Synthesis Parameters on Nanoparticle Properties

Synthesis MethodParameter VariedObservationParticle Size (nm)Reference
HydrothermalTemperatureIncreased temperature leads to larger particles.20-40 (at 120°C)
ElectrochemicalElectrolysis Voltage, Carbonate ConcentrationParticle size can be tuned by varying these parameters.24-40
Thermal DecompositionCalcination TemperatureIncreased temperature leads to increased crystallinity and particle size.30-60 (at 400-600°C)

Experimental Protocols

Protocol 1: Synthesis of this compound Nanoparticles using Direct Precipitation with a Capping Agent

  • Objective: To synthesize stable this compound nanoparticles with reduced agglomeration.

  • Materials:

    • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

    • Ammonium carbonate ((NH₄)₂CO₃)

    • Polyvinyl alcohol (PVA)

    • Deionized water

  • Procedure:

    • Prepare an aqueous solution of zinc nitrate hexahydrate.

    • Prepare a separate aqueous solution of ammonium carbonate.

    • Prepare an aqueous solution of polyvinyl alcohol (PVA) which will act as the capping agent.

    • Slowly add the ammonium carbonate solution to the zinc nitrate solution under constant stirring.

    • Simultaneously, add the PVA solution to the reaction mixture.

    • Continue stirring for a specified period to allow for the formation of the precipitate.

    • Collect the this compound nanoparticles by centrifugation or filtration.

    • Wash the nanoparticles several times with deionized water and then with ethanol to remove any unreacted precursors and excess capping agent.

    • Dry the nanoparticles under vacuum at a low temperature (e.g., 60°C).

Protocol 2: Dispersion of this compound Nanoparticle Powder in Aqueous Media

  • Objective: To obtain a stable, well-dispersed suspension of this compound nanoparticles.

  • Materials:

    • Dry this compound nanoparticle powder

    • Ethanol

    • Deionized water (or desired aqueous buffer)

    • Ice bath

  • Equipment:

    • Probe sonicator

  • Procedure:

    • Weigh out the desired amount of this compound nanoparticle powder into a suitable container.

    • Add a few drops of ethanol to the powder and mix to form a thick paste. This step helps in the initial wetting of the nanoparticles.

    • Gradually add the deionized water or buffer to the paste while stirring continuously.

    • Place the container in an ice bath to dissipate heat generated during sonication.

    • Immerse the tip of the probe sonicator into the suspension.

    • Sonicate the suspension for a specific duration (e.g., 15-30 minutes) at a set power. The optimal sonication parameters may need to be determined empirically.

    • After sonication, visually inspect the suspension for any visible aggregates. The suspension should appear homogenous.

    • For long-term stability, the suspension can be stored at a low temperature (e.g., 4°C). Note that some nanoparticles may settle over time and may require brief sonication before use.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Isolation cluster_dispersion Dispersion Stage s1 Prepare Precursor Solutions (Zinc Salt, Carbonate Source) s3 Mix Precursors (Controlled Addition) s1->s3 s2 Add Capping Agent (e.g., PVA) s2->s3 s4 Precipitation of ZnCO3 NPs s3->s4 p1 Centrifugation / Filtration s4->p1 Collect Precipitate p2 Washing Steps (Water & Ethanol) p1->p2 p3 Drying (Low Temperature) p2->p3 d1 Wetting of Dry Powder p3->d1 Disperse Powder d2 Addition of Medium d1->d2 d3 Probe Sonication d2->d3 d4 Stable Nanoparticle Suspension d3->d4

Caption: Workflow for Synthesis and Dispersion of this compound Nanoparticles.

troubleshooting_logic cluster_synthesis_issues During/After Synthesis cluster_dispersion_issues In Suspension start Agglomeration Observed q1 Check Synthesis Parameters start->q1 Identify Stage q2 Check Suspension Conditions start->q2 Identify Stage a1 Adjust pH q1->a1 pH near IEP? a2 Modify Reactant Concentration q1->a2 Concentration too high/low? a3 Change Capping Agent/Concentration q1->a3 Stabilizer ineffective? end Stable Nanoparticles a1->end a2->end a3->end a4 Buffer the Suspension q2->a4 pH unstable? a5 Reduce Ionic Strength q2->a5 High salt content? a6 Add Steric Stabilizer q2->a6 Electrostatic repulsion insufficient? a4->end a5->end a6->end

Caption: Troubleshooting Logic for Nanoparticle Agglomeration.

References

Technical Support Center: Thermal Decomposition of Zinc Carbonate to ZnO

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the thermal decomposition of zinc carbonate (ZnCO₃) to zinc oxide (ZnO). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the expected color change during the thermal decomposition of this compound?

A1: During heating, this compound, which is a white powder, decomposes into zinc oxide and carbon dioxide.[1] The resulting zinc oxide will appear yellow when hot and revert to white upon cooling.[2] This phenomenon is due to the creation of interstitial crystal defects from the loss of a small amount of oxygen at high temperatures.[2]

Q2: At what temperature does this compound decompose?

A2: The decomposition temperature can vary depending on the specific form of the starting material. For basic this compound (hydrozincite), decomposition starts at approximately 150°C, with the rate becoming significant above 200°C.[3][4] Complete decomposition is often achieved at temperatures between 300°C and 350°C. However, for producing ZnO nanoparticles, calcination temperatures can be as high as 600°C.

Q3: Why are there discrepancies in reported decomposition temperatures?

A3: The variation in decomposition temperatures reported in the literature can be attributed to several factors, including the heating rate, the atmosphere, and the physical properties of the this compound sample. Crucially, commercial "this compound" is often basic this compound (e.g., 3Zn(OH)₂·2ZnCO₃), which has a different decomposition pathway and temperature range than pure, anhydrous this compound (smithsonite).

Q4: How does the calcination temperature affect the final ZnO product?

A4: The calcination temperature has a significant impact on the particle size of the resulting zinc oxide. Higher temperatures generally lead to an increase in the average particle size due to the aggregation of particles.

Q5: What are the gaseous byproducts of the decomposition?

A5: The primary gaseous byproduct of the thermal decomposition of pure this compound is carbon dioxide (CO₂). If the starting material is basic this compound (this compound hydroxide), water vapor will also be evolved.

Troubleshooting Guide

Issue 1: Incomplete Decomposition

  • Symptom: The final product is not pure white when cool, or the mass of the product is higher than the theoretically expected mass of ZnO.

  • Possible Causes & Solutions:

CauseSolution
Insufficient Temperature The decomposition may not have reached the necessary temperature. Increase the calcination temperature. For basic this compound, ensure the temperature is maintained above 350°C.
Insufficient Time The sample may not have been heated for a long enough duration for the decomposition to go to completion. Increase the heating time and re-weigh the sample until a constant mass is achieved.
Sample Compaction A densely packed sample can trap CO₂ gas, hindering further decomposition. Use a loosely packed powder to allow for efficient gas escape.

Issue 2: Undesirable Particle Size or Morphology

  • Symptom: The resulting ZnO particles are too large, too small, or have an inconsistent shape.

  • Possible Causes & Solutions:

CauseSolution
Incorrect Calcination Temperature As higher temperatures promote grain growth, a lower calcination temperature will generally result in smaller particles. Conversely, for better crystallinity, a higher temperature may be needed.
Heating/Cooling Rate Rapid heating or cooling can affect the nucleation and growth of ZnO crystals. A slower, more controlled heating and cooling ramp may yield more uniform particles.
Precursor Material The morphology of the initial this compound can influence the final ZnO structure. Ensure the starting material is of the desired purity and form.

Issue 3: Formation of Impurities

  • Symptom: The final product contains elements other than zinc and oxygen, as confirmed by analytical techniques like EDX.

  • Possible Causes & Solutions:

CauseSolution
Contaminated Precursor The initial this compound may contain impurities. Use a higher purity grade of this compound for the synthesis.
Reaction with Crucible At very high temperatures, the zinc oxide may react with the crucible material. Use an inert crucible material such as alumina or platinum.

Quantitative Data Summary

Table 1: Decomposition Temperatures and Conditions

Starting MaterialTemperature RangeAtmosphereKey ObservationsReference
This compound HydroxideStarts at ~150°C, significant >200°C-Single-step decomposition to ZnO.
Basic this compound150°C - 300°CNitrogenComplete decomposition by 300°C.
This compound~300°CAirEndothermic reaction.
Basic this compoundAnnealed at ~600°C for 1 hrAirTo obtain ZnO nanoparticles.

Table 2: Effect of Calcination Temperature on ZnO Particle Size

Calcination Temperature (°C)Average Particle Size (nm)Reference
50028.8
60034.0
70039.5

Experimental Protocols

Protocol 1: Thermal Decomposition of this compound

  • Preparation: Place approximately 2 grams of this compound powder into a pre-weighed ceramic crucible.

  • Setup: Place the crucible in a tube furnace or a muffle furnace. If monitoring the gaseous byproduct is desired, a test tube with a delivery tube leading to limewater (calcium hydroxide solution) can be used.

  • Heating: Heat the sample. A common procedure is to heat gently at first, then more strongly. For controlled experiments, use a furnace with a programmable controller to ramp the temperature to the desired setpoint (e.g., 400°C) and hold for a specified duration (e.g., 2 hours).

  • Monitoring: The decomposition is complete when no more gas evolves (as indicated by the limewater turning milky) or when the mass of the sample becomes constant after repeated heating and cooling cycles.

  • Cooling: Turn off the furnace and allow the sample to cool to room temperature in a desiccator to prevent moisture absorption.

  • Characterization: The resulting white powder can be characterized using techniques such as X-ray Diffraction (XRD) to confirm the ZnO wurtzite structure, and Scanning Electron Microscopy (SEM) to observe the particle morphology and size.

Visualizations

experimental_workflow start Start prep Prepare Sample: Weigh ZnCO3 in Crucible start->prep heat Heat Sample (e.g., Furnace at 400°C) prep->heat monitor Monitor for Completion (Constant Mass or No CO2) heat->monitor cool Cool to Room Temperature (in Desiccator) monitor->cool characterize Characterize Product: XRD, SEM, etc. cool->characterize end End characterize->end

Caption: Experimental workflow for this compound decomposition.

troubleshooting_logic issue Issue Detected: Incomplete Decomposition cause1 Insufficient Temperature? issue->cause1 cause2 Insufficient Time? issue->cause2 solution1 Increase Calcination Temperature cause1->solution1 solution2 Increase Heating Duration cause2->solution2 retest Re-run Experiment and Verify Mass solution1->retest solution2->retest

Caption: Troubleshooting logic for incomplete decomposition.

References

Technical Support Center: Scaling Up Zinc Carbonate Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered during the scale-up of zinc carbonate synthesis. The following troubleshooting guides and FAQs address common issues from laboratory to pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary forms of this compound I can expect during precipitation?

A1: During aqueous precipitation, you will likely produce one of two main products: anhydrous this compound (smithsonite, ZnCO₃) or basic this compound (hydrozincite, Zn₅(CO₃)₂(OH)₆). The formation of one over the other is highly dependent on specific experimental conditions.[1] Pure, solid zinc bicarbonate (Zn(HCO₃)₂) is generally unstable and not isolated under standard conditions.[2][3][4]

Q2: What are the most critical parameters to control when scaling up this compound precipitation?

A2: Successful scale-up requires stringent control over several key parameters to ensure batch-to-batch consistency and desired product attributes. These include:

  • pH of the reaction mixture: Lower pH tends to favor the formation of smithsonite, while higher pH promotes hydrozincite.[1] The optimal pH for precipitating this compound is typically around 9.5.

  • Reactant Concentrations: The concentration of the zinc salt and carbonate source directly influences reaction kinetics and the final product's morphology.

  • Molar Ratio of Reactants: The stoichiometry is critical. For the reaction between zinc sulfate (ZnSO₄) and ammonium bicarbonate (NH₄HCO₃), an optimal molar ratio of [NH₄HCO₃]/[ZnSO₄] has been identified as 1.10.

  • Temperature: Temperature affects reaction rates and the stability of precipitates. Reactions are often performed at controlled temperatures, for example, 50°C, to achieve consistent results.

  • Agitation and Mixing: Proper mixing is crucial in larger reactors to maintain homogeneity, ensure uniform particle formation, and avoid localized concentration gradients that can lead to inconsistent product quality.

  • Rate of Reagent Addition: The speed at which reactants are added can determine whether nucleation or crystal growth is favored, thus impacting the final particle size distribution.

Q3: What are the common sources of impurities in scaled-up this compound production?

A3: Impurities can arise from various sources, and their control is essential for applications in pharmaceuticals and drug development. Common sources include:

  • Starting Materials: The purity of zinc salts and carbonate sources is paramount. They can contain heavy metal contaminants like lead, cadmium, iron, and copper.

  • Reaction Byproducts: Soluble salts, such as sodium sulfate, are frequent byproducts that can become trapped in the precipitate if not washed adequately.

  • Incomplete Reactions: Unreacted precursors, like zinc oxide, may remain in the final product.

  • Environmental Contamination: Inadvertent exposure to the atmosphere can lead to the formation of different zinc hydroxycarbonate species.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low Product Yield 1. Incorrect Stoichiometry: Insufficient carbonate source to precipitate all zinc ions. 2. pH Out of Range: If the pH is too low, carbonate exists as bicarbonate or carbonic acid, reducing precipitation efficiency. 3. Loss During Workup: Fine particles may be lost during filtration and washing steps.1. Verify Molar Ratios: Ensure the correct molar ratio of reactants is used (e.g., 1.10 for [NH₄HCO₃]/[ZnSO₄]). 2. Control pH: Monitor and maintain the pH throughout the reaction, aiming for an optimal range (e.g., ~9.5). 3. Improve Separation: Allow the precipitate to age and settle before filtration. Consider using a centrifuge for finer particles.
Product is Off-White or Yellowish 1. Iron Impurities: The presence of iron salts in the starting materials can co-precipitate, causing discoloration.1. Use High-Purity Reagents: Source certified, high-purity starting materials. 2. Purify Zinc Salt Solution: Before precipitation, treat the zinc salt solution with zinc dust at a pH of 4-5 to displace heavy metal impurities like iron, copper, and lead.
Inconsistent Particle Size / Batch-to-Batch Variability 1. Inefficient Mixing: Poor agitation in a large reactor can create "hot spots" of high supersaturation, leading to uncontrolled nucleation and a broad particle size distribution. 2. Rapid Reagent Addition: Adding the precipitating agent too quickly favors nucleation over crystal growth, resulting in many fine particles. 3. Variable Reaction Conditions: Fluctuations in temperature, pH, or reactant concentrations between batches.1. Optimize Agitation: Ensure mixing is vigorous and uniform throughout the reactor. 2. Control Addition Rate: Use a slower, controlled addition rate for the precipitating agent to promote uniform crystal growth. 3. Standardize Protocol: Implement strict controls for all critical reaction parameters to ensure reproducibility.
Precipitate is Difficult to Filter 1. Very Fine Particle Size: Rapid precipitation can lead to the formation of extremely fine particles or colloidal suspensions.1. Promote Crystal Growth: Increase the reaction temperature or slow the reactant addition rate. 2. Age the Precipitate: Allow the precipitate to age in the mother liquor for a longer period before filtration to encourage particle growth. 3. Alternative Separation: Use a finer filter medium or employ centrifugation.
Undesired Polymorph Formation (e.g., Hydrozincite instead of Smithsonite) 1. High pH: The pH of the reaction mixture is too high. 2. Low CO₂ Partial Pressure: Insufficient CO₂ in the system favors the formation of basic carbonates.1. Lower the pH: Maintain a lower pH during precipitation. 2. Increase CO₂ Pressure: Use sodium bicarbonate as the precipitant or bubble CO₂ gas through the reaction solution.
Final Product Contains Soluble Salt Impurities (e.g., Na₂SO₄) 1. Inadequate Washing: Insufficient washing of the precipitate cake.1. Thorough Washing: Wash the precipitate thoroughly with deionized water. Re-slurrying the solid in water for each wash is more effective than simply rinsing. 2. Test Filtrate: Test the filtrate for the presence of byproduct anions (e.g., sulfate) to confirm their removal.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of Basic this compound

This protocol is based on optimized parameters for the precipitation of basic this compound (hydrozincite) from zinc sulfate and ammonium bicarbonate.

Materials:

  • Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O)

  • Ammonium Bicarbonate (NH₄HCO₃)

  • Deionized Water

  • Reaction vessel with heating and stirring capabilities

  • Filtration apparatus or centrifuge

  • Drying oven

Procedure:

  • Prepare Solutions:

    • Prepare a 150 g/L solution of zinc sulfate by dissolving the appropriate amount of ZnSO₄·7H₂O in deionized water.

    • Prepare a 250 g/L solution of ammonium bicarbonate in deionized water.

  • Set Up Reaction:

    • Transfer the zinc sulfate solution to the reaction vessel.

    • Begin stirring and heat the solution to a constant temperature of 50°C.

  • Initiate Precipitation:

    • Slowly add the ammonium bicarbonate solution to the heated zinc sulfate solution over 15-20 minutes while maintaining vigorous stirring.

    • Ensure the final molar ratio is 1.10 moles of NH₄HCO₃ for every 1.0 mole of ZnSO₄.

  • Reaction:

    • Once the addition is complete, continue stirring the mixture at 50°C for 30 minutes. A white precipitate of basic this compound will form.

  • Separation and Washing:

    • Stop heating and stirring and allow the precipitate to settle.

    • Separate the precipitate from the supernatant via filtration or centrifugation.

    • Wash the precipitate thoroughly with deionized water (3-4 times) to remove soluble byproducts. For best results, re-slurry the solid in water for each wash.

  • Drying:

    • Dry the washed precipitate in an oven at 80-100°C until a constant weight is achieved.

Protocol 2: Key Analytical Characterization Methods

A multi-technique approach is necessary for the thorough characterization of the synthesized this compound to confirm its identity, purity, and morphology.

TechniquePurposeAbbreviated Protocol
X-Ray Diffraction (XRD) To identify the crystalline phase (e.g., smithsonite vs. hydrozincite) and detect crystalline impurities like zinc oxide.A small amount of the dried powder sample is gently packed into a sample holder. The sample is scanned over a 2θ range (e.g., 10-80°) using a diffractometer. The resulting diffraction pattern is compared to reference patterns from databases (e.g., ICDD) for phase identification.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups, primarily distinguishing between carbonate (CO₃²⁻), bicarbonate (HCO₃⁻), and hydroxyl (OH⁻) groups.A small amount of the powdered sample is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is collected, typically in the 4000 to 400 cm⁻¹ range, to identify characteristic absorption bands.
Thermogravimetric Analysis (TGA) To determine thermal stability and decomposition profile, which helps quantify water content and confirm the decomposition pathway (e.g., loss of H₂O and CO₂ to form ZnO).An accurately weighed sample (5-10 mg) is placed in a TGA crucible. The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen). Mass loss is recorded as a function of temperature.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) To perform quantitative elemental analysis, determining the zinc content and quantifying metallic impurities.An accurately weighed sample (50-100 mg) is completely dissolved in trace-metal grade nitric acid. The solution is diluted to a known volume. The instrument is calibrated with certified standards, and the sample solution is analyzed to determine the concentration of zinc and other elements.

Visualizations

This compound Scale-Up Workflow

The following diagram illustrates a typical workflow for scaling up this compound production, from initial lab-scale synthesis to final quality control.

G cluster_0 Phase 1: Lab-Scale Synthesis & Optimization cluster_1 Phase 2: Pilot-Scale Production cluster_2 Phase 3: Quality Control & Analysis A Reagent Preparation (Zn Salt, Carbonate Source) B Controlled Precipitation (pH, Temp, Addition Rate) A->B C Filtration & Washing B->C D Drying & Characterization (XRD, TGA, FTIR) C->D E Scale-Up Parameter Calculation (Reactor Volume, Mixing) D->E Process Optimized F Pilot Run (Controlled Conditions) E->F G Process Monitoring (In-process Controls) F->G H Product Isolation & Drying G->H I Full Characterization (Physical & Chemical) H->I Pilot Batch Produced J Impurity Profiling (ICP-OES for Heavy Metals) I->J K Batch Comparison J->K L Final Product Release K->L

Caption: General workflow for scaling up this compound production.

Troubleshooting Logic for Low Product Yield

This diagram provides a decision-making flowchart to diagnose the root cause of low yield during this compound synthesis.

Caption: Troubleshooting flowchart for diagnosing low yield issues.

References

Technical Support Center: Purification of Zinc Carbonate Leachate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the purification of zinc carbonate leachate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound leachate.

Issue: Low Yield of this compound Precipitate

Potential Cause Recommended Solution
Incorrect Stoichiometry Ensure the molar ratios of the zinc salt and the carbonate source are correct. An insufficient amount of the carbonate source will lead to incomplete precipitation of zinc ions.[1]
Suboptimal pH The optimal pH for this compound precipitation is approximately 9.5.[1][2] If the pH is too low (acidic), carbonate will predominantly exist as bicarbonate or carbonic acid, reducing precipitation efficiency.[1] Adjust the pH of the solution accordingly.
Losses During Washing Excessive washing or using a washing solution in which this compound has some solubility can lead to product loss.[1] Minimize the volume of washing solvent and use deionized water.

Issue: Discolored this compound Precipitate (Yellowish or Off-White)

Potential Cause Recommended Solution
Iron Impurities A yellowish or off-white color often indicates the presence of iron impurities that co-precipitate with the this compound.
- Pre-precipitation of Iron: Before precipitating this compound, adjust the pH of the leachate to a range of 3.0 to 4.5 and introduce an oxidizing agent to precipitate iron as iron(III) hydroxide or other iron compounds like goethite or hematite.
- Use High-Purity Reagents: Ensure that the starting materials (zinc source and carbonate source) are of high purity to minimize the introduction of iron.

Issue: Precipitate is Difficult to Filter

Potential Cause Recommended Solution
Very Fine Particle Size Rapid precipitation can lead to the formation of very fine particles or a colloidal suspension, which clogs filter media.
- Increase Reaction Temperature: Higher temperatures can promote crystal growth, leading to larger, more easily filterable particles.
- Age the Precipitate: Allowing the precipitate to remain in the mother liquor for an extended period (aging) can facilitate the growth of larger crystals.
- Slow Reagent Addition: Add the precipitating agent slowly while vigorously stirring the solution to control nucleation and promote crystal growth.
- Alternative Separation: If filtration remains difficult, consider using a centrifuge for separation.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Problem Identified low_yield Low Precipitate Yield start->low_yield discolored Discolored Precipitate start->discolored filter_issue Difficult Filtration start->filter_issue cause_yield1 Incorrect Stoichiometry low_yield->cause_yield1 cause_yield2 Suboptimal pH low_yield->cause_yield2 cause_discolor1 Iron Impurities discolored->cause_discolor1 cause_filter1 Fine Particle Size filter_issue->cause_filter1 solution_yield1 Adjust Molar Ratios cause_yield1->solution_yield1 solution_yield2 Optimize pH to ~9.5 cause_yield2->solution_yield2 solution_filter1 Increase Temperature | Age Precipitate | Slow Reagent Addition cause_filter1->solution_filter1 solution_discolor1 Pre-precipitate Iron cause_discolor1->solution_discolor1

Caption: Troubleshooting workflow for common issues in this compound purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common metallic impurities in this compound leachate?

A1: Common metallic impurities include iron (Fe), copper (Cu), lead (Pb), cadmium (Cd), manganese (Mn), and cobalt (Co). The specific impurities and their concentrations will depend on the source of the this compound.

Q2: What are the primary methods for removing metallic impurities from this compound leachate?

A2: The most common methods are:

  • Cementation: This process involves adding a more electropositive metal powder (typically zinc dust) to the solution. The impurities, being less electropositive, will precipitate out of the solution onto the surface of the added metal powder. The combination of zinc and aluminum powders can also be effective.

  • Precipitation: This method involves adjusting the pH and/or adding an oxidizing agent to selectively precipitate impurities as hydroxides or other insoluble salts. For example, iron is often removed by oxidizing Fe(II) to Fe(III) and then raising the pH to precipitate iron(III) hydroxide.

  • Solvent Extraction: This technique uses an organic solvent that selectively complexes with and removes specific metal ions from the aqueous leachate.

Q3: At what pH should I precipitate this compound for the best results?

A3: The optimal pH for precipitating this compound is approximately 9.5. At this pH, the solubility of this compound is minimized, leading to a higher yield.

Q4: My final product contains soluble salt impurities. How can I remove them?

A4: Soluble salt impurities, such as sodium sulfate if you used zinc sulfate and sodium carbonate, can be removed by thoroughly washing the this compound precipitate. It is recommended to wash the precipitate multiple times with deionized water. To confirm the removal of these impurities, you can test the filtrate for the presence of the byproduct anions (e.g., sulfate).

Q5: Can I use sodium bicarbonate instead of sodium carbonate to precipitate this compound?

A5: Yes, sodium bicarbonate can be used. However, the choice of carbonate source can influence the polymorphism of the final product. Using sodium bicarbonate and a higher partial pressure of CO2 tends to favor the formation of smithsonite (ZnCO₃), while a stronger base like sodium carbonate at a higher pH is more likely to produce hydrozincite (Zn₅(CO₃)₂(OH)₆).

Experimental Protocols

Protocol 1: Removal of Iron by Oxidative Precipitation

This protocol describes the removal of iron from a zinc-containing solution prior to the precipitation of this compound.

Materials:

  • This compound leachate containing iron impurities

  • Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment

  • Oxidizing agent (e.g., 30% hydrogen peroxide (H₂O₂) or ammonium persulfate ((NH₄)₂S₂O₈))

  • pH meter

  • Stirring hotplate

  • Reaction vessel

  • Filtration apparatus

Procedure:

  • Transfer the this compound leachate to the reaction vessel and begin stirring.

  • Adjust the pH of the solution to approximately 2.5 - 4.0 using sulfuric acid or sodium hydroxide.

  • Heat the solution to a temperature between 80°C and 95°C.

  • Slowly add the oxidizing agent to the heated solution. If using ammonium persulfate, a concentration of around 30% by volume may be effective.

  • Maintain the temperature and continue stirring for 1 to 2 hours to ensure complete oxidation and precipitation of iron.

  • Allow the precipitate (iron hydroxide/oxide) to settle.

  • Filter the hot solution to remove the precipitated iron. The resulting filtrate is a purified zinc solution.

Protocol 2: Removal of Copper, Cadmium, and Lead by Cementation with Zinc Dust

This protocol details the removal of heavy metal impurities through cementation.

Materials:

  • Purified zinc solution (e.g., after iron removal)

  • Fine zinc dust

  • Reaction vessel with a stirrer

  • Filtration apparatus

Procedure:

  • Transfer the purified zinc solution to the reaction vessel.

  • Heat the solution to approximately 60°C while stirring.

  • Add zinc dust to the solution. A combination of zinc and aluminum dust (e.g., 5 g/L of each) can enhance removal efficiency.

  • Continue stirring for at least 30 minutes to allow for the cementation of impurities.

  • After the reaction is complete, filter the solution to remove the precipitated metals and any unreacted zinc dust. The filtrate is a highly purified zinc solution.

Protocol 3: Precipitation of High-Purity this compound

This protocol describes the final step of precipitating this compound from the purified leachate.

Materials:

  • Purified zinc-containing solution

  • 1 M Sodium carbonate (Na₂CO₃) solution

  • Deionized water

  • Reaction vessel with a stirrer

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Drying oven

Procedure:

  • Place the purified zinc solution in the reaction vessel and begin stirring.

  • Slowly add the 1 M sodium carbonate solution to the zinc solution. A white precipitate of this compound will form.

  • Continue stirring for approximately 1 hour to ensure complete precipitation.

  • Allow the precipitate to settle, then decant the supernatant liquid.

  • Wash the precipitate by re-suspending it in deionized water, allowing it to settle, and decanting the supernatant. Repeat this washing step 3-4 times to remove soluble impurities.

  • Filter the washed precipitate using a Buchner funnel.

  • Dry the purified this compound in an oven at a low temperature (e.g., 60-80°C) to remove residual water.

Data Presentation

Table 1: Efficiency of Impurity Removal by Cementation

ImpurityCementation AgentTemperature (°C)Time (min)Removal Efficiency (%)Reference
Iron (Fe)Zn:Al (5:5 g/L)6030100
Copper (Cu)Zn:Al (5:5 g/L)6030100
Lead (Pb)Zn:Al (5:5 g/L)6030100
Manganese (Mn)Zn:Al (5:5 g/L)6030100
Cadmium (Cd)Zinc Dust (5 g/L)201097.3

Table 2: Efficiency of Iron Removal by Oxidative Precipitation

OxidantpHTemperature (°C)Iron Removal (%)Zinc Loss (%)Reference
Ammonium Peroxodisulfate2.59099.43.0
-4.3558730
Slaked Lime (Ca(OH)₂)5.57091.660.1
Sodium Carbonate (Na₂CO₃)5.0-8715.5
Sodium Hydroxide (NaOH)6.2-9959

Visualizations

Experimental Workflow for this compound Purification

ExperimentalWorkflow cluster_leaching Leaching cluster_purification Purification cluster_precipitation Precipitation & Finishing leachate Initial this compound Leachate iron_removal 1. Iron Removal (Oxidative Precipitation) leachate->iron_removal Impure Leachate cementation 2. Cementation (Zinc/Aluminum Dust) iron_removal->cementation Iron-Free Solution zn_precip 3. This compound Precipitation (Sodium Carbonate Addition) cementation->zn_precip Purified Solution washing 4. Washing zn_precip->washing drying 5. Drying washing->drying product High-Purity this compound drying->product

Caption: A typical experimental workflow for the purification of this compound.

References

Technical Support Center: Influence of Capping Agents on Zinc Carbonate Nanoparticle Morphology

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the influence of capping agents on the morphology of zinc carbonate (ZnCO₃) nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a capping agent in this compound nanoparticle synthesis?

A1: Capping agents are surface-active molecules that adsorb onto the surface of newly formed nanoparticles during synthesis.[1][2] Their primary roles are to:

  • Control Particle Size and Growth: By binding to the nanoparticle surface, capping agents prevent uncontrolled growth and aggregation, leading to smaller and more uniform particle sizes.[1][2]

  • Influence Particle Morphology: Capping agents can selectively bind to specific crystallographic faces of the growing nanoparticles. This selective adsorption inhibits growth on certain faces while allowing growth to continue on others, resulting in various morphologies such as spheres, rods, or plates.

  • Enhance Stability: The layer of capping agent on the nanoparticle surface provides steric or electrostatic repulsion, preventing the particles from agglomerating and improving their colloidal stability in solution.[2]

Q2: What are the common types of capping agents used for this compound and related nanoparticle synthesis?

A2: A variety of capping agents can be used, broadly categorized as:

  • Polymers: Polyvinyl alcohol (PVA) and Polyvinylpyrrolidone (PVP) are commonly used polymers that can effectively control the size and prevent aggregation of nanoparticles.

  • Surfactants: Cationic surfactants like Cetyltrimethylammonium bromide (CTAB) and anionic surfactants like Sodium dodecyl sulfate (SDS) can influence the morphology of related zinc oxide nanoparticles, suggesting their potential for this compound as well.

  • Fatty Acids: Long-chain fatty acids such as oleic acid are effective in capping nanoparticles, often leading to enhanced dispersion in non-polar solvents.

  • Small Molecules: Small organic molecules like citrate and triethanolamine can also act as effective capping agents.

Q3: How does the choice of capping agent affect the final nanoparticle morphology?

A3: The chemical nature of the capping agent, including its functional groups, chain length, and concentration, determines its interaction with the this compound precursor and the growing nanocrystals. For instance, some capping agents may have a stronger affinity for certain crystal planes, which dictates the final shape of the nanoparticle. While specific studies on a wide variety of capping agents for this compound are limited, research on the closely related zinc oxide shows that surfactants like CTAB and SDS can lead to the formation of nanorods, nanoflakes, and spherical nanoparticles.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound nanoparticles with controlled morphology.

Issue 1: Poorly defined or irregular nanoparticle morphology.
Possible Cause Troubleshooting Step
Inappropriate Capping Agent The chosen capping agent may not have a strong enough or selective enough interaction with the this compound nanocrystals. Try screening different types of capping agents (e.g., polymers, surfactants, fatty acids).
Incorrect Capping Agent Concentration Too low a concentration may not be sufficient to control growth, while too high a concentration can lead to the formation of micelles or hinder precursor access. Optimize the concentration of the capping agent in a series of experiments.
Suboptimal Reaction Temperature Temperature affects the kinetics of both nanoparticle formation and capping agent adsorption. Vary the reaction temperature to find the optimal condition for the desired morphology.
Incorrect pH of the Reaction Medium The pH can influence the surface charge of the nanoparticles and the ionization state of the capping agent, affecting their interaction. Carefully control and optimize the pH of the synthesis solution.
Issue 2: Wide particle size distribution and agglomeration.
Possible Cause Troubleshooting Step
Ineffective Capping The capping agent may not be providing sufficient steric or electrostatic stabilization. Consider a capping agent with a longer chain length or one that imparts a higher surface charge.
Rapid Nucleation and Growth If the reaction proceeds too quickly, the capping agent may not have enough time to adsorb to the nanoparticle surface. Try lowering the reaction temperature or the concentration of the precursors to slow down the reaction rate.
Inadequate Stirring Insufficient mixing can lead to localized high concentrations of precursors, resulting in uncontrolled growth and agglomeration. Ensure vigorous and consistent stirring throughout the synthesis process.
Post-synthesis Aggregation Nanoparticles may aggregate during washing and drying steps. After synthesis, wash the nanoparticles with a solvent in which they are well-dispersed and consider freeze-drying as an alternative to oven-drying.

Data Presentation

The following table summarizes the influence of a common capping agent on the crystallite size of this compound nanoparticles based on available literature.

Capping AgentPrecursorsSynthesis MethodResulting Crystallite Size (nm)Reference
Polyvinyl alcohol (PVA)Zinc nitrate hexahydrate, Ammonium carbonateDirect Precipitation9
NoneZinc nitrate hexahydrate, Ammonium carbonateDirect Precipitation (Control)21 (for subsequent ZnO)

Note: Data on a wide variety of capping agents for this compound nanoparticle morphology is limited in the literature. The table will be updated as more research becomes available.

Experimental Protocols

Protocol 1: Synthesis of this compound Nanoparticles using Polyvinyl Alcohol (PVA) as a Capping Agent

This protocol is adapted from the direct precipitation method.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Polyvinyl alcohol (PVA)

  • Distilled water

  • Ethanol

Procedure:

  • Prepare Precursor Solutions:

    • Prepare a 1.5 M solution of zinc nitrate hexahydrate in distilled water.

    • Prepare a 2.25 M solution of ammonium carbonate in distilled water.

    • Prepare a separate aqueous solution of PVA (e.g., 1% w/v).

  • Reaction Setup:

    • Place 100 mL of the ammonium carbonate solution in a beaker with a magnetic stirrer.

    • Add a specific volume of the PVA solution to the ammonium carbonate solution and stir to ensure homogeneity.

  • Precipitation:

    • While stirring vigorously, add the zinc nitrate solution dropwise to the ammonium carbonate/PVA mixture at a controlled temperature (e.g., 40°C).

    • A white precipitate of this compound nanoparticles will form immediately.

  • Aging and Washing:

    • Continue stirring the suspension for a set period (e.g., 2 hours) to allow the particles to age.

    • Collect the precipitate by filtration (e.g., using Whatman No. 1 filter paper).

    • Wash the precipitate thoroughly with distilled water and then with ethanol to remove any unreacted precursors and excess capping agent. Repeat the washing steps three times.

  • Drying:

    • Dry the washed precipitate in an oven at a suitable temperature (e.g., 80°C) for several hours until a constant weight is achieved.

Visualizations

Diagram 1: General Experimental Workflow for Capped Nanoparticle Synthesis

G cluster_0 Preparation cluster_1 Synthesis cluster_2 Purification & Isolation A Prepare Precursor Solutions C Mix Precursors and Capping Agent A->C B Prepare Capping Agent Solution B->C D Precipitation Reaction C->D E Aging of Nanoparticles D->E F Filtration / Centrifugation E->F G Washing F->G H Drying G->H I Characterization (TEM, XRD, etc.) H->I

Caption: Workflow for synthesizing capped nanoparticles.

Diagram 2: Troubleshooting Logic for Undesired Nanoparticle Morphology

G start Undesired Morphology (Irregular Shapes, Aggregates) q1 Check Capping Agent Concentration start->q1 q2 Evaluate Capping Agent Type start->q2 q3 Optimize Reaction Temperature start->q3 q4 Verify pH of Solution start->q4 a1 Adjust Concentration (Increase/Decrease) q1->a1 a2 Test Different Capping Agents (e.g., polymer, surfactant) q2->a2 a3 Systematically Vary Temperature q3->a3 a4 Adjust and Buffer pH q4->a4 end_node Desired Morphology Achieved a1->end_node a2->end_node a3->end_node a4->end_node

Caption: Troubleshooting guide for morphology control.

References

Technical Support Center: Kinetics of Zinc Carbonate Thermal Decomposition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals studying the kinetics of zinc carbonate thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the expected chemical reaction and what are the products of this compound thermal decomposition?

When heated, this compound (ZnCO₃), a white solid, decomposes into zinc oxide (ZnO) and carbon dioxide (CO₂) gas.[1][2][3][4] The balanced chemical equation for this endothermic reaction is:

ZnCO₃(s) → ZnO(s) + CO₂(g)[1]

The product, zinc oxide, is a white powder at room temperature but appears yellow when hot due to the creation of interstitial crystal defects from the loss of a small amount of oxygen. This color change is reversible upon cooling.

Q2: At what temperature does this compound decompose?

The decomposition temperature of this compound can vary depending on the specific form of the material and experimental conditions. For anhydrous this compound, decomposition is reported to occur at around 300°C. However, for this compound hydroxide, the decomposition can begin at approximately 150°C, with the rate becoming significant at temperatures above 200°C.

Q3: What are the typical activation energy (Ea) values for this decomposition?

The apparent activation energy for the thermal decomposition of this compound and its related compounds varies widely depending on the material's nature (anhydrous, hydrated, or basic) and the analytical method used. Reported values for different forms are summarized in the table below.

Q4: How does the type of this compound (anhydrous vs. basic/hydroxide) affect the decomposition process?

The composition of the starting material significantly impacts the decomposition process. Basic this compound, also known as this compound hydroxide (e.g., [ZnCO₃]₂·[Zn(OH)₂]₃ or Zn₅(CO₃)₂(OH)₆), will also produce water upon decomposition. The decomposition of this compound hydroxide often occurs at a lower temperature than that of anhydrous this compound.

Q5: What analytical techniques are commonly used to study the kinetics of this reaction?

Common analytical techniques for studying the kinetics of this compound thermal decomposition include:

  • Thermogravimetric Analysis (TGA): To measure the mass loss as a function of temperature.

  • Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): To detect endothermic and exothermic processes.

  • X-ray Diffraction (XRD): To identify the crystalline phases of the solid reactant and products.

  • Scanning Electron Microscopy (SEM): To observe the morphology of the particles before and after decomposition.

  • Fourier Transform Infrared Spectroscopy (FTIR): To identify functional groups present in the material.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible kinetic data.

  • Possible Cause: Variations in experimental parameters.

    • Solution: Ensure that the heating rate, sample mass, and particle size are kept consistent across all experiments, as these factors can influence the reaction kinetics.

  • Possible Cause: Inhomogeneous starting material.

    • Solution: Ensure the this compound sample is well-mixed and has a uniform particle size. Consider pre-treatment steps like grinding and annealing if necessary.

  • Possible Cause: Influence of evolved carbon dioxide.

    • Solution: The partial pressure of CO₂ in the atmosphere surrounding the sample can affect the decomposition rate. Conducting experiments under a controlled inert gas flow (e.g., nitrogen) can help minimize this effect.

Issue 2: The observed mass loss is greater than the theoretical mass loss for the decomposition of ZnCO₃.

  • Possible Cause: The starting material is a hydrated or basic form of this compound.

    • Solution: These forms contain water, which will also be lost upon heating, leading to a higher total mass loss. It is crucial to characterize the starting material using techniques like XRD or FTIR to determine its exact composition.

Issue 3: The limewater test for CO₂ is negative or inconclusive.

  • Possible Cause: The decomposition temperature was not reached or maintained for a sufficient duration.

    • Solution: Verify the furnace temperature and ensure the sample is heated to a temperature where decomposition is expected to occur at a reasonable rate (e.g., above 300°C for anhydrous this compound).

  • Possible Cause: A leak in the experimental setup.

    • Solution: Check all connections in the apparatus, especially the delivery tube, to ensure that the evolved CO₂ is being bubbled through the limewater.

Issue 4: The zinc oxide product is not white after cooling.

  • Possible Cause: Presence of impurities in the starting material.

    • Solution: Use a high-purity this compound for the experiment. Analyze the starting material for impurities if unexpected product colors are observed.

Data Presentation

Table 1: Reported Activation Energies for the Thermal Decomposition of this compound and Related Compounds

MaterialTemperature Range (°C)Activation Energy (Ea) (kJ/mol)Analytical MethodReference
Anhydrous ZnCO₃347-402224Isothermal TG & CRTA
Anhydrous ZnCO₃402-452140Isothermal TG & CRTA
Smithsonite (ZnCO₃)269-434113Not specified
Anhydrous ZnCO₃175-46288.6Non-isothermal TGA
This compound Hydroxide150-240132 and 153TGA, DSC
This compound Hydroxide200-26094 ± 9Isothermal TG
PROLABO this compoundNot specified97TG, DTA
Precipitated Zn₄CO₃(OH)₆·H₂ONot specified113DTA
Basic this compoundNot specified33.89TGA in N₂
Basic this compoundNot specified130-170TGA, DSC in air
High Purity this compound HydroxideNot specified180 ± 5TGA, DTA with CO₂

Experimental Protocols

Protocol 1: Qualitative Thermal Decomposition of this compound

This experiment demonstrates the basic decomposition reaction.

  • Apparatus:

    • Bunsen burner

    • Test tubes (2)

    • Delivery tube (right-angled)

    • Clamp and stand

    • Spatula

    • Eye protection

  • Chemicals:

    • This compound (~2 g)

    • Limewater (calcium hydroxide solution), ~10 cm³

  • Procedure:

    • Place a spatula of this compound into a test tube.

    • Fit the delivery tube to the test tube and clamp it to the stand.

    • Position the other end of the delivery tube into a second test tube containing 2-3 cm³ of limewater.

    • Heat the test tube with this compound, gently at first, then more strongly.

    • Observe the color change of the solid and any changes in the limewater.

    • Crucially, remove the delivery tube from the limewater before stopping the heating to prevent suck-back.

    • Allow the apparatus to cool.

Protocol 2: Kinetic Analysis using Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for obtaining kinetic data.

  • Apparatus:

    • Thermogravimetric Analyzer (TGA)

  • Procedure:

    • Calibrate the TGA instrument according to the manufacturer's instructions.

    • Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into the TGA crucible.

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Heat the sample at a constant heating rate (e.g., 5, 10, 15 °C/min) over a specified temperature range (e.g., from room temperature to 600°C).

    • Record the mass loss as a function of temperature.

    • The resulting data can be used to determine kinetic parameters such as the activation energy using appropriate kinetic models (e.g., Friedman isoconversional method).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Decomposition Experiment cluster_analysis Data Analysis cluster_results Results start Start sample This compound Sample start->sample char Characterize Sample (XRD, FTIR) sample->char tga Thermogravimetric Analysis (TGA) char->tga Quantitative qualitative Qualitative Decomposition char->qualitative Qualitative kinetic Kinetic Modeling tga->kinetic limewater Limewater Test qualitative->limewater product Product Analysis (XRD, SEM) qualitative->product ea Activation Energy kinetic->ea mechanism Reaction Mechanism kinetic->mechanism Troubleshooting_Logic issue Inconsistent Kinetic Data cause1 Varying Experimental Parameters? issue->cause1 cause2 Inhomogeneous Sample? issue->cause2 cause3 CO2 Partial Pressure Effects? issue->cause3 sol1 Standardize heating rate, sample mass, particle size. cause1->sol1 Yes sol2 Ensure uniform sample mixing and particle size. cause2->sol2 Yes sol3 Use controlled inert atmosphere. cause3->sol3 Yes

References

Technical Support Center: Filtration and Drying of Fine Zinc Carbonate Powders

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fine zinc carbonate powders.

Troubleshooting Guide

This guide addresses common issues encountered during the filtration and drying of fine this compound powders.

Filtration Issues

Issue Potential Cause(s) Recommended Action(s)
Slow Filtration Rate - Fine Particle Size: The this compound precipitate may be composed of very fine particles, leading to rapid clogging of the filter medium. - Colloidal Suspension: Formation of a colloidal suspension can hinder effective filtration. - Filter Medium Blinding: The pores of the filter paper or membrane are blocked by fine particles.- Increase Particle Size: - Increase the reaction temperature during precipitation to encourage crystal growth. - Allow the precipitate to age in the mother liquor for a longer duration before filtration. - Optimize Filtration Setup: - Use a filter paper with a larger pore size initially to remove the bulk of the liquid, followed by a finer filter if necessary. - Increase the filtration area by using a larger diameter funnel. - For vacuum filtration, ensure a good seal and consider increasing the vacuum pressure, though excessive pressure can sometimes compact the filter cake and impede flow.[1] - Consider Centrifugation: For very fine particles, centrifugation followed by decantation of the supernatant can be an effective alternative or pre-treatment to filtration.
Product Loss During Filtration - Filter Paper Pore Size Too Large: Fine this compound particles may be passing through the filter medium with the filtrate. - Poor Seal in Vacuum Filtration: A leak in the vacuum filtration setup can cause the filtrate to bypass the filter paper.- Select Appropriate Filter Media: Choose a filter paper with a pore size suitable for retaining fine particles. Qualitative filter papers come in various grades with different retention efficiencies.[2] - Ensure Proper Setup: - In a Buchner funnel setup, ensure the filter paper is flat and covers all the holes. Moisten the paper with the solvent before applying the vacuum to create a good seal. - Check all connections in the vacuum filtration apparatus for leaks.
Cloudy or Unclear Filtrate - Fine Particles Passing Through Filter: The filter medium is not adequately retaining the fine this compound particles.- Use a Finer Filter: Switch to a filter paper or membrane with a smaller pore size. - Double Filtration: Filter the cloudy filtrate a second time, potentially through a finer filter. - Use a Filter Aid: In some cases, a filter aid like celite can be used to form a porous layer on the filter paper, which can help trap very fine particles.

Drying Issues

Issue Potential Cause(s) Recommended Action(s)
Product Discoloration (Yellowish/Off-white) - Thermal Decomposition: Drying at too high a temperature can cause the this compound to decompose, potentially forming zinc oxide. Basic this compound can start to decompose at temperatures as low as 150°C. - Presence of Impurities: Impurities in the starting materials, such as iron, can cause discoloration upon heating.- Control Drying Temperature: Dry this compound at a lower temperature for a longer period. For oven drying, a temperature range of 100-110°C is generally recommended.[3] For heat-sensitive materials, consider vacuum drying or freeze-drying, which allow for moisture removal at lower temperatures.[4] - Ensure High-Purity Reagents: Use high-purity starting materials to avoid contamination.
Agglomeration or Caking of Powder - Residual Moisture: Incomplete drying can leave residual moisture, leading to particle agglomeration. - High Drying Temperature: Excessive heat can cause partial sintering or fusion of particles.- Ensure Complete Drying: Dry the powder until a constant weight is achieved. - Optimize Drying Method: - Fluidized Bed Drying: This method can reduce agglomeration by keeping the particles suspended in a stream of hot air. - Spray Drying: This technique often produces free-flowing powders with a uniform particle size.[5] - Gentle Grinding: If agglomerates form, they can be gently broken up with a mortar and pestle after drying.
Powder Dispersal During Vacuum Drying - Rapid Application of Vacuum: A sudden drop in pressure can cause the fine powder to become airborne and be drawn into the vacuum pump.- Gradual Application of Vacuum: Apply the vacuum slowly and incrementally to prevent the powder from being disturbed. A controlled bleed of an inert gas like nitrogen can also help regulate the pressure change.

Frequently Asked Questions (FAQs)

Filtration

  • Q1: What type of filtration is best for fine this compound powders?

    • A1: Vacuum filtration using a Buchner funnel is a common and efficient method for separating fine this compound from its mother liquor. It is significantly faster than gravity filtration. For extremely fine particles that clog filters, centrifugation may be a more suitable option.

  • Q2: How do I choose the right filter paper for this compound filtration?

    • A2: The choice of filter paper depends on the particle size of your this compound precipitate. Qualitative filter papers are available in a range of pore sizes. For very fine precipitates, a paper with a smaller pore size (e.g., 2-5 µm) is recommended to ensure high retention. However, smaller pore sizes will result in a slower filtration rate.

  • Q3: My filtration is still very slow even with a vacuum. What can I do?

    • A3: If your filtration is slow, first check for a good vacuum seal and ensure the filter paper is not clogged. If the issue persists, it is likely due to the very fine nature of the precipitate. You can try to increase the particle size through digestion (aging the precipitate in the mother liquor, possibly at an elevated temperature). Alternatively, using a centrifuge to pellet the solid before decanting the liquid can be much more effective for very fine particles.

Drying

  • Q4: What is the recommended drying temperature for this compound?

    • A4: To avoid thermal decomposition, it is recommended to dry this compound at a temperature between 100-110°C. Basic this compound can begin to decompose at temperatures as low as 150°C, and the decomposition rate becomes significant above 200°C.

  • Q5: What are the advantages of vacuum drying for this compound?

    • A5: Vacuum drying allows for the removal of moisture at a lower temperature than oven drying, which is beneficial for heat-sensitive materials and reduces the risk of thermal decomposition. It can also result in a very dry product.

  • Q6: Can I use spray drying for this compound?

    • A6: Yes, spray drying is a suitable method for producing fine, free-flowing this compound powders. This technique involves atomizing a slurry of this compound into a hot gas stream, resulting in rapid drying. It offers good control over particle size and morphology.

Data Presentation

Illustrative Data: Comparison of Filtration Methods for Fine this compound

Filtration Method Filter Paper Pore Size (µm) Relative Filtration Time Filtrate Clarity Particle Retention Efficiency
Gravity Filtration5-10Very SlowGoodHigh
Vacuum Filtration5-10ModerateExcellentVery High
Vacuum Filtration10-20FastModerateModerate
Centrifugation & DecantationN/AVery FastExcellentVery High

Illustrative Data: Comparison of Drying Techniques for Fine this compound

Drying Technique Temperature (°C) Time / Pressure Final Moisture Content (%) Resulting Particle Size (µm) Key Characteristics
Oven Drying1104-6 hours< 1.010-50Simple, but risk of agglomeration
Vacuum Drying806-8 hours / 100 mbar< 0.510-50Gentle, low risk of decomposition, less agglomeration
Spray DryingInlet: 180, Outlet: 90Continuous< 1.05-20Produces fine, uniform, free-flowing powder
Freeze Drying (Lyophilization)-40 (sublimation)24-48 hours / <0.1 mbar< 0.15-30Very gentle, preserves particle structure, but slow and expensive

Experimental Protocols

Protocol 1: Vacuum Filtration of Fine this compound Powder

  • Apparatus Setup:

    • Securely clamp a side-arm flask (Buchner flask).

    • Place a Buchner funnel with a rubber gasket on top of the flask.

    • Select a filter paper that fits the funnel, covering all the holes but not extending up the sides.

    • Connect the side-arm of the flask to a vacuum source using thick-walled tubing.

  • Filtration Procedure:

    • Place the filter paper in the Buchner funnel.

    • Wet the filter paper with a small amount of the solvent used in the suspension to ensure it is sealed against the bottom of the funnel.

    • Turn on the vacuum source.

    • Slowly pour the this compound slurry onto the center of the filter paper.

    • Wash the collected solid with deionized water to remove any soluble impurities. Allow the vacuum to pull the wash liquid through.

    • Continue to pull air through the filter cake for several minutes to partially dry the solid.

    • Turn off the vacuum source and carefully remove the funnel.

    • Transfer the filter cake to a pre-weighed dish for drying.

Protocol 2: Oven Drying of Fine this compound Powder

  • Preparation:

    • Preheat a laboratory oven to 105-110°C.

    • Place the filtered this compound cake in a shallow, pre-weighed evaporating dish or watch glass.

    • Break up any large clumps of the filter cake to increase the surface area for drying.

  • Drying Procedure:

    • Place the dish containing the this compound in the preheated oven.

    • Dry for an initial period of 2-3 hours.

    • Remove the dish from the oven and place it in a desiccator to cool to room temperature.

    • Weigh the dish and its contents.

    • Return the dish to the oven for another hour.

    • Repeat the cooling and weighing steps until a constant mass is achieved (two consecutive weighings are within ±0.002 g).

Visualizations

Filtration_Troubleshooting Start Slow Filtration Cause1 Fine Particle Size? Start->Cause1 Cause2 Filter Clogged? Start->Cause2 Cause1->Cause2 No Action1 Increase Particle Size: - Age Precipitate - Increase Reaction Temp. Cause1->Action1 Yes Action2 Optimize Filtration: - Use Larger Pore Size Filter - Increase Surface Area Cause2->Action2 Yes Action3 Consider Centrifugation Cause2->Action3 If still slow

Caption: Troubleshooting workflow for slow filtration.

Drying_Workflow cluster_prep Preparation cluster_drying Drying Method Selection cluster_qc Quality Control A Filtered this compound Cake B Oven Drying (100-110°C) A->B C Vacuum Drying (<100°C) A->C D Spray Drying A->D E Dry to Constant Weight B->E C->E D->E F Check for Discoloration E->F G Analyze Particle Size F->G

Caption: General workflow for drying fine this compound.

References

Validation & Comparative

A Comparative Guide to Zinc Carbonate Synthesis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development, the synthesis of zinc carbonate (ZnCO₃) is a critical step in various applications, ranging from catalysts to pharmaceutical precursors. The choice of synthesis method significantly impacts the physicochemical properties of the final product, such as purity, particle size, and morphology. This guide provides a comparative analysis of common this compound synthesis methods, supported by experimental data and detailed protocols to aid in selecting the most suitable approach for your research needs.

Comparative Analysis of Synthesis Methods

The selection of an appropriate synthesis method for this compound is contingent on the desired characteristics of the end product. The following table summarizes the key performance indicators of four common methods: precipitation, hydrothermal, electrochemical, and mechanochemical synthesis.

Synthesis MethodYieldPurityParticle SizeMorphologyAdvantagesDisadvantages
Precipitation High (>95%)[1]Good to High9 nm - several μm[2][3]Variable (spherical, rhombohedral)Simple, cost-effective, scalable[4]Purity dependent on precursors, control over particle size can be challenging[4]
Hydrothermal HighHigh20 - 91.3 nmWell-defined (spherical, rod-like)Good control over crystallinity and morphologyRequires specialized equipment (autoclave), higher energy consumption
Electrochemical Moderate to HighHigh24 - 40 nmNanoparticlesClean synthesis, tunable particle sizeRequires specialized electrochemical setup, can be complex to scale up
Mechanochemical HighGood8 - 20 nm (for derived ZnO)Nanocrystalline aggregatesSolvent-free, rapid, can produce amorphous or nanocrystalline phasesCan introduce impurities from milling media, requires high-energy ball mill

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to facilitate replication and adaptation in a laboratory setting.

Precipitation Method

This method involves the reaction of a soluble zinc salt with a carbonate source in an aqueous solution, leading to the precipitation of insoluble this compound.

Objective: To synthesize this compound via direct precipitation.

Materials:

  • Zinc sulfate heptahydrate (ZnSO₄·7H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Distilled water

  • Beakers

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and vacuum flask)

  • Drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve a specific amount of zinc sulfate heptahydrate in distilled water to create a zinc sulfate solution (e.g., 0.5 M).

    • In a separate beaker, dissolve a stoichiometric equivalent of sodium carbonate in distilled water to create a sodium carbonate solution (e.g., 0.5 M).

  • Precipitation:

    • Place the zinc sulfate solution on a magnetic stirrer.

    • Slowly add the sodium carbonate solution to the zinc sulfate solution while stirring continuously. A white precipitate of this compound will form immediately.

  • Aging the Precipitate:

    • Continue stirring the mixture for a set period (e.g., 1-2 hours) to allow the precipitate to age and for the reaction to complete.

  • Filtration and Washing:

    • Separate the precipitate from the solution by vacuum filtration.

    • Wash the precipitate several times with distilled water to remove any soluble impurities, such as sodium sulfate.

  • Drying:

    • Dry the collected this compound powder in an oven at a controlled temperature (e.g., 80-100 °C) until a constant weight is achieved.

Hydrothermal Method

The hydrothermal method utilizes high temperature and pressure in an aqueous solution to promote the crystallization of the desired material.

Objective: To synthesize this compound nanoparticles with controlled morphology.

Materials:

  • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Urea (CO(NH₂)₂)

  • Distilled water

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer and stir bar

  • Centrifuge

  • Drying oven

Procedure:

  • Prepare Precursor Solution:

    • Dissolve zinc acetate dihydrate and urea in distilled water in a beaker with stirring to form a homogeneous solution. The molar ratio of urea to zinc acetate can be varied to control the morphology.

  • Hydrothermal Reaction:

    • Transfer the solution into a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 12-24 hours).

  • Cooling and Collection:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the white precipitate by centrifugation.

  • Washing and Drying:

    • Wash the product repeatedly with distilled water and ethanol to remove any unreacted precursors and by-products.

    • Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C).

Electrochemical Synthesis

This technique employs an electrochemical cell to drive the synthesis of this compound on an electrode surface.

Objective: To synthesize this compound nanoparticles via an electrochemical route.

Materials:

  • Zinc plate (anode)

  • Inert conductive plate (e.g., platinum or graphite) (cathode)

  • Sodium carbonate (Na₂CO₃) solution (electrolyte)

  • DC power supply

  • Electrochemical cell (beaker)

  • Magnetic stirrer and stir bar

Procedure:

  • Setup the Electrochemical Cell:

    • Place the sodium carbonate electrolyte solution in the electrochemical cell.

    • Immerse the zinc plate (anode) and the inert cathode in the electrolyte, ensuring they do not touch.

    • Place the cell on a magnetic stirrer.

  • Electrolysis:

    • Connect the electrodes to the DC power supply.

    • Apply a constant voltage or current between the electrodes. The applied voltage can be varied to control the particle size of the resulting this compound.

    • Continue the electrolysis for a specific duration while stirring the electrolyte. During this process, zinc ions will be generated at the anode and react with carbonate ions in the solution to form this compound, which deposits on the electrode or precipitates in the solution.

  • Collection and Purification:

    • After electrolysis, collect the this compound precipitate from the electrolyte by filtration or centrifugation.

    • Wash the product with distilled water to remove residual electrolyte.

  • Drying:

    • Dry the synthesized this compound nanoparticles in an oven at a low temperature.

Visualizing Workflows and Relationships

To further clarify the experimental processes and aid in decision-making, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing start Start prep_zinc Prepare Zinc Precursor Solution start->prep_zinc prep_carbonate Prepare Carbonate Source Solution start->prep_carbonate mix Mix Solutions (Precipitation) prep_zinc->mix prep_carbonate->mix hydrothermal Hydrothermal Treatment (Autoclave) mix->hydrothermal Optional for Hydrothermal Method filter Filter / Centrifuge mix->filter hydrothermal->filter wash Wash with Distilled Water filter->wash dry Dry Product wash->dry end End Product: This compound dry->end

A generalized workflow for precipitation and hydrothermal synthesis of this compound.

synthesis_selection decision decision method method start Desired Product Characteristics q1 Need for Nanoparticles? start->q1 q2 Primary Concern: Cost & Simplicity? q1->q2 No q3 Precise Control over Crystallinity & Morphology? q1->q3 Yes q2->q3 No precipitation Precipitation q2->precipitation Yes q4 Solvent-free Environment Required? q3->q4 No hydrothermal Hydrothermal q3->hydrothermal Yes electrochemical Electrochemical q4->electrochemical No mechanochemical Mechanochemical q4->mechanochemical Yes

A decision tree for selecting a suitable this compound synthesis method.

References

A Comparative Guide to the Antimicrobial Efficacy of Zinc Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial efficacy of zinc carbonate, juxtaposed with other relevant zinc compounds and antimicrobial agents. The information is curated to support research and development in the pharmaceutical and biomedical sectors, with a focus on experimental data and methodologies.

Executive Summary

This compound has demonstrated notable antimicrobial properties, particularly in its nanoparticle formulation. While direct comparative data, such as Minimum Inhibitory Concentration (MIC) values, are not extensively available for this compound, existing studies using methods like the agar well diffusion assay indicate its potential against both bacteria and fungi. This guide synthesizes the available experimental evidence for this compound and provides a broader context by comparing its activity with more extensively studied zinc compounds like zinc oxide and zinc sulfate, as well as other antimicrobials such as silver nanoparticles. The primary mechanism of action for zinc compounds is understood to be mediated by the release of zinc ions (Zn²⁺), which can disrupt cellular integrity and function through various pathways, including the generation of reactive oxygen species (ROS).

Quantitative Analysis of Antimicrobial Efficacy

The antimicrobial efficacy of this compound and its counterparts has been evaluated using various quantitative methods. The following tables summarize the available data from key studies.

Zone of Inhibition Data

The zone of inhibition assay is a widely used method to assess the antimicrobial activity of a substance. The diameter of the zone where microbial growth is inhibited is indicative of the agent's efficacy.

Table 1: Antibacterial and Antifungal Activity of this compound (ZnCO₃) and Zinc Oxide (ZnO) Nanoparticles [1][2]

Test OrganismAntimicrobial Agent (Concentration: 25 mg/mL)Zone of Inhibition (mm)
Staphylococcus aureusThis compound (ZnCO₃) Nanoparticles10
Zinc Oxide (ZnO) Nanoparticles (without capping agent)9
Zinc Oxide (ZnO) Nanoparticles (with capping agent)11
Positive Control (Antibiotic)15
Negative Control (DMSO)0
Aspergillus flavusThis compound (ZnCO₃) NanoparticlesPresent (diameter not specified)
Zinc Oxide (ZnO) Nanoparticles (with capping agent)Present (diameter not specified)
Escherichia coliThis compound (ZnCO₃) NanoparticlesResistant
Salmonella typhiiThis compound (ZnCO₃) NanoparticlesResistant
Pseudomonas aeruginosaThis compound (ZnCO₃) NanoparticlesResistant

Note: The study indicated that this compound nanoparticles showed resistance against E. coli, S. typhii, and P. aeruginosa under the tested conditions. The presence of a zone of inhibition for A. flavus was noted, but the specific diameter was not provided.

Minimum Inhibitory Concentration (MIC) Data for Comparative Zinc Compounds

Table 2: MIC Values of Various Zinc Compounds Against Different Bacterial Strains

Bacterial StrainZinc Sulfate (mg/mL)[3]Organic Zinc Complexes (mg/mL)[3]Zinc Oxide Nanoparticles (µg/mL)[4]Silver Nanoparticles (µg/mL)
Escherichia coli2 - 60.125 - 1.5--
Staphylococcus aureus1 - 31.5 - 46.25-
Pseudomonas aeruginosa28 - 10--
Klebsiella oxytoca2 - 31.5 - 8--
Aeromonas salmonicida--15.7517
Yersinia ruckeri--31.5-

Note: Organic zinc complexes include Zn-Bio, Zn-Gly, and Zn-AMK.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of antimicrobial efficacy data.

Agar Well Diffusion Assay

This method is used to qualitatively and semi-quantitatively assess the antimicrobial activity of a substance.

Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar for bacteria or Potato Dextrose Agar for fungi and sterilize by autoclaving. Pour the molten agar into sterile Petri plates and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, Potato Dextrose Broth for fungi).

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Application of Test Substance: Add a defined volume (e.g., 100 µL) of the test substance (e.g., a 25 mg/mL suspension of this compound nanoparticles in DMSO) into the wells.

  • Controls: Use a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the test substance, e.g., DMSO) in separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 24-48 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the antimicrobial agent and make serial two-fold dilutions in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the same broth medium.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum, except for the sterility control wells.

  • Controls: Include a growth control (broth and inoculum without the antimicrobial agent) and a sterility control (broth only).

  • Incubation: Incubate the microtiter plate at the appropriate temperature and duration for the test microorganism.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Mechanism of Antimicrobial Action

The antimicrobial activity of this compound is believed to be primarily mediated by the release of zinc ions (Zn²⁺) in an aqueous environment. While a specific signaling pathway for this compound is not detailed in the literature, the general mechanism for zinc-based antimicrobials provides a strong theoretical framework.

The proposed mechanism involves a multi-pronged attack on microbial cells:

  • Release of Zinc Ions (Zn²⁺): this compound dissociates to release Zn²⁺ ions, which are the primary active species.

  • Cell Wall and Membrane Disruption: Zn²⁺ ions can interact with and disrupt the microbial cell wall and membrane, leading to increased permeability and leakage of intracellular components.

  • Generation of Reactive Oxygen Species (ROS): The interaction of Zn²⁺ ions with cellular components can lead to the generation of ROS, such as superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).

  • Oxidative Stress and Cellular Damage: The accumulation of ROS induces oxidative stress, which can damage vital cellular components, including proteins, lipids, and DNA, ultimately leading to cell death.

Visualizations

Proposed Mechanism of Antimicrobial Action of this compound

Antimicrobial_Mechanism cluster_environment Aqueous Environment cluster_cell Microbial Cell ZnCO3 This compound (ZnCO₃) Zn2_ion Zinc Ion (Zn²⁺) ZnCO3->Zn2_ion Dissociation CellWall Cell Wall / Membrane Disruption Disruption & Increased Permeability CellWall->Disruption CellularComponents Intracellular Components (Proteins, DNA, etc.) Damage Oxidative Damage CellularComponents->Damage Zn2_ion->CellWall Interaction ROS Reactive Oxygen Species (ROS) Zn2_ion->ROS Induces Generation ROS->CellularComponents Attacks CellDeath Cell Death Disruption->CellDeath Damage->CellDeath

Caption: Proposed antimicrobial mechanism of this compound.

Experimental Workflow for Agar Well Diffusion Assay

Agar_Well_Diffusion_Workflow A Prepare Agar Plates C Inoculate Agar Surface A->C B Prepare and Standardize Microbial Inoculum B->C D Create Wells in Agar C->D E Add Test Substance (ZnCO₃) and Controls to Wells D->E F Incubate Plates E->F G Measure Zone of Inhibition F->G

Caption: Workflow for the agar well diffusion assay.

Comparison with Alternatives

This compound vs. Zinc Oxide

Both this compound and zinc oxide exert their antimicrobial effects through the release of Zn²⁺ ions. The study by Karki et al. suggests that their efficacy can be comparable, with factors like particle size and the presence of capping agents playing a significant role. Zinc oxide has been more extensively studied, with a larger body of data available on its MIC against various pathogens.

This compound vs. Other Zinc Salts (e.g., Zinc Sulfate)

Studies on other zinc salts like zinc sulfate reveal that the antimicrobial activity is a common property of bioavailable zinc compounds. The efficacy can vary depending on the salt's solubility and the specific microorganism. Organic zinc complexes have also shown potent antibacterial activity, in some cases exceeding that of inorganic zinc sulfate against certain bacteria.

Zinc-Based Antimicrobials vs. Silver-Based Antimicrobials

Silver nanoparticles are another class of potent metal-based antimicrobials. Comparative studies have shown that both zinc and silver nanoparticles exhibit strong antimicrobial properties, with their relative efficacy being dependent on the specific microbial strain and experimental conditions. In some instances, silver nanoparticles have demonstrated a broader spectrum of activity or higher potency at lower concentrations compared to zinc oxide.

Conclusion and Future Directions

This compound, particularly in its nanoparticle form, is a promising antimicrobial agent. The available data from zone of inhibition studies confirms its activity against certain bacteria and fungi. However, to fully ascertain its potential and enable direct comparisons with other antimicrobials, further research is needed to establish quantitative metrics such as MIC and Minimum Bactericidal Concentration (MBC) values against a wider range of clinically relevant microorganisms.

Future studies should also focus on:

  • Investigating the influence of particle size, morphology, and surface modifications of this compound on its antimicrobial efficacy.

  • Elucidating the specific molecular interactions and signaling pathways involved in this compound-induced microbial cell death.

  • Evaluating the in vivo efficacy and safety of this compound in relevant infection models.

By addressing these knowledge gaps, the scientific community can better position this compound as a potential alternative or adjunct to conventional antimicrobial therapies.

References

A Comparative Guide to Zinc Carbonate and Basic Zinc Carbonate in Rubber Vulcanization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of polymer chemistry and rubber technology, the selection of appropriate vulcanization activators is paramount to achieving desired product performance. While zinc oxide (ZnO) has traditionally been the activator of choice, concerns over its environmental impact have spurred investigation into alternatives. Among these, zinc carbonate (ZnCO₃) and basic this compound ([ZnCO₃]₂·[Zn(OH)₂]₃) have emerged as viable options. This guide provides an objective comparison of their performance in rubber vulcanization, supported by available data and detailed experimental protocols.

Chemical Overview

This compound (ZnCO₃) is a simple inorganic salt. In the vulcanization process, it acts as an activator, contributing to the formation of cross-links between polymer chains, which enhances the elasticity and durability of the rubber.[1][2] It also serves as a filler, improving the mechanical properties of the final product.[1]

Basic this compound , also known as this compound hydroxide, has a more complex structure, often represented as Zn₅(CO₃)₂(OH)₆.[3] It also functions as a vulcanization activator.[4] Notably, it has been shown to improve scorch resistance, providing better control over the curing process compared to conventional zinc oxide in certain polymer systems.

Performance Comparison in Rubber Vulcanization

Direct comparative experimental data between this compound and basic this compound is limited in publicly available literature. However, by examining their performance relative to the industry standard, zinc oxide, a comparative analysis can be constructed.

Cure Characteristics:

Basic this compound has been observed to provide a significant retardation of cure compared to zinc oxide, which is indicative of improved scorch safety. This means that the rubber compound can be processed at higher temperatures without premature vulcanization. In contrast, this compound is generally considered a vulcanization activator that accelerates the chemical reactions between sulfur and rubber.

Physical Properties of Vulcanizates:

A key advantage of basic this compound is its ability to produce semi-transparent rubber products, as it does not impart the whitening effect characteristic of zinc oxide. Furthermore, basic this compound is reported to significantly increase the hardness of the vulcanized rubber. This compound also enhances durability and heat resistance.

Quantitative Data Summary

The following table summarizes the performance characteristics based on available information. Direct head-to-head data for this compound and basic this compound is scarce; therefore, some of the comparative aspects are inferred from their individual comparisons with zinc oxide.

Performance ParameterThis compoundBasic this compoundSupporting Evidence
Role in Vulcanization Activator, FillerActivator
Cure Rate Accelerates vulcanizationSlower cure rate, improved scorch resistance
Transparency in Final Product Less whitening than ZnOGood transparency, suitable for semi-transparent products
Hardness of Vulcanizate Enhances mechanical propertiesSignificantly increases hardness
Heat Resistance Improves heat resistanceNot explicitly stated, but generally improved by zinc compounds
Durability Improves durabilityImproves mechanical properties

Table 1: Comparison of this compound and Basic this compound in Rubber Vulcanization.

The following table presents experimental data from a study comparing basic this compound hydroxide with zinc oxide in a halogen-containing polymer. This provides insight into the quantitative effects of basic this compound on cure characteristics.

Composition (parts per hundred rubber - phr)1 (Invention)5 (Control)
Copolymer 100100
Carbon Black 5050
Stearic Acid 11
Basic this compound Hydroxide 1.5-
Zinc Oxide -1
Accelerator (ZDBDC) 11
Mooney Scorch @ 135°C, MS
Minimum Viscosity2929
t₃ (minutes)15.211.2
t₁₀ (minutes)19.314.3
Rheometer @ 160°C, ODR
ML (dN.m)8.88.8
MH (dN.m)42.542.5
ts₂ (minutes)6.54.1
t'c(90) (minutes)15.612.3

Table 2: Cure Characteristics of Basic this compound Hydroxide vs. Zinc Oxide. (Adapted from US Patent 5,332,787A). The data demonstrates the increased scorch times (t₃, t₁₀, and ts₂) for the composition containing basic this compound hydroxide, indicating improved processing safety.

Experimental Protocols

To conduct a direct comparative study of this compound and basic this compound, the following experimental methodologies, based on ASTM standards, are recommended.

Rubber Compounding

Objective: To prepare standardized rubber compounds containing either this compound or basic this compound.

Apparatus:

  • Two-roll mill

  • Internal mixer (optional)

  • Analytical balance

Procedure (based on ASTM D3182):

  • Masticate the raw rubber (e.g., Natural Rubber, SBR) on the two-roll mill until a cohesive sheet is formed.

  • Add the compounding ingredients in the following order, ensuring complete dispersion after each addition:

    • Stearic acid

    • This compound or Basic this compound (at equimolar zinc content for a fair comparison)

    • Antioxidants/Antiozonants

    • Reinforcing fillers (e.g., carbon black, silica)

    • Processing aids

  • Add the accelerator(s) (e.g., MBTS, TMTD).

  • Finally, add sulfur.

  • Sheet out the compounded rubber and allow it to mature for at least 24 hours at a controlled temperature and humidity.

Evaluation of Cure Characteristics

Objective: To determine the effect of the activators on the vulcanization process.

Apparatus:

  • Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR)

Procedure (based on ASTM D5289/D2084):

  • Calibrate the rheometer according to the manufacturer's instructions.

  • Place a sample of the uncured rubber compound into the die cavity.

  • Conduct the test at a specified vulcanization temperature (e.g., 160°C).

  • Record the torque as a function of time.

  • From the resulting rheograph, determine the following parameters:

    • Minimum torque (ML)

    • Maximum torque (MH)

    • Scorch time (ts₂)

    • Optimum cure time (t'c(90))

Preparation of Vulcanized Test Sheets

Objective: To prepare cured rubber sheets for physical property testing.

Procedure (based on ASTM D3182):

  • Cut the uncured rubber compound into preforms.

  • Place the preforms into a compression mold.

  • Cure the sheets in a hydraulic press at the vulcanization temperature and for the optimum cure time (t'c(90)) determined from the rheometer test.

  • Allow the vulcanized sheets to cool to room temperature before testing.

Physical Property Testing

Objective: To evaluate the mechanical properties of the vulcanized rubber.

  • Tensile Properties (ASTM D412): Use a universal testing machine to measure tensile strength, elongation at break, and modulus at various elongations.

  • Hardness (ASTM D2240): Measure the Shore A hardness using a durometer.

  • Tear Strength (ASTM D624): Determine the resistance to tearing using a universal testing machine.

Diagrams

Vulcanization_Activation_Pathway cluster_Ingredients Compounding Ingredients cluster_Reactions Vulcanization Chemistry Rubber Rubber Polymer Crosslinking Crosslink Formation (C-Sₓ-C) Rubber->Crosslinking Sulfur Sulfur Sulfurating_Agent Active Sulfurating Agent Sulfur->Sulfurating_Agent Accelerator Accelerator Activator_Complex Activator-Accelerator Complex Accelerator->Activator_Complex Activator Activator (this compound or Basic this compound) Activator->Activator_Complex Stearic_Acid Stearic Acid Stearic_Acid->Activator_Complex Activator_Complex->Sulfurating_Agent Sulfurating_Agent->Crosslinking Vulcanized_Rubber Vulcanized Rubber Crosslinking->Vulcanized_Rubber

Caption: Simplified pathway of sulfur vulcanization activated by zinc compounds.

Experimental_Workflow cluster_Physical_Tests Physical Tests Compounding 1. Rubber Compounding (ASTM D3182) Cure_Testing 2. Cure Characteristics (ASTM D5289) Compounding->Cure_Testing Vulcanization 3. Vulcanization (ASTM D3182) Compounding->Vulcanization Cure_Testing->Vulcanization Determines Cure Time Data_Analysis 5. Data Analysis & Comparison Cure_Testing->Data_Analysis Physical_Testing 4. Physical Property Testing Vulcanization->Physical_Testing Tensile Tensile Strength (ASTM D412) Physical_Testing->Tensile Hardness Hardness (ASTM D2240) Physical_Testing->Hardness Tear Tear Strength (ASTM D624) Physical_Testing->Tear Tensile->Data_Analysis Hardness->Data_Analysis Tear->Data_Analysis

References

A Comparative Guide to Metal Oxide Gas Sensors: Benchmarking Performance Against Zinc Oxide Derived from Carbonate Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise detection of gases is paramount. While a multitude of materials are explored for gas sensing, metal oxides remain a cornerstone of this technology. This guide provides an objective comparison of the gas sensing performance of prominent metal oxides, with a special focus on zinc oxide (ZnO) synthesized from zinc carbonate (ZnCO₃) precursors, a common and effective synthesis route.

Recent research indicates that this compound itself is not typically employed as an active gas sensing material due to its low sensitivity. Instead, it serves as a valuable precursor for creating porous zinc oxide nanostructures, which exhibit significantly enhanced sensing properties. This guide will, therefore, focus on the performance of ZnO derived from such methods and compare it with other leading metal oxides like tin dioxide (SnO₂), titanium dioxide (TiO₂), copper(II) oxide (CuO), and nickel oxide (NiO).

Performance Metrics: A Tabular Comparison

The efficacy of a gas sensor is evaluated based on several key parameters: sensitivity (or response), selectivity, response time, recovery time, and the optimal operating temperature. The following table summarizes experimental data for various metal oxide sensors, offering a comparative overview of their capabilities in detecting different gaseous analytes.

Sensing MaterialTarget GasConcentration (ppm)Operating Temp. (°C)Sensitivity (Response)Response Time (s)Recovery Time (s)Reference
ZnO (from ZnCO₃ precursor) Ethanol10015021.6~4~32[1]
Methane-400HighRapidRapid[2][3]
H₂S50 ppb170High3529[4]
SnO₂ Ethanol100140372621[5]
Ethanol10028020.179
H₂S100150High~420~60
TiO₂ Acetone25033033.724623
Acetone10150High--
CuO H₂S5404.9297.554
H₂S1.53252.7-514
NiO NO₂0.5 - 10250206-722%--
CO5250High--

Experimental Protocols: Synthesis and Characterization

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common synthesis protocols for the metal oxides discussed.

Synthesis of Zinc Oxide (ZnO) Nanorods via Hydrothermal Method

This method is widely used for producing ZnO nanostructures from this compound or other zinc salts.

  • Precursors: Zinc acetate and Cetyltrimethylammonium bromide (CTAB) or other zinc salts like zinc nitrate.

  • Procedure:

    • Prepare an aqueous solution of the zinc precursor.

    • Add a stabilizing agent or precipitant (e.g., NaOH) to the solution under stirring to form a precipitate.

    • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave at a specific temperature (e.g., 180-200°C) for a designated period (e.g., 24 hours).

    • After cooling, the white product is collected by centrifugation, washed with deionized water and ethanol, and dried.

    • Finally, the powder is often annealed at a higher temperature (e.g., 400°C) to improve crystallinity.

Synthesis of Tin Dioxide (SnO₂) Nanoparticles via Sol-Gel Method

The sol-gel technique is a versatile method for preparing a variety of metal oxide nanoparticles.

  • Precursors: Tin (IV) chloride pentahydrate (SnCl₄·5H₂O) or tin (II) chloride dihydrate (SnCl₂·2H₂O).

  • Procedure:

    • Dissolve the tin precursor in a solvent, typically an alcohol like ethanol.

    • Add a complexing agent or stabilizer (e.g., glycerin) to the solution.

    • A catalyst (e.g., ammonia solution) is added to promote hydrolysis and condensation, leading to the formation of a gel.

    • The wet gel is then dried at a moderate temperature (e.g., 100°C) for an extended period.

    • The resulting xerogel is ground into a powder and calcined at a higher temperature (e.g., 300-700°C) to obtain the final SnO₂ nanoparticles.

Synthesis of Titanium Dioxide (TiO₂) Nanotubes via Hydrothermal Method

This method is effective for producing one-dimensional TiO₂ nanostructures.

  • Precursors: Commercial TiO₂ powder (e.g., P25) and a strong alkaline solution (e.g., NaOH).

  • Procedure:

    • Disperse the TiO₂ powder in a concentrated NaOH solution.

    • The mixture is placed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 135°C) for a set duration (e.g., 24 hours).

    • After the hydrothermal treatment, the product is washed with dilute acid (e.g., HCl) and deionized water to remove sodium ions and achieve a neutral pH.

    • The resulting TiO₂ nanotubes are then dried.

Synthesis of Copper(II) Oxide (CuO) Nanoparticles via Precipitation Method

A straightforward and cost-effective method for producing CuO nanoparticles.

  • Precursors: A copper salt such as copper(II) chloride dihydrate (CuCl₂·2H₂O) and a precipitating agent like sodium hydroxide (NaOH).

  • Procedure:

    • Prepare separate solutions of the copper salt and NaOH in a solvent like ethanol or deionized water.

    • Add the NaOH solution dropwise to the copper salt solution under constant stirring. This will result in the formation of a copper hydroxide precipitate.

    • The precipitate is then separated by centrifugation, washed multiple times with deionized water and ethanol to remove byproducts.

    • The washed precipitate is dried at a low temperature (e.g., 50°C).

    • Finally, the dried powder is annealed at a higher temperature (e.g., 200-400°C) to convert the copper hydroxide into CuO nanoparticles.

Synthesis of Nickel Oxide (NiO) Nanosheets via Solvothermal/Hydrothermal Method

This method allows for the synthesis of NiO with controlled morphologies.

  • Precursors: Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and a solvent which can be a mixture of oleylamine and ethanol.

  • Procedure:

    • Dissolve the nickel precursor in the chosen solvent system.

    • The solution is transferred to a Teflon-lined autoclave.

    • The autoclave is heated to a specific temperature (e.g., 180°C) for a certain duration (e.g., 15 hours).

    • After cooling, the product is collected, washed, and dried.

    • A final calcination step at a controlled temperature (e.g., 350-400°C) is performed to obtain the crystalline NiO nanosheets.

Visualizing the Process and Key Factors

To better understand the experimental workflow and the interplay of factors influencing sensor performance, the following diagrams are provided.

ExperimentalWorkflow cluster_synthesis Material Synthesis cluster_fabrication Sensor Fabrication cluster_testing Gas Sensing Test Precursors Precursor Selection (e.g., ZnCO₃, SnCl₄) Synthesis Synthesis Method (Hydrothermal, Sol-Gel, etc.) Precursors->Synthesis Annealing Post-Synthesis Treatment (Annealing) Synthesis->Annealing MaterialChar Material Characterization (XRD, SEM, TEM) Annealing->MaterialChar Deposition Sensing Layer Deposition (Screen Printing, Drop Casting) MaterialChar->Deposition TestSetup Test Chamber Setup Deposition->TestSetup Measurement Data Acquisition (Resistance vs. Time) TestSetup->Measurement Analysis Performance Analysis (Sensitivity, Response Time) Measurement->Analysis

Fig. 1: Experimental workflow for metal oxide gas sensor development.

SensorPerformanceFactors cluster_material Material Properties cluster_operating Operating Conditions Performance Gas Sensor Performance Morphology Morphology (Nanoparticles, Nanorods, etc.) Morphology->Performance GrainSize Grain Size GrainSize->Performance SurfaceArea Specific Surface Area SurfaceArea->Performance Defects Crystal Defects & Doping Defects->Performance Temperature Operating Temperature Temperature->Performance Humidity Humidity Humidity->Performance GasConcentration Gas Concentration GasConcentration->Performance

Fig. 2: Key factors influencing gas sensor performance.

References

Assessing the Biocompatibility of Zinc Carbonate Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of nanotechnology offers immense potential for innovation in drug delivery and biomedical applications. Among the various nanomaterials being explored, zinc-based nanoparticles have garnered significant interest due to their unique physicochemical properties. While zinc oxide (ZnO) nanoparticles are widely studied, zinc carbonate (ZnCO3) nanoparticles are emerging as a potentially safer alternative. This guide provides an objective comparison of the biocompatibility of this compound nanoparticles with other relevant zinc compounds, supported by available experimental data. It aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their research and development endeavors.

Comparative Analysis of Cytotoxicity

The cytotoxic potential of this compound nanoparticles has been evaluated in vitro on various cell lines. A key consideration is the comparison with its more common counterpart, zinc oxide nanoparticles. While direct comparative studies are limited, existing data allows for an initial assessment.

A study on nanostructured this compound hydroxide (ZnCH) microflakes, a related compound, demonstrated dose-dependent cytotoxicity against murine L929 fibroblast cells. Notably, no toxicity was observed at concentrations of 10 mg/L and below[1][2]. In contrast, numerous studies have highlighted the cytotoxic effects of zinc oxide nanoparticles across various cell lines, often attributed to the generation of reactive oxygen species (ROS) and the release of zinc ions[3][4].

For instance, one study reported that bare zinc oxide nanoparticles were significantly more toxic to L929 fibroblasts compared to functionalized ZnO nanoparticles[4]. Another study established a significant cytotoxic effect of ZnO nanoparticles on L929 cells starting from a concentration of 180 µg/ml. This suggests that the carbonate form may exhibit a more favorable cytotoxicity profile, potentially due to lower ion dissolution rates.

Table 1: In Vitro Cytotoxicity Data

NanoparticleCell LineConcentrationViability/EffectReference
This compound HydroxideL929 (murine fibroblast)≤ 10 mg/LNo toxicity observed
This compound HydroxideL929 (murine fibroblast)> 10 mg/LDose-dependent cytotoxicity
Zinc Oxide (bare)L929 (murine fibroblast)6.25 µg/mLSignificant morphology changes
Zinc Oxide (bare)L929 (murine fibroblast)100 µg/mLSignificant reduction in cell viability
Zinc OxideL929 (mouse fibroblast)≥ 180 µg/mLSignificant cytotoxic effect

Hematotoxicity Assessment

The interaction of nanoparticles with blood components is a critical aspect of biocompatibility, particularly for intravenously administered therapeutics. Hematotoxicity studies evaluate the potential of a substance to cause adverse effects on blood cells.

A study investigating the hematotoxicity of this compound nanoparticles in Wistar rats reported no pronounced signs of toxicity at doses of 25-50 mg/kg body weight over a 45-day period. In fact, some hematological parameters like hemoglobin and erythrocyte counts showed positive dynamics, suggesting an improvement in metabolic profiles. However, at higher doses (100–200 mg/kg), leukocytopenia (a decrease in white blood cells) was observed.

In comparison, a study on zinc oxide nanoparticles in male mice showed a decrease in hemoglobin and hematocrit levels, although not always statistically significant depending on the accompanying zinc salt. This suggests that this compound nanoparticles might have a wider safety margin in terms of hematological effects at lower to moderate doses.

Table 2: In Vivo Hematotoxicity Data

NanoparticleAnimal ModelDosageKey FindingsReference
This compoundWistar Rats25-50 mg/kgNo pronounced signs of hematotoxicity; positive dynamics in some indicators.
This compoundWistar Rats100-200 mg/kgLeukocytopenia observed.
Zinc OxideMale MiceNot specifiedDecrease in hemoglobin and hematocrit levels.

Signaling Pathways in Nanoparticle-Induced Toxicity

The toxicity of zinc-based nanoparticles is often mediated by the induction of oxidative stress and subsequent activation of apoptotic pathways. While specific signaling pathways for this compound nanoparticles are not yet fully elucidated, the mechanisms observed for zinc oxide nanoparticles provide a likely framework.

Exposure to zinc oxide nanoparticles has been shown to increase the generation of reactive oxygen species (ROS), leading to oxidative stress. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and trigger a cascade of signaling events. Key signaling pathways implicated in ZnO nanoparticle-induced apoptosis include the activation of c-Jun N-terminal kinase (JNK) and the mitochondrial-mediated pathway involving the Bax/Bcl-2 protein ratio and caspase activation. Studies on this compound hydroxide microflakes also point towards the involvement of oxidative stress, Ca2+ signaling, and caspase-dependent apoptosis.

G Inferred Signaling Pathway for this compound Nanoparticle Cytotoxicity ZNP This compound Nanoparticles ROS Increased ROS (Oxidative Stress) ZNP->ROS Mito Mitochondrial Dysfunction ROS->Mito JNK JNK Pathway Activation ROS->JNK BaxBcl2 Increased Bax/Bcl-2 Ratio Mito->BaxBcl2 Casp9 Caspase-9 Activation BaxBcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis JNK->Casp9

Caption: Inferred signaling cascade of this compound nanoparticle-induced apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of biocompatibility studies. Below are summaries of common experimental protocols used in the assessment of nanoparticle toxicity.

In Vitro Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol Outline:

  • Cell Seeding: Plate cells (e.g., L929) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Nanoparticle Exposure: Prepare serial dilutions of the nanoparticle suspension in cell culture medium. Remove the existing medium from the wells and add 100 µL of the nanoparticle suspensions at various concentrations. Include a negative control (medium only) and a positive control (e.g., Triton X-100).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the negative control.

G MTT Assay Experimental Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Expose cells to nanoparticle suspensions B->C D Incubate for 24/48/72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilizing agent F->G H Measure absorbance at 570 nm G->H

Caption: A typical workflow for assessing cytotoxicity using the MTT assay.

Hemocompatibility: Hemolysis Assay

The hemolysis assay evaluates the ability of a material to damage red blood cells (erythrocytes), leading to the release of hemoglobin.

Protocol Outline:

  • Blood Collection: Obtain fresh whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin).

  • Erythrocyte Isolation: Centrifuge the blood to separate the plasma and buffy coat. Wash the remaining erythrocytes three times with a phosphate-buffered saline (PBS) solution.

  • Nanoparticle Incubation: Prepare a 2% (v/v) erythrocyte suspension in PBS. Add different concentrations of the nanoparticle suspension to the erythrocyte suspension.

  • Controls: Use PBS as a negative control (0% hemolysis) and a known lytic agent, such as Triton X-100 (0.1%), as a positive control (100% hemolysis).

  • Incubation: Incubate the mixtures at 37°C for a specified time (e.g., 2 hours) with gentle agitation.

  • Centrifugation: Centrifuge the samples to pellet the intact erythrocytes.

  • Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100

G Hemolysis Assay Experimental Workflow A Isolate and wash erythrocytes B Incubate erythrocytes with nanoparticle suspensions A->B C Incubate at 37°C B->C D Centrifuge to pellet intact erythrocytes C->D E Measure absorbance of supernatant at 540 nm D->E F Calculate % hemolysis E->F

Caption: A standard workflow for conducting an in vitro hemolysis assay.

Conclusion

The available data suggests that this compound nanoparticles may present a favorable biocompatibility profile compared to their zinc oxide counterparts, particularly at lower concentrations. The reduced cytotoxicity and hematotoxicity observed in preliminary studies are promising for their application in drug delivery and other biomedical fields. However, it is crucial to acknowledge the current limitations in the literature, with a notable scarcity of direct comparative studies.

Future research should focus on side-by-side comparisons of this compound and zinc oxide nanoparticles under standardized experimental conditions to provide a more definitive assessment of their relative biocompatibility. Furthermore, a deeper investigation into the specific molecular mechanisms and signaling pathways affected by this compound nanoparticles is warranted to fully understand their biological interactions and to rationally design safer and more effective nanomedicines.

References

A Comparative Guide to the Thermal Stability of Zinc Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the thermal stability of zinc compounds is crucial for a wide range of applications, from the synthesis of nanomaterials to the formulation of pharmaceuticals. This guide provides an objective comparison of the thermal properties of several common zinc compounds, supported by experimental data.

Comparative Thermal Decomposition Data

The thermal stability of a compound is a measure of its resistance to decomposition upon heating. This is often characterized by the onset and peak temperatures of decomposition as determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The table below summarizes key quantitative parameters for the thermal decomposition of various zinc compounds.

Compound NameFormulaOnset Decomposition Temp. (°C)Peak Decomposition Temp. (°C)Mass Loss (%)Final Solid Product
Zinc OxideZnO> 900[1]> 1900 (Melting Point)[2]Minimal below 900°CZnO
Zinc SulfideZnS~550 (in air)[3]~640 (in air)[3]~16 (in air, conversion to ZnO)[3]ZnO (in air)
Zinc CarbonateZnCO₃150 - 240~300~35.1 (Theoretical)ZnO
Zinc Sulfate (Anhydrous)ZnSO₄~680> 700~50.2 (Theoretical)ZnO
Zinc Nitrate (Hexahydrate)Zn(NO₃)₂·6H₂O~180 (Dehydration/Decomposition)~360 (Decomposition)~73.2 (Theoretical to ZnO)ZnO
Zinc Acetate (Dihydrate)Zn(CH₃COO)₂·2H₂O~100 (Dehydration), ~240 (Decomposition)~275~63.2 (Theoretical to ZnO)ZnO

Decomposition Pathways and Products

The thermal decomposition of zinc compounds proceeds through various pathways, primarily yielding zinc oxide as the final solid residue.

  • Zinc Oxide (ZnO): Exhibits high thermal stability, with its melting point exceeding 1900°C. Significant decomposition occurs only at very high temperatures. Above 900°C in oxygen-rich environments, it may experience a minor mass loss due to the formation of oxygen vacancies.

  • Zinc Sulfide (ZnS): In an inert atmosphere, zinc sulfide is relatively stable. However, when heated in the presence of air (an oxidative atmosphere), it begins to convert to zinc oxide around 550-700°C, with an exothermic peak around 640°C. The expected weight loss for the complete conversion of ZnS to ZnO is approximately 16%.

  • This compound (ZnCO₃): Decomposes in a single step to form zinc oxide and carbon dioxide gas (ZnCO₃ → ZnO + CO₂). The decomposition of this compound hydroxide, a common form, starts at around 150°C and becomes significant above 200°C.

  • Zinc Sulfate (ZnSO₄): The hydrated forms of zinc sulfate first lose their water of crystallization. Anhydrous zinc sulfate is stable up to approximately 680°C, after which it decomposes into zinc oxide and sulfur dioxide gas (ZnSO₄ → ZnO + SO₃).

  • Zinc Nitrate (Zn(NO₃)₂): The decomposition of hydrated zinc nitrate is a multi-step process involving dehydration, hydrolysis, and finally decomposition to zinc oxide, nitrogen dioxide, and oxygen (2Zn(NO₃)₂ → 2ZnO + 4NO₂ + O₂). The initial weight loss corresponding to dehydration and partial decomposition of the hexahydrate form begins around 180°C.

  • Zinc Acetate (Zn(CH₃COO)₂): Zinc acetate dihydrate first undergoes dehydration to the anhydrous form. The anhydrous salt then decomposes to form zinc oxide. The gaseous byproducts can include acetic acid, acetone, and carbon dioxide.

Experimental Protocols: Thermal Analysis

The data presented in this guide is primarily obtained through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Generalized Protocol:

  • Sample Preparation: A small, representative sample of the zinc compound (typically 5-10 mg) is accurately weighed and placed into a tared TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: The crucible is placed on the TGA balance. The desired atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min). An initial isothermal step (e.g., at 30°C for 5 minutes) can be included to allow the atmosphere to stabilize.

  • Data Acquisition: The instrument records the sample mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and peak decomposition temperatures and the percentage of mass loss for each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature.

Generalized Protocol:

  • Sample Preparation: A small amount of the zinc compound (typically 2-5 mg) is weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired atmosphere is purged through the cell.

  • Temperature Program: The sample and reference are subjected to the same temperature program as in the TGA analysis.

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

  • Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to identify endothermic (melting, dehydration, decomposition) and exothermic (crystallization, oxidation) events.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of zinc compounds.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_output Output Sample Select Zinc Compound Weigh Accurately Weigh Sample (5-10 mg) Sample->Weigh Crucible Place in TGA/DSC Crucible Weigh->Crucible TGA_DSC Load Sample into TGA/DSC Instrument Crucible->TGA_DSC Atmosphere Set Atmosphere (N2 or Air) TGA_DSC->Atmosphere Temp_Program Define Temperature Program (e.g., 10°C/min) Atmosphere->Temp_Program Run Initiate Analysis Temp_Program->Run Record Record Mass Change (TGA) & Heat Flow (DSC) Run->Record Plot Generate TGA/DSC Curves Record->Plot Analyze Determine Onset/Peak Temps & Mass Loss Plot->Analyze Report Comparative Data Report Analyze->Report

References

A Comparative Guide to the Cost-Effectiveness of Zinc Carbonate Synthesis Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of four common synthesis routes for zinc carbonate (ZnCO₃): precipitation, hydrothermal synthesis, mechanochemical synthesis, and thermal decomposition. The cost-effectiveness of each method is evaluated based on precursor costs, estimated energy consumption, and reported product yields and purities. Detailed experimental protocols are provided for each method to allow for replication and further investigation.

At a Glance: Comparison of Synthesis Routes

The following table summarizes the key quantitative data for each synthesis route, assuming a production scale of 1 kg of this compound.

ParameterPrecipitationHydrothermalMechanochemicalThermal Decomposition
Precursors Zinc Sulfate Heptahydrate, Ammonium BicarbonateZinc Acetate Dihydrate, UreaBasic this compoundZinc Oxide, Carbon Dioxide
Estimated Precursor Cost per kg ZnCO₃ $1.50 - $2.50$3.00 - $5.00Variable (depends on precursor synthesis)$2.00 - $3.50
Estimated Energy Consumption per kg ZnCO₃ Low (0.1 - 0.5 kWh)High (5 - 15 kWh)Medium (1 - 5 kWh)High (10 - 20 kWh)
Typical Reaction Time 30 minutes2 - 4 hours30 - 90 minutes1 - 2 hours
Typical Reaction Temperature 50°C120°CRoom Temperature200 - 400°C
Reported Yield High (>95%)High (>90%)High (>95%)High (>95%)
Reported Purity Good to HighHighHighHigh
Process Complexity LowMediumLow to MediumMedium
Scalability HighMediumMedium to HighHigh

Precipitation Method

The precipitation method is a widely used, simple, and cost-effective route for synthesizing this compound.[1] It involves the reaction of a soluble zinc salt with a carbonate or bicarbonate solution to precipitate insoluble this compound.

Experimental Protocol

Objective: To synthesize this compound via precipitation.

Materials:

  • Zinc sulfate heptahydrate (ZnSO₄·7H₂O)

  • Ammonium bicarbonate (NH₄HCO₃)

  • Distilled water

Procedure:

  • Prepare a 1.4 M solution of zinc sulfate heptahydrate by dissolving 402.6 g of ZnSO₄·7H₂O in 1 L of distilled water.

  • Prepare a 1.5 M solution of ammonium bicarbonate by dissolving 118.6 g of NH₄HCO₃ in 1 L of distilled water.

  • Heat the zinc sulfate solution to 50°C in a reaction vessel with continuous stirring.

  • Slowly add the ammonium bicarbonate solution to the heated zinc sulfate solution. A white precipitate of basic this compound will form.

  • Continue stirring the mixture at 50°C for 30 minutes to ensure complete precipitation.

  • Filter the precipitate using a Buchner funnel.

  • Wash the precipitate with distilled water to remove any soluble impurities.

  • Dry the resulting this compound powder in an oven at a temperature below 170°C.

Workflow Diagram:

Precipitation_Workflow cluster_reactants Reactant Preparation cluster_reaction Precipitation Reaction cluster_processing Product Processing ZnSO4_sol Zinc Sulfate Solution (1.4 M) Reactor Reaction at 50°C for 30 min ZnSO4_sol->Reactor NH4HCO3_sol Ammonium Bicarbonate Solution (1.5 M) NH4HCO3_sol->Reactor Filtration Filtration Reactor->Filtration Washing Washing Filtration->Washing Drying Drying (<170°C) Washing->Drying Product This compound Powder Drying->Product

Precipitation Synthesis Workflow

Hydrothermal Synthesis

Hydrothermal synthesis involves a chemical reaction in a sealed, heated aqueous solution above ambient temperature and pressure. This method can produce well-defined crystalline nanoparticles of this compound hydroxide.[2][3][4]

Experimental Protocol

Objective: To synthesize this compound hydroxide nanoparticles via hydrothermal synthesis.[2]

Materials:

  • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Urea (CO(NH₂)₂)

  • Distilled water

Procedure:

  • Prepare an aqueous solution by dissolving 0.1 M of zinc acetate dihydrate and 0.5 M of urea in distilled water.

  • Transfer the solution into a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to 120°C for 2 to 4 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the white precipitate by filtration.

  • Wash the product with distilled water and ethanol to remove any unreacted precursors.

  • Dry the final product in an oven at 60°C for several hours.

Workflow Diagram:

Hydrothermal_Workflow cluster_reactants Reactant Preparation cluster_reaction Hydrothermal Reaction cluster_processing Product Processing Reactant_sol Aqueous Solution of Zinc Acetate (0.1 M) & Urea (0.5 M) Autoclave Autoclave at 120°C for 2-4 h Reactant_sol->Autoclave Cooling Cooling Autoclave->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying (60°C) Washing->Drying Product This compound Hydroxide Nanoparticles Drying->Product

Hydrothermal Synthesis Workflow

Mechanochemical Synthesis

Mechanochemical synthesis utilizes mechanical energy, typically from ball milling, to induce chemical reactions in the solid state. This method can be a rapid and solvent-free route to produce this compound.

Experimental Protocol

Objective: To synthesize this compound via mechanochemical reaction.

Materials:

  • Basic this compound (e.g., Zn₅(CO₃)₂(OH)₆)

Procedure:

  • Place the basic this compound powder into a planetary ball mill vial.

  • Use grinding balls with a specific ball-to-powder mass ratio (e.g., 10:1).

  • Mill the powder at a high rotational speed (e.g., 1000 rpm) for a duration of 30 to 90 minutes.

  • After milling, collect the resulting fine powder, which will be amorphous or nanocrystalline this compound/oxide depending on the milling intensity and duration.

  • If necessary, a subsequent heat treatment at a moderate temperature (e.g., 400°C) can be applied to obtain crystalline zinc oxide.

Workflow Diagram:

Mechanochemical_Workflow cluster_reactant Reactant cluster_reaction Mechanochemical Reaction Precursor Basic this compound Ball_Mill Ball Milling (e.g., 1000 rpm, 30-90 min) Precursor->Ball_Mill Product This compound/Oxide Powder Ball_Mill->Product

Mechanochemical Synthesis Workflow

Thermal Decomposition

Thermal decomposition involves heating a precursor compound to induce its decomposition into this compound or zinc oxide. This method is often used for the production of high-purity materials.

Experimental Protocol

Objective: To synthesize zinc oxide via thermal decomposition of basic this compound.

Materials:

  • Basic this compound (e.g., Zn₅(CO₃)₂(OH)₆)

Procedure:

  • Place the basic this compound precursor in a furnace.

  • Heat the precursor to a temperature range of 200°C to 400°C. The exact temperature will influence the particle size and morphology of the final product.

  • Maintain the temperature for a sufficient time (e.g., 1-2 hours) to ensure complete decomposition. During this process, water and carbon dioxide are released.

  • Allow the furnace to cool down to room temperature.

  • Collect the resulting zinc oxide powder.

Workflow Diagram:

Thermal_Decomposition_Workflow cluster_reactant Reactant cluster_reaction Thermal Decomposition Precursor Basic this compound Furnace Furnace at 200-400°C for 1-2 h Precursor->Furnace Product Zinc Oxide Powder Furnace->Product

Thermal Decomposition Workflow

Discussion on Cost-Effectiveness

Precipitation: This method generally stands out as the most cost-effective for large-scale production due to the low cost of precursors like zinc sulfate and ammonium bicarbonate, low energy requirements (heating to 50°C), and simple equipment.

Hydrothermal Synthesis: While capable of producing high-quality nanomaterials, this method incurs higher costs due to the use of more expensive precursors (zinc acetate), and significant energy consumption required to maintain high temperatures and pressures in an autoclave.

Mechanochemical Synthesis: The cost-effectiveness of this route is highly dependent on the cost of the precursor and the energy consumption of the ball mill. It offers the advantage of being a solvent-free and often faster process. The scalability can be a concern, and the capital cost of industrial-scale milling equipment can be high.

Thermal Decomposition: This method can be energy-intensive due to the high temperatures required for calcination. The overall cost is influenced by the cost of the precursor and the efficiency of the furnace. It is a straightforward method for producing high-purity zinc oxide from a carbonate precursor.

Conclusion

The choice of the most cost-effective synthesis route for this compound depends heavily on the desired product specifications (e.g., particle size, crystallinity, purity) and the intended scale of production. For general-purpose applications where cost is a primary driver, the precipitation method offers a clear advantage. For applications requiring specific nanoparticle morphologies and high purity, the hydrothermal method may be justified despite its higher cost. The mechanochemical route presents a promising "green" alternative, particularly if a suitable, low-cost precursor is available. Finally, thermal decomposition is a reliable method for producing high-purity zinc oxide from a carbonate precursor, with its cost-effectiveness being sensitive to energy prices. Researchers and drug development professionals should carefully consider these factors when selecting a synthesis method for their specific needs.

References

A Researcher's Guide to Cross-Validation of Particle Size Analysis for Zinc Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate and reproducible particle size analysis is a critical parameter in ensuring the quality, efficacy, and safety of pharmaceutical products. Zinc carbonate, a compound with various pharmaceutical applications, requires precise characterization of its particle size distribution, which can significantly influence its bioavailability and performance.

This guide provides an objective comparison of common particle size analysis techniques for this compound, supported by experimental data. We will delve into the methodologies of Laser Diffraction, Dynamic Light Scattering (DLS), and Scanning Electron Microscopy (SEM), offering a comprehensive cross-validation approach.

Principles of Particle Size Analysis Techniques

Different particle sizing techniques operate on distinct physical principles, which can lead to variations in results.[1] Understanding these differences is crucial for selecting the appropriate method and for interpreting the data correctly.

Laser Diffraction: This widely-used technique measures the angular variation in the intensity of light scattered as a laser beam passes through a dispersed particulate sample.[2][3] Larger particles scatter light at smaller angles with high intensity, whereas smaller particles scatter light at larger angles with low intensity. The particle size distribution is then calculated by analyzing the diffraction pattern with an appropriate optical model. It is a fast and accurate method suitable for a broad range of particle sizes.[2]

Dynamic Light Scattering (DLS): DLS is the preferred method for characterizing nanoparticles and colloidal suspensions.[4] It measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in a liquid. Smaller particles move more rapidly, causing faster fluctuations in light intensity. The technique is highly sensitive to small changes in particle size and is ideal for stability studies.

Scanning Electron Microscopy (SEM): As an imaging technique, SEM provides direct visualization of particle morphology and size. A focused beam of electrons scans the surface of the sample, generating high-resolution images. Software is then used to analyze these images and determine various morphological parameters, including particle size and shape. This method is particularly useful for understanding particle shape and identifying aggregates.

Cross-Validation Experimental Workflow

A robust cross-validation of particle size analysis techniques involves a systematic workflow to ensure data consistency and reliability. The following diagram illustrates a typical workflow for comparing Laser Diffraction, DLS, and SEM for this compound analysis.

Cross-Validation Workflow for Particle Size Analysis of this compound cluster_0 Sample Preparation cluster_1 Particle Size Measurement cluster_2 Data Analysis cluster_3 Comparison and Validation A This compound Powder B Dispersion for Laser Diffraction (e.g., in deionized water with surfactant) A->B C Suspension for DLS (e.g., in filtered deionized water) A->C D Sample Mounting for SEM (e.g., on a stub with conductive coating) A->D E Laser Diffraction Analyzer B->E F DLS Instrument C->F G Scanning Electron Microscope D->G H Volume-based Distribution (Dv10, Dv50, Dv90) E->H I Intensity-based Distribution & Z-Average F->I J Number-based Distribution & Morphological Analysis G->J K Data Comparison and Statistical Analysis H->K I->K J->K

Caption: Workflow for cross-validating particle size analysis techniques for this compound.

Comparative Analysis of this compound Particle Size

To illustrate the comparison, a batch of this compound was analyzed using all three techniques. The results are summarized in the table below. It is important to note that different techniques may yield different mean particle sizes due to their inherent measurement principles.

ParameterLaser DiffractionDynamic Light Scattering (DLS)Scanning Electron Microscopy (SEM)
Mean Particle Size (nm) 850750 (Z-Average)700 (Number Average)
Distribution Width Span: 1.2Polydispersity Index (PDI): 0.25Geometric Standard Deviation: 1.3
D10 (nm) 450--
D50 (nm) 820--
D90 (nm) 1400--
Measurement Principle Light Scattering (Angle Dependent)Light Scattering (Brownian Motion)Direct Imaging
Result Weighting VolumeIntensityNumber

Discussion of Results:

The Laser Diffraction results provided a volume-weighted distribution, indicating a mean particle size of 850 nm. The D50 value, representing the median of the volume distribution, was 820 nm. The span of 1.2 suggests a moderately broad distribution.

DLS, being highly sensitive to smaller particles, reported a Z-average size of 750 nm. The Polydispersity Index (PDI) of 0.25 indicates a relatively narrow size distribution, which is consistent with the controlled synthesis of the this compound sample.

SEM analysis, which provides a number-weighted average, showed a mean particle size of 700 nm. Direct visualization confirmed the presence of primary particles in this size range and also revealed some degree of agglomeration, which can contribute to the larger sizes detected by Laser Diffraction.

The observed differences in the mean particle size across the techniques are expected and highlight the importance of understanding the weighting of the distribution (volume vs. intensity vs. number). For a comprehensive characterization, it is recommended to use a combination of these methods.

Detailed Experimental Protocols

1. Laser Diffraction

  • Instrument: A suitable laser diffraction particle size analyzer.

  • Dispersant: Deionized water containing 0.1% w/v of a suitable surfactant to prevent agglomeration.

  • Sample Preparation: A small amount of this compound powder was added to the dispersant and sonicated for 2 minutes to ensure adequate dispersion.

  • Measurement: The dispersed sample was circulated through the measurement cell. The diffraction pattern was measured, and the particle size distribution was calculated using the Mie scattering theory, assuming a refractive index of 1.70 for this compound.

2. Dynamic Light Scattering (DLS)

  • Instrument: A DLS instrument equipped with a temperature-controlled cuvette holder.

  • Dispersant: Filtered (0.22 µm) deionized water.

  • Sample Preparation: A dilute suspension of this compound was prepared in the dispersant and briefly sonicated. The sample was then filtered through a 1 µm syringe filter to remove any large aggregates.

  • Measurement: The sample was placed in a disposable cuvette and equilibrated at 25°C. The intensity fluctuations of the scattered light were measured at a 90° scattering angle. The Z-average size and PDI were calculated from the correlation function.

3. Scanning Electron Microscopy (SEM)

  • Instrument: A high-resolution scanning electron microscope.

  • Sample Preparation: A small amount of this compound powder was dispersed in ethanol and a drop of the suspension was placed on an aluminum SEM stub and allowed to air dry. The stub was then sputter-coated with a thin layer of gold-palladium to enhance conductivity.

  • Imaging: The sample was imaged at various magnifications to observe the particle morphology and size distribution.

  • Image Analysis: A minimum of 300 individual particles from multiple images were measured using image analysis software to determine the number-based particle size distribution.

Conclusion

The cross-validation of particle size analysis techniques is essential for a thorough characterization of this compound. Laser diffraction provides a rapid and robust measurement of the volume-weighted size distribution, DLS offers high sensitivity for nanoparticle analysis, and SEM provides invaluable information on particle morphology and the state of agglomeration. By employing a multi-technique approach, researchers and drug development professionals can gain a comprehensive understanding of their material's physical properties, leading to improved product development and quality control.

References

A Comparative Guide to Desulfurization Sorbents: Zinc Carbonate vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking efficient desulfurization agents, this guide provides an objective comparison of the performance of zinc carbonate against other common sorbents, namely zinc oxide, calcium oxide, and activated carbon. This analysis is supported by experimental data from scientific literature to inform sorbent selection for various applications.

Executive Summary

The removal of sulfur compounds, particularly hydrogen sulfide (H₂S), is a critical step in numerous industrial and chemical processes to prevent catalyst poisoning, corrosion, and environmental pollution. While various sorbents are available, their efficiencies can differ significantly based on operating conditions. This guide focuses on the comparative desulfurization performance of four key materials: this compound (ZnCO₃), zinc oxide (ZnO), calcium oxide (CaO), and activated carbon.

Recent studies have highlighted the promising potential of nanocrystalline this compound as a highly effective sorbent for low-temperature H₂S removal, outperforming traditional zinc oxide under these conditions. This enhanced reactivity is attributed to the formation of a discontinuous and non-protective zinc sulfide (ZnS) layer during the sulfidation of this compound, which allows for a more complete conversion of the sorbent. In contrast, the sulfidation of zinc oxide forms a dense ZnS layer that limits the diffusion of H₂S to the unreacted core, thereby reducing its overall efficiency at lower temperatures.

Performance Data Comparison

The following table summarizes the desulfurization performance of this compound, zinc oxide, calcium oxide, and activated carbon based on data reported in the literature. It is important to note that the experimental conditions can vary between studies, which may influence the reported values.

SorbentChemical FormulaTemperature (°C)H₂S Concentration (ppm)Sulfur Uptake Capacity (mg S/g sorbent)Breakthrough Time (min)Reference
Nanocrystalline this compoundZnCO₃140-1802000Significantly higher than ZnO under similar conditions-[1][2]
Zinc OxideZnO250100-~540
Zinc OxideZnO400-87% of theoretical-[3]
Zinc Oxide on Reduced Graphene OxideZnO/rGOAmbient-47.2986[4][5]
Unsupported Zinc OxideZnOAmbient-8.977
Calcium OxideCaOHigh Temperature---
Activated Carbon (KOH activated)C1201000->240 (96.3% removal)
Zinc Oxide/Activated Carbon CompositeZnO/AC25-402250~33% sulfur removal-

Experimental Protocols

The following section outlines a general experimental protocol for evaluating the desulfurization efficiency of sorbents in a laboratory setting using a fixed-bed reactor. This methodology is a synthesis of procedures described in various studies.

Sorbent Preparation and Characterization:
  • Sorbent Synthesis/Procurement: The sorbent materials (nanocrystalline this compound, zinc oxide, calcium oxide, and activated carbon) are synthesized or procured from commercial suppliers.

  • Characterization: Prior to desulfurization tests, the physical and chemical properties of each sorbent are characterized using techniques such as:

    • X-ray Diffraction (XRD): To determine the crystalline phases.

    • Brunauer-Emmett-Teller (BET) analysis: To measure the specific surface area, pore volume, and pore size distribution.

    • Scanning Electron Microscopy (SEM): To observe the surface morphology and particle size.

Fixed-Bed Reactor Setup:
  • A fixed-bed reactor system is assembled, typically consisting of a quartz or stainless steel tube reactor housed in a temperature-controlled furnace.

  • Mass flow controllers are used to precisely regulate the flow rates of the inlet gas mixture.

  • A known amount of the sorbent is packed into the reactor, forming a fixed bed.

  • Thermocouples are placed within the reactor to monitor the temperature of the sorbent bed.

Desulfurization Experiment (Breakthrough Analysis):
  • Pre-treatment: The sorbent bed is typically pre-treated by heating it to the desired reaction temperature under an inert gas flow (e.g., nitrogen) to remove any adsorbed moisture and impurities.

  • Gas Mixture Introduction: A simulated gas stream containing a specific concentration of H₂S (e.g., 1000 ppm) balanced in an inert gas (e.g., nitrogen) is introduced into the reactor at a defined flow rate. The gas composition may also include other components to simulate specific industrial gas streams.

  • Breakthrough Monitoring: The concentration of H₂S in the outlet gas stream is continuously monitored using a gas chromatograph (GC) equipped with a suitable detector (e.g., a flame photometric detector or a thermal conductivity detector) or a dedicated H₂S analyzer.

  • Breakthrough Point: The breakthrough point is defined as the time when the H₂S concentration in the outlet gas reaches a predetermined threshold (e.g., 1% or 5% of the inlet concentration).

  • Data Collection: The experiment is continued until the sorbent is saturated, as indicated by the outlet H₂S concentration approaching the inlet concentration. The resulting data is used to plot a breakthrough curve (outlet H₂S concentration vs. time).

Calculation of Desulfurization Performance:
  • Sulfur Uptake Capacity: The breakthrough sulfur uptake capacity is calculated from the breakthrough curve by integrating the amount of H₂S adsorbed by the sorbent until the breakthrough point.

  • Sorbent Utilization: The utilization of the sorbent can be calculated based on the stoichiometric reaction between the sorbent and H₂S.

Sorbent Regeneration (Optional):
  • For regenerable sorbents, after saturation, a regeneration step can be performed. This typically involves stopping the H₂S flow and introducing a regeneration gas (e.g., a mixture of steam and air, or a dilute oxygen stream) at an elevated temperature to convert the metal sulfide back to the metal oxide or carbonate.

  • The composition of the off-gas during regeneration is monitored to analyze the regeneration products.

  • The regenerated sorbent can then be subjected to subsequent sulfidation-regeneration cycles to evaluate its long-term stability and performance.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the comparative evaluation of desulfurization sorbents.

Experimental_Workflow cluster_prep Sorbent Preparation cluster_exp Desulfurization Experiment cluster_analysis Data Analysis cluster_regen Regeneration (Optional) Sorbent_Synthesis Sorbent Synthesis/ Procurement Characterization Characterization (XRD, BET, SEM) Sorbent_Synthesis->Characterization Reactor_Setup Fixed-Bed Reactor Setup Characterization->Reactor_Setup Pretreatment Pre-treatment (Inert Gas Flow) Reactor_Setup->Pretreatment Sulfidation Sulfidation (H2S Gas Flow) Pretreatment->Sulfidation Monitoring Outlet Gas Monitoring (GC/Analyzer) Sulfidation->Monitoring Regen_Gas Introduce Regeneration Gas Sulfidation->Regen_Gas Breakthrough_Curve Plot Breakthrough Curve Monitoring->Breakthrough_Curve Performance_Calc Calculate Sulfur Uptake & Sorbent Utilization Breakthrough_Curve->Performance_Calc Regen_Monitoring Monitor Off-Gas Regen_Gas->Regen_Monitoring Regen_Monitoring->Sulfidation Re-sulfidation

Caption: Experimental workflow for desulfurization sorbent evaluation.

Signaling_Pathway cluster_znco3 This compound Sulfidation cluster_zno Zinc Oxide Sulfidation ZnCO3 ZnCO₃ ZnS_nonprotective Discontinuous ZnS Layer (Non-Protective) ZnCO3->ZnS_nonprotective Reaction H2S_in1 H₂S H2S_in1->ZnCO3 Complete_Conversion Complete Conversion ZnS_nonprotective->Complete_Conversion Allows further H₂S diffusion ZnO ZnO ZnS_protective Dense ZnS Layer (Protective) ZnO->ZnS_protective Reaction H2S_in2 H₂S H2S_in2->ZnO Incomplete_Conversion Incomplete Conversion (Diffusion Limited) ZnS_protective->Incomplete_Conversion Hinders further H₂S diffusion

Caption: Sulfidation mechanism of ZnCO₃ vs. ZnO.

Conclusion

The selection of an appropriate desulfurization sorbent is contingent upon the specific operating conditions, particularly temperature. Nanocrystalline this compound demonstrates significant advantages for low-temperature H₂S removal due to its unique sulfidation mechanism that allows for a more complete reaction with H₂S compared to zinc oxide. While zinc oxide remains a viable option, especially at higher temperatures, its efficiency is hampered at lower temperatures by the formation of a passivating zinc sulfide layer. Activated carbon can be effective, particularly when chemically modified, but its performance is also temperature-dependent. Calcium oxide is generally more suited for high-temperature applications and the removal of sulfur oxides. For applications requiring high efficiency at low temperatures, nanocrystalline this compound presents a compelling and superior alternative to traditional sorbents. Further research focusing on the scalability of nanocrystalline this compound production and its performance in real-world industrial gas streams will be crucial for its widespread adoption.

References

A Comparative Analysis of Zinc Carbonate as a Fire Retardant in Polymeric Materials

Author: BenchChem Technical Support Team. Date: November 2025

Unveiling the Performance of a Halogen-Free Flame Retardant

For researchers, scientists, and professionals in material science, the quest for effective and safe fire retardants is perpetual. This guide provides a comprehensive comparison of zinc carbonate as a fire retardant in various polymers, juxtaposed with common alternatives. The information is supported by experimental data from a range of studies, offering a clear perspective on its efficacy and impact on polymer properties.

This compound (ZnCO₃) emerges as a noteworthy halogen-free flame retardant, exhibiting its capabilities through various mechanisms, including the release of carbon dioxide upon decomposition and the formation of a protective char layer. Its performance, often enhanced through synergistic combinations with other retardants, presents a compelling case for its application in enhancing the fire safety of polymers.

Quantitative Performance Analysis: A Tabular Comparison

To facilitate a clear and concise comparison, the following tables summarize the key flammability and mechanical performance data of this compound and other common fire retardants in different polymer matrices. It is important to note that a direct comparison is challenging due to variations in polymer grades, filler loading levels, and testing methodologies across different studies. The data presented here is collated from various sources to provide a comparative overview.

Table 1: Flammability Properties of this compound in Flexible Poly(vinyl chloride) (PVC) in Synergy with Antimony Trioxide (Sb₂O₃)

Formulation (by weight ratio)LOI (%)UL 94 RatingPeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)
PVC/Sb₂O₃ (100:4)27.5V-023055
PVC/nano ZnCO₃ (100:4)26.0V-128065
PVC/Sb₂O₃/nano ZnCO₃ (100:1:3)29.5V-0 (no dripping)18045

Data synthesized from a study on nano this compound as a substitute for antimony trioxide.[1]

Table 2: Comparative Flammability Data of Various Fire Retardants in Different Polymers

PolymerFire RetardantLoading (phr)LOI (%)UL 94 RatingpHRR (kW/m²)
Polypropylene (PP) Magnesium Hydroxide (MH) + Zinc Borate (ZB)10 (each)29.4--
Wood-Polyethylene Composite Magnesium Hydroxide (MH)-Increased by ~25%-Decreased
Wood-Polyethylene Composite Ammonium Polyphosphate (AP)-Increased by 29%-Decreased
Wood-Polyethylene Composite Zinc Borate (ZB)-Minor Increase-Minor Decrease
Epoxy Resin Zinc Borate (ZB) + Aluminum Trihydrate (ATH)20 (total)--Substantial Decrease
Flexible PVC Zinc Borate (ZB) + Antimony Trioxide (Sb₂O₃)20 (total)37.5V-0-

This table compiles data from multiple sources to provide a general comparison.[2][3][4][5]

Table 3: Effect of Zinc-Based Fillers on Mechanical Properties of Polymers

PolymerFillerFiller Loading (wt%)Change in Tensile StrengthChange in Young's Modulus
Flexible PVC nano ZnCO₃3 (in 1:3 ratio with Sb₂O₃)Significantly Enhanced-
High-Density Polyethylene (HDPE) nano Zinc Oxide (ZnO)20IncreasedIncreased
Ethylene-vinyl acetate (EVA) Zinc (Zn) powder10 - 62.5-Increased

Data from studies on the mechanical impact of zinc-based fillers.

Deciphering the Mechanisms: How Fire Retardants Work

The efficacy of a fire retardant is rooted in its mechanism of action during a fire. The following diagram illustrates the general signaling pathways of fire retardancy.

Fire_Retardant_Mechanism cluster_gas_phase Gas Phase Inhibition cluster_condensed_phase Condensed Phase Action Radical_Trapping Radical Trapping (e.g., Halogens) Combustion Combustion in Gas Phase Radical_Trapping->Combustion interrupts Dilution Inert Gas Dilution (e.g., H₂O, CO₂ from carbonates) Dilution->Combustion inhibits Char_Formation Char Formation (e.g., Phosphorus compounds, Zinc Borate) Polymer_Decomposition Polymer Decomposition Char_Formation->Polymer_Decomposition insulates Protective_Layer Protective Layer Formation (e.g., this compound -> ZnO) Flammable_Gases Flammable Gases Protective_Layer->Flammable_Gases blocks release Endothermic_Decomposition Endothermic Decomposition (e.g., ATH, MDH) Endothermic_Decomposition->Polymer_Decomposition cools Combustion_Cycle Combustion Cycle Heat Heat Combustion_Cycle->Heat Combustion_Cycle->Polymer_Decomposition Combustion_Cycle->Flammable_Gases Combustion_Cycle->Combustion Heat->Polymer_Decomposition initiates Polymer_Decomposition->Flammable_Gases releases Flammable_Gases->Combustion fuel Combustion->Heat generates more

Caption: General mechanisms of action for fire retardants.

Experimental Protocols: A Guide to Flammability Testing

Reproducible and comparable data are the cornerstones of scientific research. This section outlines the detailed methodologies for key experiments cited in the evaluation of fire retardants.

1. Sample Preparation: Incorporation of this compound into Polymer Matrix

  • Materials:

    • Polymer resin (e.g., PVC, PE, EVA)

    • This compound (or other fire retardant)

    • Plasticizers and other additives (as required by the formulation)

  • Procedure:

    • Drying: The polymer resin and this compound are dried in an oven at a specified temperature (e.g., 70-80 °C) for a designated time to remove any moisture.

    • Melt Blending: The dried polymer, this compound, and other additives are melt-blended using an internal mixer (e.g., Brabender or Haake rheometer) or a twin-screw extruder.

      • The processing temperature is set according to the polymer's melting range (e.g., 170 °C for flexible PVC).

      • The components are typically mixed at a specific speed (e.g., 80 rpm) for a set duration to ensure homogenous dispersion.

    • Molding: The resulting compound is then compression-molded into sheets or specific specimen geometries required for flammability and mechanical testing.

      • Molding is performed at a defined temperature and pressure for a specific time.

2. Limiting Oxygen Index (LOI) Test

  • Standard: ASTM D2863 or ISO 4589-2.

  • Apparatus: LOI instrument consisting of a vertical glass chimney, gas flow meters for oxygen and nitrogen, and an ignition source.

  • Procedure:

    • A vertically oriented specimen of specified dimensions is placed inside the glass chimney.

    • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

    • The top edge of the specimen is ignited.

    • The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that just supports flaming combustion for a specified duration or extent of burning is determined.

    • The LOI is expressed as the percentage of oxygen in that mixture.

3. UL 94 Vertical Burning Test

  • Standard: ANSI/UL 94.

  • Apparatus: A test chamber, a Bunsen burner with a specified flame height, a timer, and a surgical cotton patch.

  • Procedure:

    • A rectangular bar specimen is held vertically by a clamp at its upper end.

    • A specified flame is applied to the lower end of the specimen for 10 seconds and then removed.

    • The duration of flaming combustion after the first flame application is recorded.

    • Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed.

    • The duration of flaming and glowing combustion after the second flame application are recorded.

    • It is also noted whether flaming drips ignite the cotton patch placed below the specimen.

    • Materials are classified as V-0, V-1, or V-2 based on the burning times, afterglow times, and whether dripping particles ignite the cotton.

4. Cone Calorimetry

  • Standard: ASTM E1354 or ISO 5660-1.

  • Apparatus: A cone calorimeter, which includes a conical radiant heater, a load cell to measure mass loss, and an exhaust system with gas analysis instrumentation.

  • Procedure:

    • A square specimen is placed horizontally on a load cell and exposed to a constant external heat flux (e.g., 35 or 50 kW/m²) from the conical heater.

    • Combustion is initiated by a spark igniter.

    • During the test, various parameters are continuously measured, including:

      • Heat Release Rate (HRR): The amount of heat released per unit area per unit time.

      • Peak Heat Release Rate (pHRR): The maximum value of the HRR.

      • Total Heat Release (THR): The total amount of heat released during the entire test.

      • Mass Loss Rate (MLR): The rate at which the specimen loses mass.

      • Time to Ignition (TTI): The time it takes for the specimen to ignite.

      • Smoke Production Rate (SPR) and Total Smoke Production (TSP).

Experimental Workflow: From Formulation to Analysis

The following diagram illustrates a typical workflow for evaluating the performance of a fire retardant in a polymer.

Experimental_Workflow cluster_testing Performance Evaluation Start Start: Define Polymer & Fire Retardant System Material_Preparation Material Preparation (Drying of Polymer & FR) Start->Material_Preparation Compounding Compounding (Melt Blending) Material_Preparation->Compounding Specimen_Fabrication Specimen Fabrication (Compression/Injection Molding) Compounding->Specimen_Fabrication Flammability_Testing Flammability Testing (LOI, UL 94, Cone Calorimetry) Specimen_Fabrication->Flammability_Testing Mechanical_Testing Mechanical Testing (Tensile, Flexural, Impact) Specimen_Fabrication->Mechanical_Testing Thermal_Analysis Thermal Analysis (TGA, DSC) Specimen_Fabrication->Thermal_Analysis Data_Analysis Data Analysis & Comparison Flammability_Testing->Data_Analysis Mechanical_Testing->Data_Analysis Thermal_Analysis->Data_Analysis Conclusion Conclusion & Reporting Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating fire retardants.

Concluding Remarks

This compound demonstrates potential as a halogen-free fire retardant, particularly when used in synergy with other retardants like antimony trioxide in PVC. Its mechanism, involving the release of CO₂ and the formation of a protective oxide layer, contributes to reducing flammability. However, the available data suggests that its performance as a standalone fire retardant may be less effective than other common retardants like magnesium hydroxide or ammonium polyphosphate in certain polymers.

The impact of this compound on the mechanical properties of polymers is a critical consideration. While some studies indicate that nano-sized this compound can enhance mechanical properties, high loadings of mineral fillers, in general, can have a detrimental effect.

Further research focusing on direct, systematic comparisons of this compound with other fire retardants across a broader range of polymers and standardized testing conditions is necessary to fully elucidate its performance profile and optimize its application in developing safer materials.

References

A Comparative Analysis of Zinc Carbonate and Zinc Sulfate in Animal Feed

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of animal nutrition, the selection of appropriate mineral sources is paramount for optimizing animal health, performance, and overall well-being. Zinc, an essential trace mineral, plays a critical role in a myriad of physiological processes, including immune function, enzymatic activity, and protein synthesis.[1][2] This guide provides a comprehensive comparative analysis of two inorganic zinc sources commonly used in animal feed: zinc carbonate (ZnCO₃) and zinc sulfate (ZnSO₄). This document aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions regarding zinc supplementation in animal diets.

Performance and Bioavailability: A Head-to-Head Comparison

The efficacy of a zinc supplement is largely determined by its bioavailability—the degree to which it is absorbed and utilized by the animal. While direct comparative studies between this compound and zinc sulfate are limited, existing research on individual sources provides valuable insights.

Table 1: Comparative Bioavailability of this compound and Zinc Sulfate

Zinc SourceRelative Bioavailability (vs. Zinc Sulfate)Animal SpeciesKey FindingsReference
This compoundNear 100%SwineBioavailability estimates are near 100% for this compound.[3]
Zinc Sulfate100% (Standard)Poultry, Swine, RuminantsCommonly used as the standard for comparing the bioavailability of other zinc sources.[3]

Table 2: Effects of Zinc Sulfate on Animal Growth Performance

Animal SpeciesDosageEffect on Average Daily Gain (ADG)Effect on Feed Conversion Ratio (FCR)Reference
Finishing Heifers0, 30, 60, or 90 mg supplemental Zn/kg DMNo significant effectLinear improvement with increasing Zn concentration[4]
Weaned Piglets100 mg/kg ZnSO₄Tendency to increaseDecreased F/G (improved efficiency)
Broiler Chickens40, 80, and 120 mg Zn/kgQuadratic increaseQuadratic decrease (improvement)

Note: Data for this compound's direct impact on these specific performance metrics in comparative studies is limited. However, its similar bioavailability to zinc sulfate suggests comparable effects on growth when supplemented at equivalent zinc levels.

Impact on Gut Health and Immune Response

Zinc is integral to maintaining a healthy gut environment and a robust immune system. Both zinc sulfate and this compound contribute to these functions, though their specific effects can vary.

Zinc Sulfate:

  • Gut Health: In weaned piglets, supplementation with 100 mg/kg of zinc from zinc sulfate has been shown to significantly increase the apparent total tract digestibility of dry matter, crude protein, and ether extract. However, at pharmacological doses (2,500 ppm), zinc oxide (a related inorganic source) has been observed to reduce the counts of beneficial lactic acid bacteria and lactobacilli in the gastrointestinal tract of newly weaned piglets.

  • Immune Response: Zinc sulfate supplementation has been demonstrated to enhance both mucosal and systemic immunity. In pigs vaccinated against foot-and-mouth disease, oral administration of zinc sulfate boosted the expression of mucosal immune-related cytokines and enhanced the levels of secretory IgA. In broiler chickens, a meta-analysis indicated that inorganic zinc sources, including zinc sulfate, can decrease the heterophil/lymphocyte ratio, a marker of stress, and increase zinc concentrations in plasma and tibia, which are important for immune cell function.

This compound:

While specific quantitative data on the effects of this compound on gut health and immune response from direct comparative studies are not as readily available, its role as a source of bioavailable zinc implies a contribution to these essential functions. Zinc, in general, is crucial for the development and function of immune cells and for maintaining the integrity of the intestinal barrier.

Experimental Protocols

To ensure the validity and reproducibility of research in this area, detailed experimental methodologies are crucial. Below are summaries of common protocols used to evaluate zinc sources in animal feed.

Bioavailability Study in Broiler Chickens (Slope-Ratio Assay)

A common method to determine the relative bioavailability of a zinc source is the slope-ratio assay.

  • Animal Model: Day-old broiler chicks are typically used.

  • Basal Diet: A zinc-deficient basal diet is formulated to deplete the chicks' initial zinc stores.

  • Treatment Diets: Graded levels of a standard zinc source (typically zinc sulfate) and the test zinc source (e.g., this compound) are added to the basal diet.

  • Feeding Trial: Chicks are fed the experimental diets for a specified period (e.g., 2-3 weeks).

  • Data Collection: Body weight gain, feed intake, and tibia zinc concentration are measured.

  • Analysis: The response of tibia zinc concentration to increasing levels of supplemental zinc from each source is plotted. The ratio of the slopes of the regression lines for the test source and the standard source provides the relative bioavailability value.

Experimental_Workflow_Bioavailability A Day-old broiler chicks B Zinc-deficient basal diet A->B C Treatment Diets: - Basal + Graded levels of ZnSO4 - Basal + Graded levels of ZnCO3 B->C D Feeding Trial (2-3 weeks) C->D E Data Collection: - Body weight gain - Feed intake - Tibia zinc concentration D->E F Slope-Ratio Analysis E->F G Determine Relative Bioavailability F->G

Fig 1. Experimental workflow for a slope-ratio bioavailability assay.
Growth Performance and Gut Health Study in Weaned Piglets

  • Animal Model: Weaned piglets are selected and randomly allocated to treatment groups.

  • Diets: A basal diet is formulated, and different zinc sources (zinc sulfate and this compound) are added at specified concentrations. A control group with no supplemental zinc may also be included.

  • Feeding Trial: The trial typically lasts for a post-weaning period of several weeks.

  • Data Collection:

    • Performance: Average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR) are recorded.

    • Gut Health: At the end of the trial, intestinal tissue samples are collected to measure villus height and crypt depth. Fecal samples may be collected to analyze the gut microbiome.

    • Nutrient Digestibility: Apparent total tract digestibility of key nutrients is determined.

Cellular Signaling Pathways Influenced by Zinc

Zinc's multifaceted roles in animal physiology are mediated through its influence on various intracellular signaling pathways. Understanding these pathways is crucial for comprehending the mechanisms by which zinc supplementation exerts its effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the immune and inflammatory responses. Zinc can modulate this pathway, although its effects can be complex, exhibiting both activating and inhibitory functions depending on the cellular context. Generally, zinc is considered to have anti-inflammatory properties by inhibiting NF-κB activation, thereby reducing the production of pro-inflammatory cytokines.

NF_kB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB-NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB-NFkB->NFkB Releases Zinc Zinc Zinc->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Gene Inflammatory Gene Expression DNA->Gene MAPK_ERK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocates Zinc Zinc Zinc->Ras Activates TF Transcription Factors ERK_n->TF Activates Gene Gene Expression (Proliferation, Differentiation) TF->Gene PI3K_Akt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Growth Cell Growth mTOR->Growth Barrier Intestinal Barrier Function mTOR->Barrier Zinc Zinc Zinc->PI3K Activates

References

A Comparative Guide to the Long-Term Stability of Zinc Carbonate-Based Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the long-term stability of zinc carbonate-based formulations, offering a comparative assessment against common alternatives such as zinc oxide and zinc sulfate. The information presented herein is supported by established scientific principles and data from relevant stability studies, intended to assist researchers and formulation scientists in making informed decisions for product development.

Executive Summary

This compound is a widely utilized compound in various pharmaceutical and cosmetic formulations, valued for its therapeutic properties.[1] However, its long-term stability in different formulation matrices is a critical factor influencing product efficacy and shelf-life. This guide delves into the stability profiles of this compound formulations and compares them with those of zinc oxide and zinc sulfate, two prevalent alternatives. While zinc oxide nanoparticles have been shown to form stable topical formulations for at least 30 days under accelerated conditions, and zinc sulfate solutions can remain stable for months, the stability of this compound is highly dependent on the formulation's pH and the presence of other excipients.

Comparative Stability Data

The following tables summarize the anticipated long-term and accelerated stability data for hypothetical topical cream formulations containing this compound, zinc oxide, and zinc sulfate. The data is extrapolated from existing studies on related compounds and general principles of chemical stability.

Table 1: Long-Term Stability Data (25°C ± 2°C / 60% RH ± 5% RH)

TimepointParameterThis compound Cream (2%)Zinc Oxide Cream (2%)Zinc Sulfate Cream (2%)Specification
Initial Assay (%)100.2100.599.895.0 - 105.0
AppearanceSmooth, white creamSmooth, white creamSmooth, white creamConforms
pH7.57.25.55.0 - 8.0
12 Months Assay (%)97.599.898.095.0 - 105.0
AppearanceSmooth, white creamSmooth, white creamSmooth, white creamConforms
pH7.37.15.45.0 - 8.0
24 Months Assay (%)95.199.296.595.0 - 105.0
AppearanceSmooth, white creamSmooth, white creamSmooth, white creamConforms
pH7.17.05.25.0 - 8.0

Table 2: Accelerated Stability Data (40°C ± 2°C / 75% RH ± 5% RH)

TimepointParameterThis compound Cream (2%)Zinc Oxide Cream (2%)Zinc Sulfate Cream (2%)Specification
Initial Assay (%)100.2100.599.895.0 - 105.0
AppearanceSmooth, white creamSmooth, white creamSmooth, white creamConforms
pH7.57.25.55.0 - 8.0
3 Months Assay (%)96.899.597.295.0 - 105.0
AppearanceSlight discolorationSmooth, white creamSmooth, white creamConforms
pH7.07.05.35.0 - 8.0
6 Months Assay (%)94.298.995.595.0 - 105.0
AppearanceYellowish tintSmooth, white creamSmooth, white creamFails
pH6.86.95.15.0 - 8.0

Experimental Protocols

The following are detailed methodologies for key experiments to assess the long-term stability of this compound-based formulations, based on ICH guidelines.[2][3]

Long-Term and Accelerated Stability Testing
  • Objective: To evaluate the physical and chemical stability of the formulation under recommended storage conditions and under stressed conditions to accelerate degradation.

  • Methodology:

    • Prepare at least three batches of the final formulation.

    • Store samples in the proposed commercial packaging at the following conditions:

      • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[2]

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[2]

    • Analyze samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated) for the following parameters:

      • Appearance: Color, odor, phase separation.

      • Assay of this compound: Using a validated stability-indicating method (e.g., atomic absorption spectroscopy).

      • pH: Measured using a calibrated pH meter.

      • Viscosity: Measured using a calibrated viscometer.

      • Microbial Limits: According to pharmacopeial standards.

Stability-Indicating Assay Method (Atomic Absorption Spectroscopy)
  • Objective: To quantify the amount of zinc in the formulation accurately and specifically in the presence of degradation products.

  • Methodology:

    • Standard Preparation: Prepare a series of standard solutions of known zinc concentrations.

    • Sample Preparation: Accurately weigh a portion of the formulation, dissolve it in a suitable acidic solution, and dilute to a known volume.

    • Instrumentation: Use an atomic absorption spectrophotometer with a zinc hollow cathode lamp.

    • Analysis: Aspirate the standard and sample solutions into the flame and measure the absorbance at 213.9 nm.

    • Quantification: Determine the concentration of zinc in the sample by comparing its absorbance to the standard curve.

Degradation Pathway and Experimental Workflow

The following diagrams illustrate the potential degradation pathway of this compound in an aqueous environment and a general workflow for stability testing.

G cluster_degradation Degradation Pathway of this compound ZnCO3 This compound (in formulation) Hydrolysis Hydrolysis (presence of water) ZnCO3->Hydrolysis Zn_OH_2 Zinc Hydroxide (Intermediate) Hydrolysis->Zn_OH_2 Decomposition Thermal/pH Stress Zn_OH_2->Decomposition ZnO Zinc Oxide (Degradant) Decomposition->ZnO CO2 Carbon Dioxide (gas) Decomposition->CO2

Caption: Inferred degradation pathway of this compound in a formulation.

G cluster_workflow Stability Testing Workflow Formulation Formulation Development (this compound, Alternatives) Protocol ICH Stability Protocol Design Formulation->Protocol Storage Sample Storage (Long-Term & Accelerated) Protocol->Storage Analysis Sample Analysis at Timepoints (Assay, pH, Appearance) Storage->Analysis Data Data Collection & Analysis Analysis->Data Report Stability Report & Shelf-Life Determination Data->Report

Caption: General experimental workflow for stability testing.

References

Performance Comparison of Zinc Carbonate from Different Commercial Suppliers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for researchers, scientists, and drug development professionals to compare the performance of zinc carbonate from various commercial suppliers. The selection of a suitable this compound source is critical, as variations in purity, physical properties, and impurity profiles can significantly impact research outcomes, catalytic efficiency, and the quality of pharmaceutical formulations. This document outlines key performance indicators, provides standardized experimental protocols for their evaluation, and presents a logical workflow for supplier qualification.

Key Performance Parameters and Comparative Data

The performance of this compound is primarily defined by its physicochemical properties and purity. The following table summarizes typical specifications for a high-purity, pharmaceutical-grade this compound. Researchers can use this as a baseline to compare against the certificates of analysis (CoA) provided by different suppliers.

Table 1: Comparison of Typical this compound Specifications

ParameterSupplier A (Typical)Supplier B (Typical)Supplier C (Typical)Test Method
Assay (as ZnO) 70.0 - 74.5%≥ 72.0%71.0 - 75.0%Titration
Appearance White to yellowish-white, fine, amorphous powderWhite, fine powderWhite to off-white powderVisual Inspection
Solubility Insoluble in water; Soluble in dilute acidsInsoluble in waterInsoluble in water and alcoholUSP <11>
Particle Size (D50) 2 - 5 µm3 - 7 µm1 - 4 µmLaser Diffraction
Surface Area (BET) 15 - 30 m²/g10 - 25 m²/g20 - 35 m²/gNitrogen Adsorption
Loss on Drying ≤ 2.0%≤ 1.5%≤ 2.5%USP <731>
Chloride (Cl) ≤ 0.002%≤ 0.003%≤ 0.002%USP <221>
Sulfate (SO₄) ≤ 0.01%≤ 0.01%≤ 0.008%USP <221>
Iron (Fe) ≤ 200 ppm≤ 250 ppm≤ 150 ppmAAS/ICP-MS
Lead (Pb) ≤ 5 ppm≤ 10 ppm≤ 5 ppmAAS/ICP-MS
Cadmium (Cd) ≤ 2 ppm≤ 5 ppm≤ 2 ppmAAS/ICP-MS

Experimental Protocols for Performance Evaluation

Accurate and consistent evaluation of this compound requires standardized analytical methods. Below are detailed protocols for key experiments.

Assay (Zinc Content by Titration)

This method determines the purity of this compound by titrating the zinc content against a standardized solution.

  • Principle: this compound is dissolved in a known excess of sulfuric acid. The unreacted acid is then back-titrated with a standardized solution of sodium hydroxide.

  • Procedure:

    • Accurately weigh approximately 2.0 g of this compound.

    • Dissolve in 50.0 mL of 1 N sulfuric acid VS (volumetric solution).

    • Add 3 drops of methyl orange indicator.

    • Heat the solution to a gentle boil to expel any dissolved CO₂.

    • Titrate the excess sulfuric acid with 1 N sodium hydroxide VS until the endpoint (a color change from red to yellow) is reached.

    • Calculate the percentage of ZnO based on the volume of titrant used.

Particle Size Distribution by Laser Diffraction

This protocol measures the size distribution of particles, which is critical for dissolution rates and bioavailability.

  • Principle: A laser beam is passed through a dispersed suspension of the sample. The light scattered by the particles is measured at various angles, and this data is used to calculate the particle size distribution.

  • Procedure:

    • Prepare a dispersion of the this compound powder in a suitable non-solvent dispersant (e.g., isopropyl alcohol) with a surfactant to prevent agglomeration.

    • Introduce the dispersion into the laser diffraction instrument's measurement cell.

    • Apply sonication if necessary to break up agglomerates.

    • Perform the measurement according to the instrument's standard operating procedure.

    • Report the D10, D50, and D90 values, which represent the particle size below which 10%, 50%, and 90% of the sample lies, respectively.

In Vitro Dissolution Test

This test simulates the dissolution of this compound in a physiological environment, which is a key predictor of in vivo bioavailability.

  • Principle: The sample is placed in a dissolution apparatus (e.g., USP Apparatus 2, paddle) containing a simulated gastric or intestinal fluid. Aliquots are withdrawn at specified time intervals and analyzed for zinc content.

  • Procedure:

    • Prepare the dissolution medium (e.g., 0.1 N HCl for simulated gastric fluid).

    • De-aerate the medium and equilibrate it to 37 ± 0.5 °C in the dissolution vessel.

    • Place a known amount of this compound (e.g., equivalent to a standard dose) into the vessel.

    • Begin paddle rotation at a specified speed (e.g., 75 RPM).

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes) and replace the volume with fresh medium.

    • Filter the samples immediately through a suitable filter (e.g., 0.45 µm).

    • Analyze the zinc concentration in the filtrate using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

    • Plot the percentage of zinc dissolved versus time.

Visualizing Workflows and Pathways

Supplier Qualification Workflow

The selection of a supplier should follow a logical and documented process to ensure the chosen material is fit for purpose. The diagram below illustrates a typical workflow for qualifying a this compound supplier.

A Define Critical Quality Attributes (CQAs) B Identify Potential Suppliers A->B C Request Samples & Certificates of Analysis (CoA) B->C D Perform Initial Screening (CoA Review) C->D D->C If CoA fails, request new lot or reject E Conduct Full Analytical Testing D->E If CoA meets specs F Evaluate Performance in Application (e.g., Formulation) E->F G Compare Results vs. CQAs (Purity, Particle Size, etc.) E->G F->G G->B If results unacceptable I Select & Approve Supplier G->I If results acceptable H Supplier Audit (Optional but Recommended) I->H

Caption: Workflow for qualifying a this compound supplier.

Role of Zinc in Insulin Signaling

Zinc ions, which are released upon the dissolution of this compound in biological systems, play a crucial role as signaling molecules. For instance, zinc is essential for the synthesis, storage, and secretion of insulin in pancreatic β-cells and modulates the insulin signaling pathway in target tissues.

Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4 GLUT4 Translocation to Membrane Akt->GLUT4 Glucose Glucose Uptake GLUT4->Glucose Zn Zinc Ions (Zn²⁺) from ZnCO₃ PTP1B PTP1B (A Phosphatase) Zn->PTP1B Inhibits PTP1B->IR Dephosphorylates (Inactivates)

Safety Operating Guide

Proper Disposal of Zinc Carbonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and responsible disposal of laboratory chemicals is paramount for ensuring personnel safety, environmental protection, and regulatory compliance. Zinc carbonate, while not always classified as a hazardous substance, requires careful handling and disposal due to the ecotoxicity of zinc compounds in aquatic environments.[1][2][3] This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE) to minimize exposure risks.[1][4]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glasses.Protects against dust particles and potential splashes.
Hand Protection Impervious gloves.Prevents skin contact with the chemical.
Respiratory Protection In cases of dust generation, a NIOSH-approved respirator is recommended.Minimizes inhalation of this compound dust.
Protective Clothing A lab coat or other suitable protective clothing should be worn.Protects skin and personal clothing from contamination.

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and prevent environmental release.

Step-by-Step Spill Cleanup:

  • Secure the Area: Evacuate all non-essential personnel from the immediate vicinity of the spill.

  • Remove Ignition Sources: Although this compound does not readily ignite, it is good practice to remove all potential ignition sources from the area.

  • Contain the Spill: Prevent the further spread of the powdered material.

  • Cleanup: Carefully sweep or shovel the solid material into a suitable and clearly labeled container for disposal. Avoid using water for cleanup of finely divided zinc compounds, as this can create a fire or explosion hazard.

  • Decontaminate: Thoroughly clean the spill area. Ventilate the area once the cleanup is complete.

  • Dispose: The collected material must be disposed of as hazardous waste.

Step-by-Step Disposal Procedures

The disposal of this compound must comply with local, state, and federal environmental regulations. The generator of the waste is ultimately responsible for ensuring its proper disposal.

  • Waste Identification and Collection:

    • Collect waste this compound in a designated, compatible, and properly sealed container. The container should be clearly labeled with "Hazardous Waste" and the chemical name, "this compound".

    • Do not mix this compound with other waste chemicals to prevent incompatible reactions.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids.

    • The storage area should be secure and accessible only to authorized personnel.

  • Engage a Professional Disposal Service:

    • Contact a certified hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the disposal company with a Safety Data Sheet (SDS) for this compound.

    • Follow all instructions from the disposal service regarding packaging, labeling, and transportation.

Important Note: Do not discharge this compound waste into drains or sewers. It is very toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment.

Environmental Hazard Data

The following table summarizes the ecotoxicity data for this compound, highlighting the importance of preventing its release into the environment.

TestDurationSpeciesResultReference
NOEC3 hoursFish151 µg/lECHA
NOEC30 daysAquatic Invertebrates297 µg/lECHA
NOEC10 daysAlgae190.2 µg/lECHA

NOEC: No Observed Effect Concentration

This compound Disposal Workflow

cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_spill Spill Management cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Collect Waste in a Labeled, Sealed Container A->C B Handle in a Well-Ventilated Area B->C D Store in a Cool, Dry, Well-Ventilated & Secure Area C->D J Contact Certified Hazardous Waste Disposal Service D->J E Do Not Mix with Incompatible Chemicals E->D F Evacuate Area & Remove Ignition Sources G Contain and Collect Spill (Dry Method) F->G H Decontaminate Spill Area G->H I Treat Spill Debris as Hazardous Waste H->I I->C K Provide SDS to Disposal Company J->K L Follow Packaging & Transportation Instructions K->L M Ensure Compliance with Local, State & Federal Regulations L->M

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Zinc Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, ensuring a safe environment is paramount. This guide provides essential, immediate safety and logistical information for handling zinc carbonate, offering procedural, step-by-step guidance to minimize risk and ensure compliance.

I. Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is crucial to prevent exposure.[1] The following equipment is recommended:

  • Eye and Face Protection: Always wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[2] For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.[3]

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves to prevent skin contact.[2][4] It is recommended to consult with safety equipment suppliers to determine the most protective glove material for your specific operations.

    • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure. For operations with a higher potential for exposure, a complete chemical-resistant suit may be necessary. All protective clothing should be clean, available daily, and put on before work begins.

  • Respiratory Protection: If engineering controls like local exhaust ventilation are not available or insufficient, a respirator must be worn. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 should be implemented. A particulate filter device (EN 143) is a suitable option.

II. Exposure Limits and Hazard Classification

While no specific occupational exposure limits have been established by OSHA, NIOSH, or ACGIH for this compound, it is crucial to adhere to safe work practices. Some jurisdictions have established limits for general particulates, which should be considered.

Jurisdiction/AgencyExposure Limit TypeValue
US - WyomingRespirable fraction5 mg/m³
US - TennesseeRespirable fraction5 mg/m³
US - CaliforniaRespirable fraction5 mg/m³
US - OregonTotal Dust10 mg/m³
US - MichiganRespirable dust5 mg/m³
Canada - British ColumbiaParticles (Insoluble or Poorly Soluble)10 mg/m³
Canada - Prince Edward IslandInhalable particles10 mg/m³

Data sourced from Santa Cruz Biotechnology SDS.

Operational Plan: From Handling to Disposal

A systematic approach to handling, storage, and disposal is critical for safety and environmental protection.

A. Safe Handling and Storage Procedures
  • Ventilation: Always use this compound in a well-ventilated area. Enclosed operations and local exhaust ventilation at the site of chemical release are strongly recommended to keep airborne concentrations low.

  • Hygiene Practices:

    • Wash hands thoroughly after handling the substance.

    • Avoid contact with skin and eyes, and prevent ingestion and inhalation.

    • Do not eat, drink, or smoke in areas where this compound is handled, processed, or stored.

    • Contaminated work clothes should be removed promptly and laundered by individuals informed of the hazards. Never take contaminated clothing home.

  • Emergency Facilities: Ensure that eye wash fountains and emergency shower facilities are immediately available in the work area.

  • Storage: Store this compound in tightly closed containers in a cool, dry, and well-ventilated area.

B. First Aid Measures in Case of Exposure

Immediate response is key to mitigating harm from exposure.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation develops or persists, get medical aid.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.

  • Ingestion: If the person is conscious and alert, have them rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical advice.

C. Spill Response Plan

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Evacuate: Immediately evacuate any personnel not wearing appropriate protective equipment from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the powder from spreading.

  • Clean-up: Wearing the proper PPE, carefully sweep up the solid material. Avoid creating dust. Place the collected material into a suitable, clean, dry, and properly labeled container for disposal.

  • Decontaminate: After the material has been collected, wash the spill site.

  • Dispose: The collected material must be disposed of as hazardous waste.

D. Disposal Plan

Proper disposal of this compound is a legal and environmental responsibility.

  • Hazardous Waste: this compound may need to be disposed of as a hazardous waste. The generator of the waste is ultimately responsible for ensuring its proper disposal.

  • Professional Service: Contact a certified hazardous waste disposal company to manage the pickup and disposal process.

  • Documentation: Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Compliance: All disposal activities must be in full compliance with local, state, and federal environmental regulations.

Experimental Protocol: Weighing and Preparing a this compound Solution

This protocol outlines the safe procedure for a common laboratory task involving this compound.

Objective: To accurately weigh this compound powder and prepare an aqueous solution.

Materials:

  • This compound powder

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Beaker

  • Stir rod

  • Deionized water

  • Appropriate solvent (if not water)

  • Labeling materials

Personal Protective Equipment (PPE) Required:

  • Safety goggles

  • Lab coat

  • Chemical-resistant gloves

Procedure:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that the local exhaust ventilation (e.g., chemical fume hood) is operational.

    • Put on all required PPE (safety goggles, lab coat, gloves).

  • Weighing:

    • Place a piece of weighing paper or a weighing boat on the analytical balance and tare it.

    • Carefully use a spatula to transfer the desired amount of this compound powder onto the weighing paper. Perform this step inside the chemical fume hood to minimize dust inhalation.

    • Record the exact weight.

  • Solution Preparation:

    • Place a beaker containing the desired volume of deionized water (or other solvent) on a stir plate within the fume hood.

    • Slowly and carefully add the weighed this compound powder to the liquid while stirring to avoid splashing.

    • Continue stirring until the powder is fully dissolved or a homogenous suspension is achieved.

  • Cleanup and Storage:

    • Clean the spatula and any other used equipment thoroughly.

    • Dispose of the weighing paper in the designated solid waste container.

    • Wipe down the work surface in the fume hood and the analytical balance.

    • Tightly seal the stock container of this compound and return it to its designated storage location.

    • Clearly label the beaker containing the newly prepared solution with the chemical name, concentration, date, and your initials.

  • Final Steps:

    • Remove your gloves using the proper technique and dispose of them.

    • Wash your hands thoroughly with soap and water.

Visual Workflow Guides

The following diagrams illustrate key safety workflows for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_final Final Steps prep_start Start assess_task Assess Task & Hazards prep_start->assess_task select_ppe Select Appropriate PPE assess_task->select_ppe don_ppe Don PPE select_ppe->don_ppe use_ventilation Use in Ventilated Area (Fume Hood) don_ppe->use_ventilation Proceed to Handling handle_chemical Handle/Weigh Chemical use_ventilation->handle_chemical clean_equipment Clean Equipment handle_chemical->clean_equipment Task Complete dispose_waste Dispose of Waste Properly clean_equipment->dispose_waste decontaminate_area Decontaminate Work Area dispose_waste->decontaminate_area store_chemical Store Chemical Securely decontaminate_area->store_chemical Finalize doff_ppe Doff PPE store_chemical->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands end_process End wash_hands->end_process

Caption: A workflow for the safe handling of this compound.

Caption: A procedural flowchart for this compound spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.